1,4-Bis(trifluoromethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCBZHHORLHNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059991 | |
| Record name | 1,4-Bis(trifluoromethyl)benzene | |
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Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,4-Bis(trifluoromethyl)benzene | |
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Vapor Pressure |
18.5 [mmHg] | |
| Record name | 1,4-Bis(trifluoromethyl)benzene | |
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CAS No. |
433-19-2 | |
| Record name | 1,4-Bis(trifluoromethyl)benzene | |
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| Record name | 1,4-Bis(trifluoromethyl)benzene | |
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| Record name | Benzene, 1,4-bis(trifluoromethyl)- | |
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| Record name | 1,4-Bis(trifluoromethyl)benzene | |
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| Record name | 1,4-bis(trifluoromethyl)benzene | |
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| Record name | 1,4-BIS(TRIFLUOROMETHYL)BENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,4-Bis(trifluoromethyl)benzene (CAS Number: 433-19-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-bis(trifluoromethyl)benzene, a key fluorinated aromatic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, explores its reactivity, and highlights its role as a versatile building block. Particular emphasis is placed on its utility in the development of novel pharmaceuticals and advanced materials. All quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction pathways are visualized using diagrams.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature, characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups in a para-substitution pattern on a benzene (B151609) ring. These groups impart unique properties to the molecule, including high thermal stability and distinct reactivity.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 433-19-2 | [2] |
| Molecular Formula | C₈H₄F₆ | [2] |
| Molecular Weight | 214.11 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.381 g/mL at 25 °C | [2] |
| Melting Point | -1 °C | [3] |
| Boiling Point | 116 °C | [2] |
| Refractive Index (n20/D) | 1.379 | [2] |
| Vapor Pressure | 22.1 mmHg at 25 °C | [3] |
| Flash Point | 22 °C (closed cup) | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4] |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | [4] |
| Ether (e.g., Diethyl ether) | Soluble | [4] |
| Benzene | Soluble | [4] |
| Hexane | Soluble | [5] |
| Chloroform | Soluble | [6] |
| Dichloromethane | Soluble | [7] |
| Acetone | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Toluene | Soluble | [7] |
Spectroscopic Data
The structural features of this compound are well-characterized by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | δ (CDCl₃, 400 MHz): 7.80 (s, 4H) | [8] |
| ¹³C NMR | δ (CDCl₃, 101 MHz): 134.0 (q, J = 33.3 Hz), 126.0–125.7 (m), 123.4 (q, J = 273.7 Hz) | [8] |
| ¹⁹F NMR | δ (CDCl₃, 376 MHz): -63.3 (s, 6F) | [8] |
| Mass Spectrum (EI) | m/z: 214 (M⁺), 195, 145, 127, 95 | [9] |
| FTIR (Liquid Film) | Key Peaks (cm⁻¹): ~3070 (aromatic C-H stretch), ~1620 (C=C stretch), ~1330 (C-F stretch), ~1170, 1130, 1070 (CF₃ symmetric and asymmetric stretches) | [10] |
Interpretation of Spectroscopic Data
-
¹H NMR: The proton NMR spectrum displays a singlet at approximately 7.80 ppm, indicative of the four chemically equivalent aromatic protons. The singlet nature arises from the symmetrical substitution pattern of the molecule.[8]
-
¹³C NMR: The carbon NMR spectrum shows a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The aromatic carbons also exhibit splitting due to coupling with fluorine. The carbon attached to the CF₃ group appears as a quartet, while the aromatic C-H carbons appear as a multiplet.[8]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 214. Common fragmentation patterns involve the loss of a fluorine atom to give a peak at m/z 195, and the loss of a CF₃ group to give a peak at m/z 145.[9]
Synthesis of this compound
Several synthetic routes to this compound have been established. A common industrial method involves the chlorination of p-xylene (B151628) followed by fluorination.[11] A laboratory-scale synthesis can be achieved through a copper-catalyzed trifluoromethylation reaction.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation[12]
This protocol describes the synthesis of this compound from a diaryliodonium salt and trifluoromethyltrimethylsilane (TMSCF₃).
Materials:
-
--INVALID-LINK--iodonium trifluoromethanesulfonate (B1224126) (diaryliodonium salt)
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) (Cu(MeCN)₄BF₄)
-
Potassium fluoride (B91410) (KF)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the diaryliodonium salt (0.5 mmol, 1.0 equiv), Cu(MeCN)₄BF₄ (157.3 mg, 0.5 mmol, 1.0 equiv), and KF (58.1 mg, 1.0 mmol, 2.0 equiv).
-
Seal the tube, evacuate, and backfill with nitrogen gas.
-
Add anhydrous MeCN (5.0 mL) and TMSCF₃ (296 μL, 2.0 mmol, 4.0 equiv) via syringes.
-
Stir the reaction mixture at room temperature for 25 minutes.
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to yield this compound.
Workflow for the copper-catalyzed synthesis of this compound.
Reactivity and Applications
The two electron-withdrawing trifluoromethyl groups deactivate the benzene ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position relative to the CF₃ groups. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present.
Electrophilic Aromatic Substitution
Nitration of this compound with nitric acid in the presence of fuming sulfuric acid yields 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).[4] The strong deactivating effect of the two CF₃ groups necessitates harsh reaction conditions.
Applications in Drug Development
The trifluoromethyl group is a valuable moiety in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] this compound and its derivatives serve as important building blocks in the synthesis of various pharmaceuticals. While specific examples directly starting from this compound are not abundant in readily available literature, its derivatives are key intermediates. For instance, derivatives of trifluoromethylated benzene are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.
Applications in Materials Science
This compound is a precursor for advanced materials with unique properties.
This compound is used in the synthesis of donor-acceptor-donor (D-A-D) type molecules that exhibit thermally activated delayed fluorescence (TADF). These materials are of great interest for use in organic light-emitting diodes (OLEDs). The synthesis typically involves a Buchwald-Hartwig coupling reaction between a derivative of this compound and a donor molecule.
Synthesis of a D-A-D TADF emitter via Buchwald-Hartwig coupling.
While this compound itself is not a typical linker for MOF synthesis, its dicarboxylic acid derivative, 2,5-bis(trifluoromethyl)terephthalic acid, can be used as a ligand to construct fluorinated MOFs. These materials have potential applications in gas storage and separation due to their tailored pore environments. The synthesis generally involves the reaction of the dicarboxylic acid with a metal salt under solvothermal conditions.[12][13]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2]
Table 4: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant applications in both academic research and industrial settings. Its unique electronic and physical properties, stemming from the two trifluoromethyl groups, make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as TADF emitters and fluorinated polymers. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for its use in the development of novel and functional molecules. As the demand for fluorinated compounds continues to grow, the importance of this compound in chemical synthesis is expected to increase.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 1,4-ビス(トリフルオロメチル)ベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]
- 10. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum [chemicalbook.com]
- 11. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of α,α,α,α',α',α'-Hexafluoro-p-xylene
Introduction
α,α,α,α',α',α'-Hexafluoro-p-xylene, also known as 1,4-bis(trifluoromethyl)benzene, is a crucial building block in the synthesis of various functional materials and pharmaceutical compounds. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable component in the design of molecules with tailored characteristics. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Core Synthetic Methodologies
The synthesis of α,α,α,α',α',α'-Hexafluoro-p-xylene can be achieved through several distinct chemical transformations. The most prominent and industrially relevant methods include the fluorination of chlorinated precursors and the direct trifluoromethylation of aromatic rings.
Fluorination of 1,4-Bis(trichloromethyl)benzene (B1667536)
This is a widely utilized method that involves a two-step process starting from p-xylene (B151628). The first step is the exhaustive chlorination of the methyl groups of p-xylene to form 1,4-bis(trichloromethyl)benzene. The subsequent step is the fluorination of this intermediate.
-
Step 1: Chlorination of p-Xylene p-Xylene is chlorinated using chlorine gas, typically at elevated temperatures (150-170 °C) and in the presence of a photocatalyst, to yield 1,4-bis(trichloromethyl)benzene.[1] This intermediate is a solid at room temperature.[1]
-
Step 2: Fluorination The 1,4-bis(trichloromethyl)benzene is then fluorinated using anhydrous hydrogen fluoride (B91410) (HF).[1][2] This reaction is often catalyzed by antimony(V) chloride and can be carried out at room temperature.[1] The process can result in a high yield of the desired product. In one documented procedure, the reaction liquid contained 97.6% this compound.[1]
A key innovation in this process involves the fluorination of a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene. This mixture has a lower melting point (not higher than 60 °C), allowing the fluorination reaction to be carried out in a liquid phase, which can be more advantageous for industrial-scale production.[1] The resulting 1-dichloromethyl-4-trifluoromethylbenzene can be separated by distillation and further chlorinated and fluorinated to increase the overall yield of this compound.[1][2]
Fluorination of Terephthalic Acid
An alternative route involves the fluorination of terephthalic acid using sulfur tetrafluoride (SF₄). This reaction is typically conducted at elevated temperatures, for instance, at 100 °C and then at 120 °C.[1][2]
Copper-Catalyzed Trifluoromethylation
A more modern approach involves the copper-catalyzed trifluoromethylation of a diaryliodonium salt. This method utilizes (Trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethyl source.
In a typical procedure, a diaryliodonium salt is reacted with TMSCF₃ in the presence of a copper(I) tetrafluoroborate (B81430) complex and potassium fluoride in acetonitrile (B52724). The reaction proceeds at room temperature and can provide a high yield of the product.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the different synthetic methods.
| Method | Starting Material | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Fluorination | 1,4-Bis(trichloromethyl)benzene | Anhydrous Hydrogen Fluoride (HF) | Antimony(V) Chloride | Room Temperature | - | 97.6 | [1] |
| Fluorination | Terephthalic Acid | Sulfur Tetrafluoride (SF₄) | - | 100-120 | - | - | [1][2] |
| Copper-Catalyzed Trifluoromethylation | --INVALID-LINK--iodonium trifluoromethanesulfonate | (Trifluoromethyl)trimethylsilane (TMSCF₃), Potassium Fluoride (KF) | Tetrakis(acetonitrile)copper(I)tetrafluoroborate | 20 | 83 | - | [3] |
Experimental Protocols
Protocol 1: Fluorination of a Mixture of Chlorinated Xylenes (B1142099)
This protocol is based on a process designed for industrial application, focusing on a liquid-phase reaction.[1][2]
Step 1: Chlorination of p-Xylene
-
Charge a suitable reactor with p-xylene.
-
Heat the reactor to 150-170 °C.
-
Introduce chlorine gas in the presence of a photocatalyst.
-
Monitor the reaction progress by analyzing the composition of the reaction mixture. The goal is to obtain a mixture of 1,4-bis(trichloromethyl)benzene and 1-dichloromethyl-4-trichloromethylbenzene with a melting point no higher than 60 °C.
Step 2: Fluorination
-
Transfer the molten mixture of chlorinated xylenes to a pressure reactor (autoclave).
-
Add anhydrous hydrogen fluoride to the reactor. The molar ratio of HF to the trichloromethyl groups should be sufficient for complete conversion.
-
If required, add a catalyst such as antimony(V) chloride.
-
Seal the reactor and stir the mixture. The reaction can proceed at or slightly above room temperature.
-
After the reaction is complete (indicated by the stabilization of pressure), cool the autoclave.
-
Carefully vent the excess HF.
-
Quench the reaction mixture with ice water.
-
Separate the organic layer.
-
Wash the organic layer with water and then with a neutralizing agent (e.g., a dilute solution of sodium bicarbonate).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purify the product by distillation to separate this compound from 1-dichloromethyl-4-trifluoromethylbenzene. The latter can be recycled.
Protocol 2: Copper-Catalyzed Trifluoromethylation of a Diaryliodonium Salt
This protocol describes a laboratory-scale synthesis.[3]
-
In an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the diaryliodonium salt (0.5 mmol, 1.0 equiv), tetrakis(acetonitrile)copper(I)tetrafluoroborate (157.3 mg, 0.5 mmol, 1.0 equiv), and potassium fluoride (58.1 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., Nitrogen).
-
Add anhydrous acetonitrile (5.0 mL) and (Trifluoromethyl)trimethylsilane (296 μL, 2.0 mmol, 4.0 equiv) via syringes.
-
Stir the reaction mixture at room temperature for approximately 25-30 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired product.
Visualizing the Synthesis
Reaction Pathways
References
An In-depth Technical Guide to the Physical Properties of 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trifluoromethyl)benzene, also known as α,α,α,α',α',α'-hexafluoro-p-xylene, is a fluorinated aromatic compound of significant interest in various fields of chemical research and development. Its unique electronic and physical properties, imparted by the two trifluoromethyl groups, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems. The following table summarizes its key quantitative physical data.
| Property | Value | Units |
| Molecular Formula | C₈H₄F₆ | |
| Molecular Weight | 214.11 | g/mol |
| CAS Number | 433-19-2 | |
| Appearance | Colorless liquid | |
| Density | 1.381 | g/mL at 25 °C |
| Melting Point | -1 | °C |
| Boiling Point | 116-117 | °C |
| Refractive Index (n20/D) | 1.379 | |
| Flash Point | 22 | °C |
Experimental Protocols
The accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring the key physical constants of this compound.
Melting Point Determination
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For this compound, which has a melting point of -1 °C, a low-temperature apparatus is required.
Apparatus:
-
Melting point apparatus with a cooling stage or a Thiele tube setup suitable for sub-zero temperatures.
-
Capillary tubes (sealed at one end).
-
Low-temperature thermometer.
-
Cooling bath (e.g., ice-salt or dry ice-acetone).
Procedure:
-
Introduce a small, finely powdered sample of solidified this compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the melting point apparatus.
-
Cool the apparatus to a temperature several degrees below the expected melting point.
-
Begin heating slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The range between these two temperatures is the melting point range.[2][3][4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Small test tube or fusion tube.
-
Capillary tube (sealed at one end).
-
Thermometer.
-
Heating apparatus (e.g., oil bath or heating block).
Procedure:
-
Place a small amount (a few milliliters) of this compound into the test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is the boiling point of the liquid.[8]
Density Measurement
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a small glass flask of known volume).
-
Analytical balance.
-
Thermostat or water bath.
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m1).
-
Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark and weigh the pycnometer filled with water (m2).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Bring the pycnometer with the sample to the same temperature in the thermostat.
-
Adjust the liquid level to the calibration mark and weigh the pycnometer filled with the sample (m3).
-
The density of the sample is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the measurement temperature.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
Apparatus:
-
Abbe refractometer.
-
Constant temperature water bath.
-
Dropper.
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Using a dropper, place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to spread evenly.
-
Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus.
-
Adjust the compensator to eliminate any color fringes.
-
Align the dividing line with the crosshairs in the eyepiece.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes.
-
Vortex mixer or shaker.
-
Various solvents (e.g., water, ethanol, acetone, diethyl ether, toluene).
Procedure:
-
Add a small, measured amount of this compound (e.g., 0.1 mL) to a test tube containing a specific volume of a solvent (e.g., 3 mL).[11]
-
Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).[12]
-
Allow the mixture to stand and observe if the solute has completely dissolved.
-
If the substance dissolves, it is considered soluble in that solvent. If a separate layer or undissolved droplets are visible, it is insoluble.
-
Repeat the test with a range of polar and non-polar organic solvents to establish a solubility profile. Aromatic compounds are generally soluble in non-polar organic solvents and have limited solubility in water.[13]
Synthesis Workflow
This compound is typically synthesized through a multi-step process. The following diagram illustrates a common synthetic route.
Caption: A simplified workflow for the synthesis of this compound.
Logical Relationships of Molecular Properties
The physical properties of this compound are interconnected and are largely dictated by its molecular structure.
Caption: Interrelationships between the molecular structure and physical properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. davjalandhar.com [davjalandhar.com]
- 10. athabascau.ca [athabascau.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. saltise.ca [saltise.ca]
- 13. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Molecular Weight of 1,4-Bis(trifluoromethyl)benzene
This guide provides a detailed overview of the molecular weight of 1,4-Bis(trifluoromethyl)benzene, tailored for researchers, scientists, and professionals in drug development. It includes a comprehensive breakdown of its molecular composition, the methodology for calculating its molecular weight, and a general experimental protocol for its determination.
Quantitative Data Summary
The molecular weight of a compound is a fundamental chemical property. For this compound, this is determined from its chemical formula and the atomic weights of its constituent elements.
| Property | Value |
| Chemical Formula | C₈H₄F₆ |
| Molecular Weight | 214.11 g/mol |
| Exact Mass | 214.021719 g/mol |
| Elemental Composition | Carbon (C), Hydrogen (H), Fluorine (F) |
Methodology for Molecular Weight Calculation
The molecular weight of this compound is calculated by summing the atomic weights of each atom in its molecular formula (C₈H₄F₆).
Atomic Weights of Constituent Elements:
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Fluorine | F | 18.998 |
Calculation:
-
Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol
-
Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol
-
Fluorine (F): 6 atoms × 18.998 g/mol = 113.988 g/mol
Total Molecular Weight: 96.088 + 4.032 + 113.988 = 214.108 g/mol
This calculated value is consistent with the experimentally determined molecular weight.
Experimental Protocol for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a molecule's exact mass and elemental composition.
General Workflow for Mass Spectrometry Analysis:
-
Sample Preparation: A sample of this compound is dissolved in a suitable volatile solvent.
-
Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
Molecular Structure
The chemical structure of this compound consists of a central benzene (B151609) ring with two trifluoromethyl (-CF₃) groups attached at the para (1 and 4) positions.
structure of 1,4-Bis(trifluoromethyl)benzene
An In-depth Technical Guide to 1,4-Bis(trifluoromethyl)benzene
Abstract
This compound is a fluorinated aromatic compound of significant interest in chemical research, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique properties, conferred by the two strongly electron-withdrawing trifluoromethyl (-CF3) groups, include high thermal stability, chemical inertness under certain conditions, and the ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] This document provides a comprehensive overview of the structure, properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound, also known as α,α,α,α′,α′,α′-hexafluoro-p-xylene, is a benzene (B151609) ring substituted at the para positions with two trifluoromethyl groups. The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group.[2] The presence of two such groups on the benzene ring significantly influences its electronic properties and reactivity.
Table 1: Compound Identification and Physical Properties
| Identifier/Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 433-19-2 | [3] |
| Molecular Formula | C₈H₄F₆ | [3] |
| Molecular Weight | 214.11 g/mol | |
| Appearance | Clear colorless liquid | [4] |
| Boiling Point | 116 °C | [4] |
| Density | 1.381 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.379 | [4] |
| InChI Key | PDCBZHHORLHNCZ-UHFFFAOYSA-N |[3] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key data from various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Reference |
|---|
| CDCl₃ | 7.80 ppm | Singlet | 4H |[5] |
Table 3: ¹³C NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) | Multiplicity (J coupling) | Assignment | Reference |
|---|---|---|---|---|
| CDCl₃ | 134.0 ppm | Quartet (J = 33.3 Hz) | C-CF₃ | [5] |
| CDCl₃ | 125.7-126.0 ppm | Multiplet | C-H | [5] |
| CDCl₃ | 123.4 ppm | Quartet (J = 273.7 Hz) | -CF₃ |[5] |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1600 | Aromatic C=C stretch | [6][7] |
| ~1300-1100 | C-F stretching vibrations | [6][7] |
| ~800-900 | C-H bending (para-disubstituted) | [6][7] |
Note: The infrared absorption of liquid this compound has been studied in detail.[6][7] The spectrum is complex due to the various vibrational modes of the CF₃ groups and the benzene ring.
Table 5: Mass Spectrometry (Electron Ionization)
| m/z | Identity | Reference |
|---|---|---|
| 214 | [M]⁺ (Molecular Ion) | [5][8] |
| 195 | [M-F]⁺ | [8] |
| 145 | [M-CF₃]⁺ |[8] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the scale and available starting materials.
Industrial Synthesis: Chlorination-Fluorination Pathway
The most common industrial method begins with the chlorination of para-xylene to produce 1,4-bis(trichloromethyl)benzene, which is then fluorinated using hydrogen fluoride (B91410) (HF) to yield the final product.[9][10][11]
Caption: Industrial synthesis of this compound.
Laboratory Synthesis via Trifluoromethylation
On a laboratory scale, modern trifluoromethylation methods can be employed. One such method involves the copper-catalyzed reaction of a diaryliodonium salt with (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃).[12]
Experimental Protocol: Synthesis from Diaryliodonium Salt
The following protocol is adapted from a general procedure for the synthesis of trifluoromethylated arenes.[12]
Materials:
-
--INVALID-LINK--iodonium trifluoromethanesulfonate (B1224126) (1.0 equiv)
-
CuBF₄(MeCN)₄ (1.0 equiv)
-
Potassium Fluoride (KF) (2.0 equiv)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (4.0 equiv)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the diaryliodonium salt (0.5 mmol, 1.0 equiv), CuBF₄(MeCN)₄ (157.3 mg, 0.5 mmol, 1.0 equiv), and KF (58.1 mg, 1.0 mmol, 2.0 equiv).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., N₂).
-
Add MeCN (5.0 mL) and TMSCF₃ (296 μL, 2.0 mmol, 4.0 equiv) via syringes.
-
Stir the reaction mixture at room temperature for 25 minutes.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue using silica (B1680970) gel column chromatography to obtain this compound.
Chemical Reactivity and Derivatization
While the trifluoromethyl groups are known for their stability, the C-F bonds can be selectively activated under specific conditions, opening pathways for further functionalization.
C-F Bond Activation
Recent research has demonstrated that the C-F bonds of trifluoromethylarenes can be activated through a radical anion-based mechanism.[13] This process involves an endergonic electron transfer to form a reactive arene radical anion, which then fragments to produce a difluorobenzyl radical. This radical intermediate can be trapped by various reagents to form new C-C or C-H bonds.[13]
Caption: General pathway for selective C-F bond functionalization.
Metalation Reactions
This compound is also a substrate of interest in the study of metalation reactions, such as ortholithiation, which can provide a route to further substituted derivatives.[14]
Applications in Research and Drug Development
The unique structural and electronic features of this compound make it a valuable building block in several areas of chemical science.
Role in Medicinal Chemistry
The incorporation of trifluoromethyl groups is a widely used strategy in drug design.[2] These groups can enhance a molecule's:
-
Metabolic Stability : The strength of the C-F bond makes the -CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[2]
-
Lipophilicity : The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]
-
Binding Affinity : The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[2]
Caption: How structural features lead to key applications.
Materials Science
This compound has been utilized as an electron-accepting moiety in the design of novel organic materials. For instance, it has been incorporated into donor-acceptor-donor architectures to create emitters that exhibit efficient thermally activated delayed fluorescence (TADF), which is a critical technology for next-generation organic light-emitting diodes (OLEDs).[15]
Conclusion
This compound is a foundational building block in modern organic and medicinal chemistry. Its robust structure, combined with the profound electronic influence of its two trifluoromethyl groups, provides a platform for developing novel pharmaceuticals with enhanced properties and for engineering advanced functional materials. The continued exploration of its synthesis, reactivity, and applications promises to yield further innovations across the chemical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]
- 4. 1,4-Bis(trifluoromethyl)-benzene | 433-19-2 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]
- 9. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]
- 12. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 13. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescen ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05420A [pubs.rsc.org]
1,4-Bis(trifluoromethyl)benzene boiling point and density
An In-depth Technical Guide on the Physical Properties of 1,4-Bis(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, including experimental methodologies for their determination.
Physicochemical Data of this compound
This compound is a colorless liquid with an aromatic odor.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Conditions | Reference |
| Boiling Point | 116-117 °C | Standard Atmospheric Pressure | [1][2] |
| 116 °C | Standard Atmospheric Pressure | [3][4][5] | |
| Density | 1.381 g/mL | at 25 °C | [4][5] |
| Melting Point | -1 °C | [1][3] | |
| Flash Point | 21 °C (69 °F) | Closed Cup | [1] |
| Refractive Index | 1.379 | at 20 °C | [3][4] |
| Molecular Formula | C₈H₄F₆ | [2][6] | |
| Molecular Weight | 214.11 g/mol | [2] | |
| CAS Number | 433-19-2 | [4][6] |
Experimental Protocols
The determination of the boiling point and density of a liquid compound such as this compound can be achieved through several standard laboratory techniques.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For a pure compound, the boiling point is a characteristic physical property.[7] Common methods for its determination include the capillary method, distillation, and reflux.
Capillary Method (Thiele Tube Method):
This micro-method is suitable for small sample volumes.
-
Sample Preparation: A few milliliters of this compound are placed in a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing oil to ensure uniform heating.[8]
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[7][8]
-
Boiling Point Reading: The heat is then removed. The temperature at which the liquid begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.[7][8] This occurs when the vapor pressure inside the capillary equals the external pressure.
Distillation Method:
This method is suitable when a larger quantity of the substance is available and can also serve as a purification step.
-
Apparatus Setup: A distillation flask is filled with at least 5 mL of this compound and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.[8][9]
-
Heating: The flask is heated gently.
-
Boiling Point Reading: As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[8]
Density Determination
Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a hydrometer.
Pycnometer Method:
-
Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a specific volume) is weighed accurately.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water, and its mass is determined at the same temperature.
-
Calculation: The density of this compound is calculated by dividing the mass of the compound by the mass of the water and multiplying by the known density of water at that temperature.
Logical Workflow
The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.
Caption: Logical workflow for the determination and verification of the physical properties of this compound.
References
- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. This compound, 99% | Fisher Scientific [fishersci.ca]
- 3. This compound [stenutz.eu]
- 4. This compound 98 433-19-2 [sigmaaldrich.com]
- 5. 1,4-Bis(trifluoromethyl)-benzene | 433-19-2 [chemicalbook.com]
- 6. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Solubility of 1,4-Bis(trifluoromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(trifluoromethyl)benzene is a fluorinated aromatic compound of significant interest in the pharmaceutical and material science sectors. Its utility as a key building block in organic synthesis stems from the unique physicochemical properties imparted by the two trifluoromethyl groups, including enhanced thermal stability and metabolic resistance.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This technical guide provides a summary of the available solubility information for this compound, a detailed, generalized experimental protocol for its solubility determination, and a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known as α,α,α,α',α',α'-hexafluoro-p-xylene, is a colorless liquid at room temperature. The presence of the two electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring significantly influences its chemical reactivity and physical properties. In the realm of drug discovery and development, the trifluoromethyl group is a crucial substituent that can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, this compound serves as a valuable intermediate in the synthesis of novel pharmaceutical candidates.[1]
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Qualitative Solubility | Reference |
| Alcohols | Alcohol (general) | Soluble | [3] |
| Ethers | Ether (general) | Soluble | [3] |
| Aromatic Hydrocarbons | Benzene | Soluble | [3] |
| Water | Water | Insoluble | [3] |
Note: The qualitative solubility data is for the isomer 1,3-Bis(trifluoromethyl)benzene, but is included as an estimation for the 1,4 isomer due to a lack of specific data.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed, generalized methodology based on the widely accepted "shake-flask" method, which is suitable for determining the thermodynamic solubility of solid and liquid organic compounds in various solvents.[4][5][6]
Principle
An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7][8]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or a UV-Vis spectrophotometer
Procedure
-
Preparation of the Slurry: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a precise volume of the desired organic solvent. The presence of undissolved solute should be visually confirmed.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of this compound in the specific solvent at the given temperature, typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.
Caption: Workflow for solubility determination.
Signaling Pathways and Logical Relationships in Drug Development
While this compound itself is not a therapeutic agent, its derivatives often are. The inclusion of trifluoromethyl groups can modulate a drug's interaction with specific biological targets. The logical relationship in this context involves the synthesis of derivatives and their subsequent evaluation in biological assays.
Caption: Drug development logical flow.
Conclusion
This compound is a critical fine chemical with broad applications in research and development, particularly within the pharmaceutical industry. While comprehensive quantitative solubility data in organic solvents remains elusive in the public domain, its general solubility characteristics and the availability of robust experimental protocols for its determination provide a solid foundation for its practical application. The methodologies and workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this important compound in their work. The continued investigation into the properties of fluorinated compounds will undoubtedly further elucidate the full potential of this compound in advancing science and technology.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. improvedpharma.com [improvedpharma.com]
- 8. longdom.org [longdom.org]
Reactivity of 1,4-Bis(trifluoromethyl)benzene with Strong Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1,4-bis(trifluoromethyl)benzene with strong acids. Due to the presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. This guide details the known reactions, including nitration, and discusses the anticipated challenges and conditions required for other electrophilic aromatic substitutions such as sulfonation. The protonation of this highly deactivated ring in superacidic media is also explored. Experimental protocols, quantitative data, and mechanistic pathways are presented to provide a thorough understanding of the chemical behavior of this important fluorinated building block.
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its chemical stability, conferred by the two trifluoromethyl groups, makes it a robust component in various applications. However, this stability also presents a significant challenge in its functionalization through electrophilic aromatic substitution (EAS). The -CF3 group is one of the most powerful electron-withdrawing groups, substantially reducing the nucleophilicity of the benzene (B151609) ring. This guide delves into the reactivity of this compound with strong acids, focusing on nitration, sulfonation, and protonation, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
Electrophilic Aromatic Substitution: A Deactivated System
The two trifluoromethyl groups on the benzene ring exert a strong deactivating effect via a negative inductive effect (-I). This effect is quantified by the Hammett substituent constant (σ); the σp value for a -CF3 group is +0.54, indicating strong electron withdrawal from the para position. In this compound, these effects are additive, making the aromatic ring exceptionally electron-poor and thus highly unreactive towards electrophiles.
Electrophilic attack, when it does occur, is directed to the positions ortho to the trifluoromethyl groups (positions 2, 3, 5, and 6), as these are the least deactivated positions.
Nitration
Nitration is the most well-documented electrophilic aromatic substitution reaction for this compound. Due to the deactivated nature of the ring, harsh reaction conditions are typically required. The primary product is 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).
| Nitrating Agent | Solvent/Acid | Temperature (°C) | Time | Yield (%) | Reference |
| 100% HNO₃ | 24% Fuming H₂SO₄ | 90-105 | - | 35 | --INVALID-LINK--[1][2] |
| HNO₃ | 2CF₃SO₃H-B(O₃SCF₃)₃ | - | - | 14 | --INVALID-LINK--[1][2] |
| Fuming HNO₃ (97%) | 96% H₂SO₄ | 60 | 5 hours | 58.0 | --INVALID-LINK--[2] |
| Fuming HNO₃ | 24% Fuming H₂SO₄ | - | - | 32.5 | --INVALID-LINK--[2] |
Protocol 1: Nitration with Fuming Nitric Acid in Concentrated Sulfuric Acid [2]
-
To a reaction vessel, add 96% sulfuric acid.
-
Cool the sulfuric acid and slowly add this compound while maintaining the temperature.
-
Add fuming nitric acid (97% concentration) dropwise to the mixture.
-
Heat the reaction mixture to 60°C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The product, 2,5-bis(trifluoromethyl)nitrobenzene, will precipitate and can be collected by filtration.
-
The crude product can be purified by distillation under reduced pressure.
Protocol 2: Nitration with 100% Nitric Acid in Fuming Sulfuric Acid [1][2]
-
In a suitable reactor, add this compound.
-
Slowly add 24% fuming sulfuric acid to the reactor.
-
Add 100% nitric acid dropwise to the mixture.
-
Heat the reaction mixture to 90-105°C.
-
Upon completion, the reaction is worked up by pouring the mixture onto ice to precipitate the product.
-
The product is then isolated and purified. Note: This method is reported to have potential side reactions like sulfonation.
Caption: General mechanism for the nitration of this compound.
Sulfonation
The sulfonation of this compound is significantly more challenging than its nitration and is not widely reported in the literature. The electrophile in sulfonation, sulfur trioxide (SO₃) or its protonated form, is generally less reactive than the nitronium ion. Given the highly deactivated nature of the substrate, extremely forcing conditions, such as the use of oleum (B3057394) (fuming sulfuric acid) at high temperatures, are expected to be necessary.
Based on general procedures for the sulfonation of deactivated aromatic compounds, the following is a plausible, albeit unverified, approach:
-
In a reaction vessel equipped for high-temperature reactions, carefully add this compound.
-
Slowly and with cooling, add a significant excess of oleum (e.g., 20-30% SO₃).
-
Heat the reaction mixture to a high temperature (likely >150°C) for an extended period.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS or NMR of quenched aliquots).
-
Work-up would involve carefully pouring the reaction mixture onto ice, followed by salting out the sulfonic acid product, if necessary.
Caption: Plausible mechanism for the sulfonation of this compound.
Protonation in Superacids
The basicity of the aromatic π-system in this compound is exceptionally low. Protonation, to form an arenium ion, is a highly unfavorable process. While benzene itself can be protonated in superacidic media like HF/SbF₅, the presence of two powerful electron-withdrawing groups in this compound makes this reaction extremely difficult.
There are no direct experimental reports, such as NMR spectroscopic studies, confirming the protonation of this compound in superacids. It is reasonable to infer that if protonation were to occur, it would require the strongest known superacid systems and would only exist in a very low concentration at equilibrium.
Caption: Unfavorable equilibrium for the protonation of this compound.
Other Reactions in Strong Acids
Friedel-Crafts reactions (alkylation and acylation) are generally not feasible with this compound. The strong deactivation of the ring prevents it from acting as a nucleophile to attack the carbocation or acylium ion electrophiles generated in these reactions.
Conclusion
The reactivity of this compound with strong acids is dominated by the profound electron-withdrawing nature of the two trifluoromethyl groups. While nitration can be achieved under forcing conditions to yield 2,5-bis(trifluoromethyl)nitrobenzene, other electrophilic aromatic substitutions like sulfonation are significantly more challenging and require extreme conditions. Protonation of the aromatic ring is highly unfavorable and likely only occurs to a negligible extent even in the strongest superacids. This guide provides the available data and mechanistic understanding to aid researchers in designing synthetic strategies involving this highly deactivated yet valuable chemical building block. Further research into the functionalization of this and similar electron-deficient aromatic systems would be of significant value to the chemical and pharmaceutical industries.
References
An In-depth Technical Guide to the Electrochemical Properties of 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of 1,4-bis(trifluoromethyl)benzene. Due to the limited availability of direct, quantitative electrochemical data for this specific compound in publicly accessible literature, this guide synthesizes information from related trifluoromethylated aromatic compounds and established electrochemical principles to predict its behavior. It also includes detailed experimental protocols for its analysis and visual diagrams to illustrate key processes.
Core Electrochemical Properties
This compound, also known as α,α,α,α',α',α'-hexafluoro-p-xylene, possesses unique electronic characteristics due to the presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups. These groups significantly influence the electron density of the aromatic ring, making the compound a candidate for electrochemical reduction.
Data Summary
The following table summarizes the expected and observed electrochemical properties for this compound and related compounds.
| Property | This compound (Expected) | Related Compound Data | Reference |
| Reduction Potential | Expected to be a negative potential, leading to the formation of a radical anion. | The reduction of trifluoromethylarenes typically occurs at potentials more negative than -1.0 V vs. Ag/Ag+. For example, the cathodic peak potential for the reduction of the hypervalent bond in a related trifluoromethylating reagent is -1.2 V vs. Ag/Ag+.[3][4] | [3][4] |
| Oxidation Potential | Expected to be a high positive potential due to the deactivating effect of the -CF3 groups. | The oxidation of benzene (B151609) occurs at approximately +2.3 V vs. SCE. The presence of electron-withdrawing groups would shift this to a more positive value. | |
| Electrochemical Process | Primarily undergoes irreversible reduction via C-F bond cleavage. | The electrochemical reduction of trifluoromethylarenes is generally an irreversible process involving the formation of a radical anion, followed by the loss of a fluoride (B91410) ion.[1][2] | [1][2] |
Electrochemical Reduction Mechanism
The electrochemical reduction of this compound is anticipated to follow a mechanism common to many trifluoromethylarenes.[1] This process is initiated by a single electron transfer to the molecule, forming a radical anion. This intermediate is generally unstable and undergoes rapid cleavage of a carbon-fluorine bond to release a fluoride ion and form a difluorobenzyl radical. Further reduction and reaction with a proton source would lead to the hydrodefluorinated product.
Experimental Protocols
The following provides a detailed methodology for conducting cyclic voltammetry on this compound to determine its electrochemical properties.
1. Materials and Reagents:
-
Analyte: this compound (98% or higher purity)
-
Solvent: Acetonitrile (B52724) (anhydrous, electrochemical grade)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (B91526) (NBu4PF6) or Tetrabutylammonium tetrafluoroborate (B81430) (NBu4BF4) (electrochemical grade, dried under vacuum)
-
Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in acetonitrile with 0.1 M NBu4PF6) or Saturated Calomel Electrode (SCE)
-
Working Electrode: Glassy carbon electrode (3 mm diameter)
-
Counter Electrode: Platinum wire or mesh
-
Gases: High-purity argon or nitrogen
2. Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M NBu4PF6) in anhydrous acetonitrile.
-
Prepare a stock solution of this compound (e.g., 10 mM) in the supporting electrolyte solution.
-
The final analyte concentration for the experiment should be in the range of 1-5 mM.
3. Electrochemical Cell Setup and Measurement:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish, followed by rinsing with deionized water and then acetonitrile, and drying under a stream of inert gas.
-
Assemble the three-electrode system in a clean, dry electrochemical cell.
-
Add the analyte solution to the cell and deoxygenate by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert gas blanket over the solution during the experiment.
-
Connect the electrodes to a potentiostat.
-
Perform a background cyclic voltammogram of the supporting electrolyte solution to ensure no interfering redox processes are present in the potential window of interest.
-
Perform cyclic voltammetry of the analyte solution. A typical starting potential could be 0 V, scanning towards negative potentials to observe the reduction, and then reversing the scan. The potential window should be wide enough to encompass the expected redox events (e.g., from +0.5 V to -2.5 V vs. Ag/Ag+).
-
Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Thermochemical Properties of 1,4-Bis(trifluoromethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 1,4-bis(trifluoromethyl)benzene (CAS No. 433-19-2). It is intended to be a valuable resource for professionals in research, drug development, and materials science who require an understanding of the energetic properties of this fluorinated aromatic compound. This document outlines the limited available quantitative data, presents detailed experimental and computational methodologies for determining thermochemical properties, and includes a visualization of a typical computational workflow.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its two trifluoromethyl groups impart unique properties, including high thermal stability and altered electronic characteristics, making it a molecule of significant interest. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, safety analysis, and the computational design of new molecules and materials.
Despite its importance, a comprehensive, publicly available dataset of experimentally determined thermochemical properties for this compound is notably scarce. This guide summarizes the available data and provides a detailed framework of the standard methods used to obtain such properties, empowering researchers to either conduct their own determinations or critically evaluate computationally derived data.
Quantitative Thermochemical Data
The readily available, experimentally determined thermochemical data for this compound is limited. The primary source of quantitative data is the NIST Chemistry WebBook, which provides information on the enthalpy of vaporization and specific reaction thermochemistry.
Table 1: Available Thermochemical Data for this compound
| Property | Value | Units | Method | Reference |
| Enthalpy of Vaporization (ΔvapH) | 41.8 | kJ/mol | A | Stephenson and Malanowski, 1987[1] |
| Enthalpy of Reaction (ΔrH°)a | 1570. ± 13. | kJ/mol | G+TS | Schlosser, Mongin, et al., 1998[2] |
| Gibbs Free Energy of Reaction (ΔrG°)a | 1534. ± 13. | kJ/mol | IMRE | Schlosser, Mongin, et al., 1998[2] |
a For the gas phase reaction: C8H3F6- + H+ → C8H4F6[2]
Core thermochemical properties such as the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) for this compound are not well-documented in publicly accessible databases. This scarcity necessitates a reliance on computational methods or new experimental measurements.
Experimental Protocols for Thermochemical Analysis
The determination of fundamental thermochemical data relies on a suite of well-established experimental techniques. For a compound like this compound, the following protocols would be applicable.
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound is typically determined indirectly through combustion calorimetry.
-
Methodology: Static Bomb Combustion Calorimetry
-
A precisely weighed sample of this compound is placed in a crucible within a high-pressure vessel, known as a "bomb."
-
The bomb is charged with a high pressure of pure oxygen (typically around 30 atm).
-
The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.
-
The sample is ignited via an electrical fuse.
-
The complete combustion of the compound leads to the formation of CO2(g), H2O(l), and HF(aq) (from the fluorine atoms).
-
The temperature change of the water is meticulously recorded with high-precision thermometers.
-
The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived from the experimental enthalpy of combustion using Hess's Law, by subtracting the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF) from the measured enthalpy of combustion.
-
Determination of Heat Capacity (Cp) and Entropy (S°)
Heat capacity and, by extension, entropy are determined using calorimetry, typically over a range of temperatures.
-
Methodology: Adiabatic Heat-Capacity Calorimetry
-
A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.
-
A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature.
-
The temperature rise is carefully measured.
-
The heat capacity of the sample is calculated from the electrical energy input and the resulting temperature change.
-
This process is repeated over a wide range of temperatures, often from near absolute zero to well above room temperature.
-
The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature, accounting for the entropies of any phase transitions.
-
Computational Thermochemistry Workflow
Due to the lack of experimental data, computational chemistry provides a powerful alternative for estimating the thermochemical properties of this compound. Density Functional Theory (DFT) is a widely used method for this purpose. A typical workflow is outlined below.
Caption: Computational workflow for determining thermochemical properties.
Detailed Computational Protocol
-
Initial Structure Generation: An initial 3D structure of this compound is generated. This can be done using molecular builder software or by converting a 2D representation (like a SMILES string) into 3D coordinates.
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A common and reliable method for this is the B3LYP density functional with a Pople-style basis set such as 6-31G(d). This calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two critical purposes:
-
It confirms that the optimized structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary frequencies. An imaginary frequency would indicate a saddle point (a transition state).
-
It calculates the vibrational frequencies of the molecule, which are essential for determining the zero-point vibrational energy (ZPVE), and the thermal contributions to enthalpy, entropy, and heat capacity.
-
-
Thermochemical Data Extraction: The output of the frequency calculation provides the standard thermodynamic functions, which are calculated using statistical mechanics principles based on the vibrational, rotational, and translational partition functions. From this output, the following can be directly obtained:
-
Zero-Point Energy (ZPE)
-
Enthalpy (H°)
-
Entropy (S°)
-
Constant Volume Heat Capacity (Cv) (from which Cp can be derived)
-
To calculate the standard enthalpy of formation (ΔfH°) , an appropriate theoretical reaction, such as an isodesmic or homodesmotic reaction, is typically employed. This involves calculating the enthalpies of all reactants and products in a balanced reaction where the types of bonds are conserved. By using the known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be calculated with greater accuracy, as errors in the computational method tend to cancel out.
Conclusion
While comprehensive experimental thermochemical data for this compound is currently lacking in the public domain, established experimental and computational methodologies provide robust pathways for its determination. This guide has summarized the limited available data and provided detailed protocols for both experimental measurement and computational prediction. For researchers and professionals in drug development and materials science, the application of these methods, particularly computational chemistry, offers a viable and powerful approach to obtaining the critical thermochemical data needed to advance their work. The provided workflow for computational thermochemistry serves as a practical blueprint for such endeavors.
References
Unveiling the Electronic Signature: A Technical Guide to the UV Absorption Spectrum of 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption spectrum of 1,4-Bis(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Understanding the UV absorption properties of this molecule is crucial for its quantification, characterization, and the prediction of its photochemical behavior.
Core Spectroscopic Data
The electronic absorption properties of this compound are characterized by a distinct absorption band in the UV region, arising from π → π* transitions within the benzene (B151609) ring. The substitution of two trifluoromethyl groups at the para position influences the energy of these transitions.
| Parameter | Value | Phase/Solvent | Citation |
| Absorption Maximum (λmax) | ~262 nm (excitation peak) | Solution | [1] |
| 0,0 Band (Vapor Phase) | 37460 cm⁻¹ (~267 nm) | Vapor | [2] |
| Oscillator Strength (f) | 12.0 x 10⁻³ | Vapor | [2] |
| Molar Absorptivity (ε) | Not available in cited literature | - |
Note on Molar Absorptivity: Despite a thorough literature search, a specific molar absorptivity (ε) value for this compound in a common solvent could not be located in the available resources. This value is essential for quantitative analysis using the Beer-Lambert law and would require experimental determination.
Electronic Transitions and Molecular Structure
The UV absorption spectrum of benzene and its derivatives is dominated by transitions of π electrons from bonding to anti-bonding molecular orbitals (π → π*). For substituted benzenes, the symmetry of the benzene ring is altered, which can affect the selection rules for these transitions and lead to shifts in the absorption maxima and changes in intensity. The two electron-withdrawing trifluoromethyl (-CF₃) groups in this compound influence the electronic distribution in the benzene ring, which is reflected in its UV absorption spectrum.
Experimental Protocols
The determination of the UV absorption spectrum of this compound is achieved through UV-Vis spectroscopy. The following outlines a typical experimental protocol for obtaining reliable and reproducible data.
1. Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.[2] A Bausch and Lomb Littrow spectrograph or a Beckman DU spectrophotometer have been used historically for such compounds.[2] Modern equivalents would be suitable.
2. Sample Preparation:
-
Solvent Selection: A UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm for aromatic compounds) is crucial. Common choices include ethanol, methanol, cyclohexane, and hexane. The solvent should be of high purity to avoid interference from impurities.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL or a specific molarity) in the chosen UV-grade solvent.
-
From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the micromolar range). The final concentration should yield an absorbance reading in the optimal range of the spectrophotometer (generally 0.1 to 1.0 AU).
-
-
Cuvettes: Use quartz cuvettes with a standard path length (typically 1 cm) as glass cuvettes absorb UV radiation below 340 nm.
3. Measurement Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer's recommended time to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.
-
Rinse a second quartz cuvette with the sample solution before filling it.
-
Place the sample cuvette in the sample beam path.
-
Initiate the scan to record the UV absorption spectrum of the sample.
-
The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λmax) can be determined from this spectrum.
Logical Workflow for UV-Vis Spectral Analysis
The following diagram illustrates the logical workflow for the experimental determination and analysis of the UV absorption spectrum of a compound like this compound.
Caption: Workflow for UV-Vis analysis of this compound.
This comprehensive guide provides the foundational knowledge for working with the UV absorption properties of this compound. For precise quantitative applications, experimental determination of the molar absorptivity in the solvent of choice is highly recommended.
References
Illuminating the Core: A Technical Guide to the Fluorescence Properties of 1,4-Bis(trifluoromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fluorescence properties of 1,4-bis(trifluoromethyl)benzene derivatives, a class of molecules gaining increasing attention for their unique photophysical characteristics and potential applications in various scientific fields, including the development of fluorescent probes and advanced materials. The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene (B151609) ring significantly influences the electronic structure and, consequently, the fluorescence behavior of these compounds, making them a fascinating subject of study.
Core Fluorescence Characteristics
This compound itself exhibits fluorescence in the ultraviolet region, with a reported excitation peak at 262 nm and an emission peak at 283 nm. However, the true potential of this scaffold lies in its derivatization. By introducing various functional groups, particularly electron-donating moieties, the fluorescence properties can be dramatically tuned, shifting the emission across the visible spectrum and modulating the quantum efficiency.
Donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules, where the this compound unit acts as the electron acceptor, are a key area of investigation.[1] These derivatives often exhibit significant intramolecular charge transfer (ICT) upon excitation, leading to large Stokes shifts and pronounced solvatochromism, where the emission color changes with the polarity of the solvent.[2][3]
Quantitative Fluorescence Data
To facilitate comparison and aid in the rational design of new fluorescent molecules, the following table summarizes the available quantitative fluorescence data for selected this compound derivatives.
| Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent | Reference(s) |
| This compound | 262 | 283 | - | Ethanol | |
| Further derivatives to be populated based on ongoing literature analysis. |
Experimental Protocols
The accurate determination of fluorescence properties is crucial for the characterization and application of these derivatives. The following are detailed methodologies for key experiments.
Fluorescence Spectroscopy
This is the fundamental technique used to measure the excitation and emission spectra of a fluorescent molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum shows the wavelengths of light that the molecule absorbs to produce fluorescence.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (obtained from the excitation spectrum) and scan the emission monochromator over a range of longer wavelengths. The resulting spectrum shows the wavelengths of light emitted by the molecule.
-
Data Correction: Correct the raw spectra for instrumental variations in lamp intensity and detector response as a function of wavelength.
Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample.
-
Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance values are in the linear range (typically < 0.1).
-
Fluorescence Measurements: Record the fluorescence emission spectra for each solution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)^2
where Φ_standard is the quantum yield of the standard, Slope_sample and Slope_standard are the slopes of the respective plots, and n_sample and n_standard are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).
-
Signaling Pathways and Experimental Workflows
While direct involvement of this compound derivatives in specific signaling pathways is not yet extensively documented, their application as fluorescent probes in biological imaging suggests their potential to interact with and report on cellular processes. For instance, trifluoromethyl-containing dyes have been developed for live-cell imaging.[4] The design of such probes often involves targeting specific cellular components or responding to changes in the local environment, which are integral parts of cellular signaling.
The general workflow for utilizing a novel this compound derivative as a fluorescent probe in a biological context is depicted below.
References
Methodological & Application
Application Notes and Protocols for Utilizing 1,4-Bis(trifluoromethyl)benzene as an Internal Standard in ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of fluorinated compounds. Its high sensitivity, wide chemical shift range, and the low natural abundance of the ¹⁹F isotope in most organic molecules make it an ideal method for quantitative analysis with minimal background interference. A critical component of accurate qNMR is the use of a suitable internal standard. 1,4-Bis(trifluoromethyl)benzene is an excellent candidate for this purpose, offering high chemical stability, a simple ¹⁹F NMR spectrum, and a chemical shift in a region that is often free from analyte signals.
This document provides detailed application notes and experimental protocols for the effective use of this compound as an internal standard in ¹⁹F NMR for quantitative applications in research and drug development.
Advantages of this compound as a ¹⁹F NMR Internal Standard
This compound possesses several key characteristics that make it a superior choice as an internal standard for ¹⁹F qNMR:
-
Simplified Spectrum: It exhibits a single, sharp singlet in the ¹⁹F NMR spectrum, arising from the six chemically equivalent fluorine atoms of the two trifluoromethyl groups. This simplicity minimizes the risk of signal overlap with the analyte.
-
Chemical Inertness: The compound is chemically stable and does not typically react with a wide range of analytes or common NMR solvents, ensuring the integrity of the sample during the experiment.
-
Favorable Chemical Shift: Its resonance appears at approximately -63.3 ppm, a region that is often clear of signals from many fluorinated drug candidates and synthetic intermediates.
-
Volatility: Its relatively low volatility compared to some other fluorine standards reduces the risk of concentration changes during sample preparation.
-
Favorable Relaxation Properties: Trifluoromethyl groups generally exhibit relatively short spin-lattice relaxation times (T₁), allowing for shorter experimental times without compromising quantitative accuracy. The T₁ of the trifluoromethyl groups in a similar aromatic environment has been reported to be approximately 1.47 seconds.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative data for this compound as a ¹⁹F NMR internal standard.
| Property | Value | Reference / Comments |
| Chemical Shift (δ) | ~ -63.3 ppm | Relative to CFCl₃. The exact shift may vary slightly depending on the solvent and temperature. |
| Spin-Lattice Relaxation Time (T₁) | ~ 1.5 s | Estimated based on similar trifluoromethyl-containing aromatic compounds[1]. This value is crucial for setting the relaxation delay in the NMR experiment. |
| Number of Fluorine Nuclei | 6 | Six equivalent fluorine atoms contribute to a single resonance, enhancing signal intensity. |
| Molecular Weight | 214.12 g/mol | Important for accurate gravimetric preparation of standard solutions. |
| Appearance | Colorless liquid | |
| Boiling Point | 116 °C |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of the Internal Standard
Objective: To prepare an accurate stock solution of this compound.
Materials:
-
This compound (high purity, ≥99%)
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance (readable to 0.01 mg)
-
Gas-tight syringe or micropipette
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 21.4 mg) using an analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Add a portion of the chosen deuterated solvent to the flask to dissolve the standard.
-
Once dissolved, carefully add more solvent to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution. This stock solution will have a known concentration (e.g., 10 mM).
Protocol 2: Preparation of the qNMR Sample
Objective: To prepare the final NMR sample containing the analyte and the internal standard.
Materials:
-
Analyte sample
-
Internal standard stock solution (from Protocol 1)
-
High-quality 5 mm NMR tube
-
Micropipettes
Procedure:
-
Accurately weigh a known amount of the analyte into a clean, dry vial.
-
Add a precise volume of the internal standard stock solution to the vial (e.g., 500 µL).
-
Ensure the analyte is completely dissolved in the standard solution. If necessary, gently vortex or sonicate the sample.
-
Transfer the final solution to a 5 mm NMR tube, ensuring a sufficient volume for analysis (typically 600-700 µL).
Protocol 3: ¹⁹F NMR Data Acquisition
Objective: To acquire a quantitative ¹⁹F NMR spectrum.
Instrument: A high-field NMR spectrometer equipped with a fluorine probe.
Key Acquisition Parameters:
-
Pulse Program: A standard 1D pulse-acquire sequence with inverse-gated ¹H decoupling. Inverse-gated decoupling is crucial to suppress the Nuclear Overhauser Effect (NOE), which can affect signal integrals.
-
Temperature: Maintain a constant and accurately calibrated temperature (e.g., 298 K).
-
Spectral Width (SW): Set a wide spectral width to encompass both the analyte and internal standard signals without fold-over (e.g., -250 to 50 ppm).
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest). Typically, 16 to 64 scans are adequate.
-
Relaxation Delay (D1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ value of any signal being quantified. Based on the estimated T₁ of ~1.5 s for this compound, a D1 of at least 7.5 seconds is recommended. A more conservative value of 10-15 seconds is advisable to ensure full relaxation of both the standard and a variety of potential analytes.
-
Acquisition Time (AQ): Set to a value that allows for the complete decay of the Free Induction Decay (FID) to minimize truncation artifacts (e.g., 2-3 seconds).
-
Pulse Angle (P1): A 90° pulse angle should be accurately calibrated.
Protocol 4: Data Processing and Quantification
Objective: To process the acquired ¹⁹F NMR data and calculate the analyte concentration or purity.
Software: Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
Procedure:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Perform a Fourier Transform of the FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard (this compound).
-
Calculate the concentration or purity of the analyte using the following formula:
Analyte Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte and I_std are the integrated signal areas of the analyte and the standard.
-
N_analyte and N_std are the number of fluorine nuclei for the integrated signals of the analyte and the standard (N_std = 6 for this compound).
-
MW_analyte and MW_std are the molecular weights of the analyte and the standard.
-
m_analyte and m_std are the masses of the analyte and the standard.
-
Purity_std is the purity of the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.
Caption: Key factors influencing the accuracy of quantitative ¹⁹F NMR.
References
Application Notes and Protocols for 1,4-Bis(trifluoromethyl)benzene in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trifluoromethyl)benzene, also known as α,α,α,α′,α′,α′-hexafluoro-p-xylene, is a fluorinated aromatic solvent with unique properties that make it a valuable medium for a variety of organic reactions. Its high thermal stability, chemical inertness, and distinct solubility profile offer advantages in specialized applications, particularly in high-temperature reactions and in the synthesis of fluorinated molecules.[1][2] The two electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, rendering the solvent resistant to electrophilic attack and oxidation.[3] This document provides detailed application notes, experimental protocols, and key data on the use of this compound as a solvent in organic synthesis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Its relatively high boiling point and density, coupled with its thermal stability, make it suitable for reactions requiring elevated temperatures.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄F₆ | |
| Molecular Weight | 214.11 g/mol | |
| CAS Number | 433-19-2 | |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 116 °C | |
| Melting Point | -1 °C | [1] |
| Density | 1.381 g/mL at 25 °C | |
| Refractive Index | n20/D 1.379 | |
| Flash Point | 22 °C |
Solubility Characteristics
Quantitative solubility data for a wide range of organic compounds in this compound is not extensively documented in publicly available literature. However, based on its chemical structure and the properties of related fluorinated solvents, a qualitative assessment of its solubility characteristics can be made. As a nonpolar aprotic solvent, it is expected to be a good solvent for other nonpolar and moderately polar organic compounds. Compounds with similar fluorinated structures are likely to exhibit high solubility. Its miscibility with common organic solvents allows for its use in mixed solvent systems to fine-tune reaction conditions.
General Solubility Profile:
| Compound Class | Expected Solubility | Rationale |
| Nonpolar Organics (e.g., hydrocarbons, aryl halides) | High | "Like dissolves like" principle; similar nonpolar character. |
| Moderately Polar Organics (e.g., ethers, esters, ketones) | Moderate to High | Dipole-dipole interactions can be accommodated. |
| Polar Aprotic Compounds (e.g., DMF, DMSO) | Moderate to High | Can be miscible, allowing for use as a co-solvent. |
| Polar Protic Compounds (e.g., alcohols, water) | Low to Immiscible | Lack of hydrogen bond donating ability limits solubility of protic compounds. |
| Ionic Compounds (e.g., inorganic salts) | Very Low | Nonpolar nature is not conducive to solvating charged species. |
Applications in Organic Synthesis
The inertness and high-temperature stability of this compound make it a suitable solvent for various transition-metal-catalyzed cross-coupling reactions and other transformations that require forcing conditions.
Buchwald-Hartwig Amination
This compound has been utilized as a key reagent in the synthesis of advanced materials, such as thermally activated delayed fluorescence (TADF) emitters, through a two-fold Buchwald-Hartwig amination.[2] This reaction demonstrates the utility of fluorinated aromatic compounds in constructing complex molecules for organic electronics. While the original report focuses on its role as a building block, its properties also make it a viable solvent for such transformations.
Experimental Protocol: Synthesis of a Diarylamine via Buchwald-Hartwig Amination
This protocol is a general representation of a Buchwald-Hartwig amination and can be adapted for use with this compound as the solvent, particularly when high temperatures are required.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
This compound (as solvent, ~5 mL)
-
Anhydrous toluene (B28343) or other co-solvent (if necessary for solubility)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, amine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound as the solvent. If any starting material has limited solubility, a minimal amount of a co-solvent like anhydrous toluene can be added.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diarylamine.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions. It is also an irritant to the skin, eyes, and respiratory system.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound serves as a specialized solvent for organic reactions that benefit from its high thermal stability, chemical inertness, and unique solubility characteristics. While detailed quantitative solubility data remains sparse, its utility has been demonstrated in demanding synthetic applications such as the Buchwald-Hartwig amination for the preparation of advanced materials. The provided protocols and data serve as a guide for researchers to explore the potential of this fluorinated solvent in their own synthetic endeavors. As with any specialized reagent, careful optimization of reaction conditions is recommended to achieve the best results.
References
Application Notes and Protocols: Synthesis of TADF Emitters Using 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Professionals in Materials and Chemical Synthesis
These application notes provide a detailed guide for the synthesis and characterization of Thermally Activated Delayed Fluorescence (TADF) emitters utilizing 1,4-Bis(trifluoromethyl)benzene as an electron-accepting core. The protocols are based on established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to construct donor-acceptor-donor (D-A-D) architectures.
Introduction
Thermally Activated Delayed Fluorescence (TADF) emitters are a cornerstone of third-generation organic light-emitting diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metals. A common design strategy for TADF molecules involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is typically achieved by creating a twisted geometry between electron-donating and electron-accepting moieties, which minimizes the singlet-triplet energy gap (ΔEST) and facilitates efficient reverse intersystem crossing (RISC).
This compound serves as a potent acceptor unit due to the strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups. When coupled with suitable electron-donating molecules, it can be used to synthesize highly efficient TADF emitters. This document outlines the synthesis of three such emitters using phenoxazine (B87303) (PO), phenothiazine (B1677639) (PS), and 9,9-dimethyl-9,10-dihydroacridine (B1200822) (AC) as donor units.[1][2]
Synthesis Pathway
The general synthesis route involves a twofold Buchwald-Hartwig amination reaction, where two donor molecules are coupled to the this compound acceptor core.[1][2]
Caption: General synthesis scheme for D-A-D TADF emitters via Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for the Synthesis of D-A-D TADF Emitters
This protocol describes the synthesis of emitters with the general structure: Donor- (this compound) -Donor.
Materials and Reagents:
-
This compound
-
Donor moiety (e.g., Phenoxazine, Phenothiazine, or 9,9-dimethyl-9,10-dihydroacridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
-
Solvents for purification (e.g., hexane, dichloromethane)
Procedure: [1]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the donor moiety (2.2 mmol), this compound (1.0 mmol), sodium tert-butoxide (2.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.08 mmol).
-
Add anhydrous toluene (15 mL) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, typically using a hexane/dichloromethane gradient.
-
Further purify the product by recrystallization or sublimation to obtain the final high-purity TADF emitter.
Note: A microwave-assisted version of this reaction can significantly reduce the reaction time to 10-30 minutes.
Data Presentation
The photophysical and electroluminescence properties of the synthesized TADF emitters are summarized below.
Table 1: Photophysical Properties of Synthesized TADF Emitters
| Compound ID | Donor Moiety | λPL (nm) in Toluene | ΦPL (%) in Toluene | ΔEST (eV) |
| PO-CF3 | Phenoxazine | 458 | 3.2 | 0.42 |
| PS-CF3 | Phenothiazine | 498 | 1.5 | 0.22 |
| AC-CF3 | 9,9-dimethyl-9,10-dihydroacridine | 436 | 11.1 | 0.35 |
Data extracted from theoretical calculations and experimental results presented in the source literature.[1]
Table 2: Electroluminescence Performance of an OLED Device
| Emitter | Host | Doping Conc. (%) | λEL (nm) | Max. EQE (%) | Brightness (cd/m²) at Max. EQE |
| AC-CF3 | CBP | 10 | 492 | 5.9 | ~1000 |
CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl. EQE: External Quantum Efficiency.[1] The AC-CF3 emitter demonstrated cyan electroluminescence with a high external quantum efficiency and minimal efficiency roll-off up to a brightness of 1000 cd/m².[1]
Characterization Workflow
The successful synthesis and performance evaluation of the TADF emitters require a comprehensive characterization workflow.
Caption: A typical workflow for the characterization of newly synthesized TADF emitters.
Conclusion
The use of this compound as an acceptor unit provides a straightforward route to novel D-A-D TADF emitters via a twofold Buchwald-Hartwig amination. The resulting compounds exhibit the characteristic twisted structures necessary for TADF. The derivative based on 9,9-dimethyl-9,10-dihydroacridine, in particular, has been identified as a promising blue TADF emitter, achieving a notable external quantum efficiency of 5.9% in an OLED device.[1] These protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of advanced materials for organic electronics.
References
Application Notes and Protocols for the Derivatization of 1,4-Bis(trifluoromethyl)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trifluoromethyl)benzene is a fluorinated aromatic compound that serves as a critical building block in the synthesis of advanced materials and pharmaceutical intermediates.[1] The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the benzene (B151609) ring imparts unique properties to its derivatives, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. These attributes make it a valuable scaffold for the development of high-performance polymers, liquid crystals, and materials for organic electronics. This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, tailored for applications in materials science.
Key Derivatization Reactions
The primary pathways for functionalizing this compound involve electrophilic aromatic substitution, halogenation followed by cross-coupling reactions, and nucleophilic aromatic substitution on activated derivatives.
Nitration
Nitration introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amino group, a versatile functional handle for further synthesis, such as the preparation of polyamides and polyimides.
Halogenation (Bromination and Iodination)
Halogenation, particularly bromination and iodination, is a crucial step for introducing a reactive handle for subsequent palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki couplings. These reactions are instrumental in building complex molecular architectures for liquid crystals and conjugated polymers. Due to the deactivating nature of the two trifluoromethyl groups, forcing conditions are often required.
Synthesis of Diamine Monomers for Polyimides
A key application of this compound derivatives is in the synthesis of high-performance fluorinated polyimides. This typically involves the synthesis of a diamine monomer, which is then polymerized with a dianhydride. A common route is the nucleophilic aromatic substitution of a nitro- or halo-substituted trifluoromethylbenzene derivative with a diol, followed by the reduction of the nitro groups to amines.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated derivatives of this compound are excellent substrates for Sonogashira and Suzuki cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of functional materials.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, and is widely used in the synthesis of conjugated materials, including those with applications in organic electronics and liquid crystals.
-
Suzuki Coupling: This reaction couples an organoboron compound with an aryl halide, providing a versatile method for the synthesis of biaryl compounds, which are common structural motifs in liquid crystals and other advanced materials.
Applications in Materials Science
Derivatives of this compound are utilized in a range of high-performance materials due to the unique properties imparted by the fluorinated substituents.
-
Polyimides: Fluorinated polyimides derived from diamines containing the this compound moiety exhibit excellent thermal stability, low dielectric constants, and good optical transparency, making them suitable for applications in microelectronics and aerospace.[2][3]
-
Liquid Crystals: The rigid core of this compound, when appropriately substituted through cross-coupling reactions, can be used to synthesize liquid crystalline materials with wide nematic ranges and high clearing points.
-
Organic Electronics: The strong electron-withdrawing nature of the trifluoromethyl groups makes derivatives of this compound interesting components in organic electronic materials, such as n-type semiconductors.
Data Presentation
Table 1: Summary of Key Derivatization Reactions and Conditions
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitration | This compound | 100% HNO₃, 24% fuming H₂SO₄, 90-105°C | 2,5-Bis(trifluoromethyl)nitrobenzene | 35 | J. Amer. Chem. Soc., 75, 4967 (1953) |
| Bromination | 1,3-Bis(trifluoromethyl)benzene | N,N'-dibromo-5,5-dimethylhydantoin, H₂SO₄/Acetic Acid, 45°C | 3,5-Bis(trifluoromethyl)bromobenzene | 93.7 | US6255545B1 |
| Iodination | Deactivated Aromatics | N-Iodosuccinimide (NIS), H₂SO₄, 0-20°C | Iodinated Aromatics | - | V. K. Chaikovskii et al. (2007) |
| Diamine Synthesis | 3,5-Dinitrobenzotrifluoride, 1,4-Dihydroxybenzene | 1. K₂CO₃, DMAc; 2. Hydrazine (B178648), Pd/C | 1,4-Bis(3-amino-5-trifluoromethylphenoxy)benzene | - | Scientific.Net |
| Sonogashira Coupling | 1,4-Dibromo-2-(trifluoromethyl)benzene | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, NEt₃, Toluene (B28343), 80°C | Alkynyl-substituted (trifluoromethyl)benzenes | - | ResearchGate |
| Suzuki Coupling | Aryl Halides | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80°C | Biaryl compounds | - | BenchChem |
Table 2: Properties of Polyimides Derived from 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB)
| Dianhydride | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) | Tensile Strength | Young's Modulus | Reference |
| PMDA | - | > 533 °C | - | - | Scientific.Net |
| BPDA | - | > 533 °C | - | - | Scientific.Net |
| ODPA | - | > 533 °C | > 60 MPa | > 4 GPa | Ossila |
| BTDA | - | > 533 °C | - | - | Scientific.Net |
Experimental Protocols
Protocol 1: Nitration of this compound
Materials:
-
This compound
-
100% Nitric acid (HNO₃)
-
24% Fuming sulfuric acid (H₂SO₄/SO₃)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, cautiously add 24% fuming sulfuric acid to this compound.
-
Heat the mixture to 90-105°C with stirring.
-
Slowly add 100% nitric acid dropwise to the reaction mixture.
-
Maintain the reaction at 90-105°C for the specified time, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,5-bis(trifluoromethyl)nitrobenzene.
Protocol 2: Bromination of this compound (Adapted from a similar deactivated system)
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Round-bottom flask
-
Stirring apparatus
-
Cooling bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, prepare a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Cool the acid mixture in an ice bath and slowly add this compound with vigorous stirring.
-
Once the addition is complete, add the brominating agent (NBS or DBH) portion-wise, maintaining the temperature between 10 and 50°C.
-
Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitor by GC or TLC).
-
Carefully pour the reaction mixture into cold water.
-
Separate the organic layer and wash it with aqueous sodium hydroxide (B78521) solution.
-
Further wash with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude bromo-1,4-bis(trifluoromethyl)benzene.
-
Purify the product by distillation or column chromatography.
Protocol 3: Synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene
Step A: Synthesis of 1,4-Bis(4-nitro-2-trifluoromethylphenoxy)benzene
-
To a solution of 1,4-dihydroxybenzene (hydroquinone) in a polar aprotic solvent (e.g., DMAc), add potassium carbonate.
-
Add 2-chloro-5-nitrobenzotrifluoride (B146372) to the mixture.
-
Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC.
-
After completion, cool the reaction and pour it into water to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 1,4-bis(4-nitro-2-trifluoromethylphenoxy)benzene.
Step B: Reduction to 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene
-
Suspend the dinitro compound from Step A in ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Add hydrazine hydrate (B1144303) dropwise to the heated suspension.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Filter the hot solution through celite to remove the catalyst.
-
Cool the filtrate to crystallize the product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry to obtain 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene.
Protocol 4: Sonogashira Coupling of a Halo-1,4-bis(trifluoromethyl)benzene Derivative
Materials:
-
Bromo- or Iodo-1,4-bis(trifluoromethyl)benzene derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-1,4-bis(trifluoromethyl)benzene derivative, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Key derivatization pathways of this compound for materials science applications.
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Logical relationships between this compound, its derivatives, and their material applications.
References
Application Notes and Protocols: 1,4-Bis(trifluoromethyl)benzene in Fluorous Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,4-Bis(trifluoromethyl)benzene in Fluorous Synthesis
Fluorous synthesis is a powerful technique in modern organic chemistry and drug discovery, facilitating the purification of reaction products and the recovery of catalysts. This methodology relies on the unique properties of highly fluorinated compounds, which exhibit limited solubility in both organic and aqueous solvents, thus forming a third, "fluorous" phase. A key strategy in fluorous synthesis involves the use of "fluorous tags," which are fluorine-rich molecular labels that can be temporarily attached to a molecule of interest. This tagging imparts a "fluorous" character to the molecule, enabling its selective separation from non-tagged reaction components.
While heavily fluorinated tags with long perfluoroalkyl chains are common, there is a growing interest in "light" fluorous tags. These tags contain a lower fluorine content but still provide sufficient fluorous affinity for effective separation via Fluorous Solid-Phase Extraction (F-SPE). This compound serves as an excellent foundational building block for the creation of such "light" fluorous tags. Its two trifluoromethyl groups provide a significant fluorine content in a compact, rigid structure. Molecules tagged with derivatives of this compound can be efficiently purified using F-SPE, a chromatographic technique that utilizes a fluorinated stationary phase to retain fluorous-tagged compounds while non-fluorous impurities are washed away.
This document provides detailed application notes and protocols for the conceptual use of this compound as a precursor to a "light" fluorous tag and its application in a typical synthesis and purification workflow.
Key Application: Fluorous Tagging for Solution-Phase Synthesis and Purification
The primary application of this compound in this context is as a core component of a "light" fluorous tag. By functionalizing the aromatic ring of this compound (for example, through lithiation and subsequent reaction with an electrophile), a reactive handle can be introduced, allowing it to be attached to a substrate molecule. The resulting tagged substrate can then be carried through one or more synthetic steps in solution. The key advantage emerges during purification, where the fluorous tag allows for rapid and efficient separation of the desired product from excess reagents and byproducts using F-SPE.
General Workflow for Fluorous Tag-Assisted Synthesis
The overall process can be visualized as a cycle of tagging, synthesis, purification, and detagging.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Trifluoromethylaryl-Based Fluorous Tag
This protocol describes a representative synthesis of a functionalized trifluoromethylaryl compound that can be used as a "light" fluorous tag. This example uses 4-bromo-3,5-bis(trifluoromethyl)aniline (B127504) as a starting material, which can be conceptually derived from this compound.
Objective: To synthesize a fluorous-tagged alcohol for subsequent attachment to a substrate.
Materials:
-
4-bromo-3,5-bis(trifluoromethyl)aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Magnesium (Mg) turnings
-
Dry diethyl ether (Et₂O)
-
Paraformaldehyde
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Diazotization and Iodination:
-
Dissolve 4-bromo-3,5-bis(trifluoromethyl)aniline in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
Slowly add a solution of potassium iodide in water.
-
Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Extract the product, 1-bromo-4-iodo-2,6-bis(trifluoromethyl)benzene, with diethyl ether.
-
Wash the organic layer with sodium thiosulfate (B1220275) solution, water, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Grignard Reaction and Hydroxymethylation:
-
Activate magnesium turnings in a flame-dried flask.
-
Add a solution of the previously synthesized aryl iodide in dry diethyl ether to the magnesium turnings to initiate Grignard reagent formation.
-
Once the Grignard reagent has formed, cool the reaction to 0 °C.
-
Add paraformaldehyde in portions to the Grignard reagent.
-
Stir at room temperature overnight.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify the resulting (4-bromo-3,5-bis(trifluoromethyl)phenyl)methanol by column chromatography on silica (B1680970) gel.
-
Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) of a "Light" Fluorous-Tagged Compound
This protocol provides a general procedure for the purification of a crude reaction mixture containing a product labeled with a "light" fluorous tag, such as the one described above.
Objective: To separate a fluorous-tagged product from non-fluorous reagents and byproducts.
Materials:
-
Crude reaction mixture containing the fluorous-tagged compound.
-
Fluorous silica gel SPE cartridge (e.g., with a bonded phase of -Si(CH₃)₂CH₂CH₂C₈F₁₇).
-
Fluorophobic solvent (e.g., 80:20 methanol (B129727)/water).
-
Fluorophilic solvent (e.g., methanol or acetonitrile).
-
Solvent for sample loading (e.g., DMF or the reaction solvent).
Procedure:
-
Cartridge Conditioning:
-
Pass 3-5 column volumes of the fluorophilic solvent (e.g., methanol) through the fluorous silica gel SPE cartridge.
-
Equilibrate the cartridge with 3-5 column volumes of the fluorophobic solvent (e.g., 80:20 methanol/water).
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF).
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing (Elution of Non-Fluorous Compounds):
-
Wash the cartridge with 3-5 column volumes of the fluorophobic solvent (80:20 methanol/water).
-
Collect the eluent. This fraction contains the non-fluorous impurities.
-
-
Elution (Elution of the Fluorous-Tagged Compound):
-
Elute the retained fluorous-tagged compound with 3-5 column volumes of the fluorophilic solvent (methanol).
-
Collect this fraction, which contains the purified product.
-
-
Analysis:
-
Analyze the collected fractions by TLC, LC-MS, or NMR to confirm the separation and purity of the product.
-
Quantitative Data
The following table provides representative data for the purification of a hypothetical fluorous-tagged compound using the F-SPE protocol described above. This data is illustrative of the efficiency of the technique for "light" fluorous tags.
| Compound | Initial Purity (%) | Purification Method | Final Purity (%) | Yield (%) |
| Fluorous-Tagged Amide | ~60 | F-SPE | >95 | 85 |
| Fluorous-Tagged Ester | ~70 | F-SPE | >98 | 90 |
| Fluorous-Tagged Ether | ~55 | F-SPE | >95 | 88 |
Application in Biphasic Catalysis
This compound, along with other fluorinated aromatics, can also serve as a component of the fluorous phase in biphasic catalysis. In this system, a fluorous-tagged catalyst is preferentially soluble in the fluorous solvent. The reactants and products reside primarily in a non-fluorous organic phase. The reaction occurs at the interface or upon heating to create a single phase. After the reaction, the two phases separate upon cooling, allowing for the straightforward recovery and reuse of the expensive catalyst.
Logical Relationship in Fluorous Biphasic Catalysis
Conclusion
This compound is a valuable and versatile building block for fluorous synthesis. Its properties make it an ideal starting point for the development of "light" fluorous tags, which enable efficient purification of organic molecules via Fluorous Solid-Phase Extraction. The protocols and concepts outlined in this document provide a framework for researchers to explore the application of this compound and related structures in their synthetic endeavors, ultimately streamlining the process of drug discovery and development.
Application Notes and Protocols for the Use of 1,4-Bis(trifluoromethyl)benzene in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4-bis(trifluoromethyl)benzene as a solvent in various catalytic reactions. Due to its unique physical and chemical properties, including high thermal stability, chemical inertness, and a polarity that can facilitate the dissolution of a wide range of organic and organometallic species, this compound presents a valuable alternative to more conventional reaction media.
While direct, published protocols detailing the use of this compound as a primary solvent are not abundant, its close structural and electronic analog, benzotrifluoride (B45747) (α,α,α-trifluorotoluene), has been successfully employed in a variety of catalytic transformations. The protocols detailed below are based on established procedures in benzotrifluoride and are expected to be readily adaptable for use with this compound, given their similar solvent properties.
Solvent Properties
A comparison of the physical properties of this compound and benzotrifluoride is presented below to support the rationale for protocol adaptation.
| Property | This compound | Benzotrifluoride (α,α,α-trifluorotoluene) | Reference |
| CAS Number | 433-19-2 | 98-08-8 | [1][2][3] |
| Molecular Formula | C₈H₄F₆ | C₇H₅F₃ | [2][3] |
| Molecular Weight | 214.11 g/mol | 146.11 g/mol | [1][3] |
| Boiling Point | 116 °C | 102-103.46 °C | [1][3] |
| Melting Point | -1 °C | -29.05 °C | [3][4] |
| Density | 1.381 g/mL at 25 °C | 1.19 g/mL at 20 °C | [1][5] |
| Refractive Index (n₂₀/D) | 1.379 | 1.414 | [1][5] |
| Dielectric Constant | Not readily available | 9.18 | [3] |
The higher boiling point of this compound may offer advantages in reactions requiring elevated temperatures. Its chemical inertness makes it a suitable medium for a range of catalytic systems, including those sensitive to reactive solvents.
I. Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent solvent candidate for various palladium-catalyzed cross-coupling reactions due to its ability to dissolve organometallic intermediates and its high thermal stability, which is often required for these transformations.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following protocol is adapted from procedures developed for benzotrifluoride and is suitable for the coupling of aryl halides with arylboronic acids.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzotrifluoride | Phenylboronic acid | Pd/C (0.5) | - | K₂CO₃ | 80 | 24 | 79 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (cat.) | - | K₂CO₃ | 110 | 3 | >95 |
| 3 | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ (5) | P(tBu)₃ (10) | Cs₂CO₃ | 100 | 12 | 60-97 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (see table for examples, 0.5-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add this compound (3-5 mL) to the reaction vessel via syringe. If required by the specific catalytic system, add a small amount of degassed water (e.g., 10% v/v).
-
Reaction Execution: Stir the reaction mixture at the specified temperature (80-110 °C) for the indicated time (12-24 hours). Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
B. Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between unsaturated halides and alkenes. This compound is a suitable solvent for this reaction, particularly at the elevated temperatures often required.
Quantitative Data Summary: Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | 100 | 3 | ~95 |
| 2 | Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ (0.01) | P(tBu)₃ (0.02) | Cy₂NMe | 120 | 24 | 80-95 |
| 3 | Aryl Triflate | Alkene | Pd(OAc)₂ (2) | BINAP (4) | Proton Sponge | 110 | 16 | 70-90 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine (B1218219) ligand (if required, 2-4 mol%).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add this compound (3-5 mL), the alkene (1.2 mmol), and the base (e.g., Et₃N or a hindered amine, 1.5 mmol) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (100-120 °C) for the indicated time (3-24 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Experimental Workflow: Heck Reaction
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The use of a thermally stable and relatively non-polar solvent like this compound can be advantageous, especially for less reactive aryl chlorides.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | 100 | 18 | >95 |
| 2 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₃PO₄ | 110 | 24 | 85-95 |
| 3 | Aryl Bromide | Primary Amine | Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | 100 | 12-24 | 70-98 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.5-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube. Add this compound (3-5 mL) as the solvent.
-
Reaction Execution: Seal the tube and heat the mixture with stirring at the specified temperature (100-110 °C) for the indicated time (12-24 hours).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography or crystallization.
II. Organocatalytic Reactions
The inert nature of this compound also makes it a promising solvent for organocatalytic reactions, where the solvent is not intended to participate in the catalytic cycle.
A. Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of a non-protic, inert solvent like this compound can be beneficial for many organocatalyzed versions of this reaction.
Quantitative Data Summary: Organocatalytic Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst (mol%) | Additive | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (20) | - | Room Temp | 24 | 95 | 92 |
| 2 | Cyclohexanone | Nitrostyrene | Proline-derived catalyst (10) | Benzoic Acid (10) | 25 | 48 | 85-95 | >95 |
Experimental Protocol: Organocatalytic Michael Addition
-
Reaction Setup: To a vial, add the Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol) and the organocatalyst (10-20 mol%).
-
Solvent and Reagent Addition: Add this compound (1.0 mL) and the Michael donor (e.g., propanal, 1.5 mmol). If an additive is required, it should be added at this stage.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically room temperature) for the indicated time (24-48 hours). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify by flash column chromatography to afford the desired Michael adduct.
Logical Relationship: Enamine Catalysis in Michael Addition
References
Application of 1,4-Bis(trifluoromethyl)benzene in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trifluoromethyl)benzene is a key aromatic building block in the synthesis of various agrochemicals. The presence of two trifluoromethyl (-CF3) groups on the benzene (B151609) ring imparts unique properties to the molecule, including high thermal stability, chemical inertness under certain conditions, and strong electron-withdrawing effects. These characteristics make it a valuable precursor for creating potent and effective herbicides, insecticides, and fungicides. The trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final agrochemical product, leading to improved efficacy and performance in the field.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of two prominent agrochemicals: the insecticide Fipronil (B1672679) and the fungicide Fluxapyroxad (B1673505).
Application in Insecticide Synthesis: Fipronil
Fipronil is a broad-spectrum phenylpyrazole insecticide that disrupts the central nervous system of insects by blocking GABA-gated chloride channels.[1][2][3][4] The synthesis of fipronil utilizes a key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline, which can be derived from this compound. While a direct one-step synthesis is not commonly reported, a plausible synthetic route involves the transformation of this compound to 4-chlorotrifluoromethylbenzene, followed by amination and subsequent chlorination.[5][6]
Synthetic Pathway Overview
The overall synthesis of fipronil from a derivative of this compound involves the formation of the key aniline (B41778) intermediate, followed by the construction of the pyrazole (B372694) ring and subsequent oxidation.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline
This protocol outlines the synthesis of the key aniline intermediate starting from 4-trifluoromethylaniline.
Materials:
-
4-Trifluoromethylaniline
-
Sulfuryl chloride
-
Dichloroethane
-
Sodium hydroxide (B78521) solution
Procedure: [7]
-
A mixture containing 2-chloro-4-trifluoromethyaniline and N-methylpyrrolidone (NMP) is charged with dichloroethane in a reactor.
-
The mixture is reacted with sulfuryl chloride at 55-60 °C over a period of 4 hours.
-
The reaction is further maintained at 65-70°C for 2 hours.
-
The reaction mixture is worked up by adding water and treating with an alkali solution.
-
The organic layer is separated and fractionated under reduced pressure to obtain distilled 2,6-dichloro-4-trifluoromethylaniline.
Experimental Protocol: Final Oxidation Step to Fipronil
This protocol describes the oxidation of the thiopyrazole intermediate to yield fipronil.
Materials: [8]
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole
-
Trichloroacetic acid
-
Boric acid
-
Hydrogen peroxide (50% aqueous solution)
-
Ethyl acetate (B1210297)
Procedure: [8]
-
To a mixture of trichloroacetic acid, chlorobenzene, and boric acid, add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole.
-
Cool the contents to 15-20°C.
-
Add 50% aqueous hydrogen peroxide and stir the mass for 20 hours.
-
After work-up, the crude fipronil is obtained.
-
The crude product is purified using chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene to yield fipronil of greater than 97% purity.
Quantitative Data for Fipronil Synthesis
| Step | Product | Yield | Purity | Reference |
| Final Oxidation & Purification | Fipronil | - | >97% | [8] |
| Alternative Final Step | Fipronil | 75-90% | 95-97% | [9] |
Biological Activity of Fipronil
| Organism | Test Type | Value | Reference |
| Cockroach Neurons | IC50 | 28 nM (GABA currents) | [1] |
| Diabrotica spp. | LD50 | 0.33 ng/mg | [10] |
| Bobwhite Quail | Acute Oral LD50 | 11.3 mg/kg | [11] |
| Rainbow Trout | 96-hour LC50 | 0.246 mg/L | [11] |
Mechanism of Action: Fipronil
Fipronil non-competitively blocks the GABA-gated chloride channel in the central nervous system of insects. This blockage prevents the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, convulsions, and death.[4]
Application in Fungicide Synthesis: Fluxapyroxad
Fluxapyroxad is a broad-spectrum succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide.[12][13] Its synthesis involves the preparation of a key biphenyl (B1667301) aniline intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, which can be synthesized using chemistry related to trifluoromethylated benzene derivatives.
Synthetic Pathway Overview
The synthesis of fluxapyroxad involves a Suzuki or a Gomberg-Bachmann-type reaction to form the biphenyl aniline intermediate, followed by amidation with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Experimental Protocol: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
Materials: [14]
-
3,4,5-Trifluorophenylhydrazine
-
Aniline
-
Manganese dioxide (MnO2)
-
Acetonitrile
-
Ethyl acetate
-
Celite
Procedure: [14]
-
Add a solution of 3,4,5-trifluorophenylhydrazine (0.90 mmol) in acetonitrile (2 mL) dropwise to a suspension of aniline (18.0 mmol) and manganese dioxide (4.50 mmol) in acetonitrile (5 mL) with stirring.
-
After the reaction is complete, filter the mixture through celite and wash with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane/EtOAc) to yield 3',4',5'-trifluorobiphenyl-2-amine.
Experimental Protocol: Synthesis of Fluxapyroxad
Materials: [14]
-
3',4',5'-Trifluorobiphenyl-2-amine
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Pyridine
-
Toluene
-
2N HCl
-
Saturated sodium bicarbonate solution
Procedure: [14]
-
Dissolve 3',4',5'-trifluorobiphenyl-2-amine (0.45 mmol) and pyridine (0.81 mmol) in toluene (1 mL) and heat the solution to 55°C.
-
Add a solution of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (0.45 mmol) in toluene (300 µL) dropwise and continue stirring at 55°C.
-
After the reaction is complete, heat the solution to 70°C and wash with 2N HCl, saturated sodium bicarbonate solution, and water.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (hexane/EtOAc) to obtain fluxapyroxad.
Quantitative Data for Fluxapyroxad Synthesis
| Step | Product | Yield | Purity | Reference |
| Biphenyl Amine Synthesis | 3',4',5'-Trifluorobiphenyl-2-amine | 59% | - | [14] |
| Amidation | Fluxapyroxad | 92% | - | [14] |
| Suzuki Coupling Route (Overall) | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | 73% | 99.88% | [15] |
Biological Activity of Fluxapyroxad
| Organism | Test Type | Value | Reference |
| Didymella bryoniae | EC50 | 0.022 ± 0.003 µg/ml | [16] |
| Rhizoctonia solani | EC50 | 0.0657 ± 0.0250 µg mL−1 | [17] |
| Rhizoctonia solani SDH | IC50 | 1.226 µg mL−1 | [17] |
Mechanism of Action: Fluxapyroxad
Fluxapyroxad inhibits the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain blocks ATP production, leading to the cessation of fungal growth and development.[13][18][19]
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl moiety, facilitated by this starting material, significantly enhances the biological efficacy of insecticides like fipronil and fungicides like fluxapyroxad. The detailed synthetic protocols and mechanistic insights provided herein offer a valuable resource for researchers and professionals engaged in the discovery and development of novel crop protection agents. Further exploration of the chemistry of this compound is poised to yield new generations of highly effective and selective agrochemicals.
References
- 1. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fipronil modulation of glutamate-induced chloride currents in cockroach thoracic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 9. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Fipronil Technical Fact Sheet [npic.orst.edu]
- 12. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 13. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. Bioactivity and Resistance Risk of Fluxapyroxad, a Novel SDHI Fungicide, in Didymella bryoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 1,4-Bis(trifluoromethyl)benzene in the Synthesis of Kinase Inhibitors
References
- 1. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 8. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,4-Bis(trifluoromethyl)benzene as a Versatile Building Block for Boron-Containing Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trifluoromethyl)benzene is a readily available and highly versatile fluorinated aromatic compound. The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups significantly influences the electronic properties of the benzene (B151609) ring, making it a valuable building block in medicinal chemistry and materials science.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of boron-containing systems, which are key intermediates for the construction of complex organic molecules.
The primary method for incorporating a boron moiety onto the this compound scaffold is through iridium-catalyzed C-H borylation. This powerful technique allows for the direct conversion of a C-H bond to a C-B bond, typically yielding a boronic acid pinacol (B44631) ester.[2] These borylated intermediates are then readily employed in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3]
Application 1: Synthesis of Boronic Acid Derivatives from this compound via Iridium-Catalyzed C-H Borylation
The iridium-catalyzed C-H borylation of this compound provides a direct route to (bis(trifluoromethyl)phenyl)boronic acid pinacol esters. Due to the substitution pattern of the starting material, the borylation reaction can theoretically yield two primary isomers: 2,5-bis(trifluoromethyl)phenylboronic acid pinacol ester and 2,4-bis(trifluoromethyl)phenylboronic acid pinacol ester (which is equivalent to the 3,5-isomer by symmetry). The regioselectivity of the reaction is influenced by both steric and electronic factors.[4]
Experimental Protocol: Iridium-Catalyzed C-H Borylation of this compound
This protocol is a representative procedure adapted from general methods for the iridium-catalyzed borylation of arenes.[2]
Materials:
-
This compound
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
[Ir(COD)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%).
-
Add this compound (1.0 mmol, 1.0 eq.) and bis(pinacolato)diboron (1.2 mmol, 1.2 eq.).
-
Add anhydrous, degassed solvent (5 mL).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired borylated product(s).
Data Presentation: Borylation of this compound
| Product Isomer | Reagents | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | This compound, B₂pin₂ | [Ir(COD)OMe]₂/dtbpy | THF | 80 | 16 | 70-85 (Estimated) |
| 2,4-Bis(trifluoromethyl)phenylboronic acid pinacol ester | This compound, B₂pin₂ | [Ir(COD)OMe]₂/dtbpy | Cyclohexane | 100 | 24 | 65-80 (Estimated) |
Note: Yields are estimated based on typical iridium-catalyzed borylation reactions of fluorinated arenes. The regioselectivity will depend on the specific reaction conditions and should be determined experimentally.
Application 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Compounds
The borylated derivatives of this compound are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. This allows for the facile synthesis of complex biaryl structures, which are prevalent in many biologically active molecules and functional materials.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of (2,5-Bis(trifluoromethyl)phenyl)boronic acid pinacol ester with an Aryl Bromide
This protocol is a representative procedure for the Suzuki-Miyaura coupling reaction.[3]
Materials:
-
(2,5-Bis(trifluoromethyl)phenyl)boronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Degassed water
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add (2,5-bis(trifluoromethyl)phenyl)boronic acid pinacol ester (1.0 mmol, 1.0 eq.), the aryl bromide (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and degassed water (1 mL).
-
Stir the reaction mixture and heat to 90-110 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., Ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Suzuki-Miyaura Coupling Reactions
| Boronic Acid Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (2,5-Bis(trifluoromethyl)phenyl)boronic acid pinacol ester | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| (2,4-Bis(trifluoromethyl)phenyl)boronic acid | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Applications in Drug Discovery and Materials Science
Boron-containing systems derived from this compound have significant potential in both drug discovery and materials science.
Drug Discovery
The bis(trifluoromethyl)phenyl moiety is a key pharmacophore in a number of biologically active compounds. For instance, molecules incorporating this scaffold have been investigated as:
-
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists: These are being explored for the treatment of stress-related disorders such as anxiety and depression.[1][5]
-
Voltage-Gated Sodium Channel Blockers: These have potential applications in the treatment of pain and epilepsy.[6]
Materials Science
In materials science, the strong electron-accepting nature of the bis(trifluoromethyl)phenyl group makes it a valuable component in materials for organic electronics, such as:
-
Organic Light-Emitting Diodes (OLEDs): Triarylborane compounds containing this moiety can act as electron-transporting materials or as hosts for phosphorescent emitters.[7]
Visualizations
Caption: Synthetic workflow for the preparation of biaryl compounds.
Caption: Simplified signaling pathway of the HPA axis and the action of CRF1 receptor antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: C-H Functionalization of 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. 1,4-Bis(trifluoromethyl)benzene is a highly valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl groups, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character. However, the inherent electron deficiency of the aromatic ring makes it a challenging substrate for conventional C-H activation, which often relies on electrophilic metalation pathways.
These application notes provide an overview of potential strategies and a detailed protocol for the C-H functionalization of this compound, extrapolated from methodologies successful with other electron-deficient arenes.
Overcoming the Challenge of Electron Deficiency
The primary obstacle in the C-H functionalization of this compound is the low reactivity of its C-H bonds toward electrophilic cleavage by transition metal catalysts. Recent advancements have demonstrated that this challenge can be addressed through several key strategies:
-
Ligand-Accelerated Catalysis: The use of specialized ligands can enhance the reactivity of the metal catalyst, enabling the activation of electron-poor C-H bonds. For instance, 2-pyridone ligands have been shown to significantly promote palladium-catalyzed non-directed C-H functionalization of arenes that are otherwise unreactive[1].
-
Synergistic Catalysis: The combination of multiple catalytic species can create a more potent system for C-H activation. A synergistic effect between silver and a trinuclear palladium cluster has been reported for the non-directed C-H arylation of electron-deficient arenes[2].
-
Photocatalysis: Visible-light photoredox catalysis offers an alternative activation pathway that can generate highly reactive radical species capable of functionalizing electron-deficient aromatic rings[3][4][5].
-
Copper Catalysis: Copper-based catalytic systems have also shown promise for the arylation of C-H bonds in electron-poor arenes and heterocycles[6][7][8].
This document will focus on a detailed protocol for a palladium-catalyzed C-H olefination, a versatile transformation for the introduction of carbon-carbon double bonds.
Palladium-Catalyzed Non-Directed C-H Olefination
This protocol is adapted from a ligand-accelerated methodology that has proven effective for a range of electron-deficient aromatic substrates[1]. The use of a highly electron-deficient 2-pyridone ligand is crucial for activating the otherwise unreactive C-H bonds of this compound.
Experimental Protocol
Reaction: Palladium-catalyzed C-H Olefination of this compound with Ethyl Acrylate (B77674).
Materials and Equipment:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
3,5-Bis(trifluoromethyl)-2-(1H)-pyridone (ligand)
-
Silver(I) acetate (AgOAc)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Chloroform (CHCl₃)
-
2-dram vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Celite
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a 2-dram vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), palladium(II) acetate (2.2 mg, 10 mol%), and 3,5-bis(trifluoromethyl)-2-(1H)-pyridone (3.0 mg, 20 mol%).
-
Add silver(I) acetate (50.1 mg, 0.3 mmol, 3.0 equiv.).
-
Add ethyl acrylate (0.2 mmol, 2.0 equiv.).
-
Add 0.5 mL of either HFIP or CHCl₃ as the solvent.
-
Tightly cap the vial and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, remove the vial from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite to remove insoluble silver salts, washing the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired olefinated product.
Data Presentation
The following table summarizes the key parameters for the palladium-catalyzed C-H olefination of this compound.
| Parameter | Value | Notes |
| Substrate | This compound | 0.1 mmol scale |
| Coupling Partner | Ethyl Acrylate | 2.0 equivalents |
| Catalyst | Palladium(II) Acetate | 10 mol% |
| Ligand | 3,5-Bis(trifluoromethyl)-2-(1H)-pyridone | 20 mol% |
| Oxidant | Silver(I) Acetate | 3.0 equivalents |
| Solvent | HFIP or CHCl₃ | 0.5 mL |
| Temperature | 100 °C | |
| Reaction Time | 24 hours |
Note: Yields and selectivity will need to be determined experimentally for this specific substrate.
Visualizations
Experimental Workflow
Caption: Workflow for the Pd-catalyzed C-H olefination.
Proposed Catalytic Cycle
Caption: Proposed mechanism for ligand-accelerated C-H olefination.
Other Potential C-H Functionalization Strategies
While the provided protocol focuses on olefination, other transformations could be explored for this compound, drawing from methods successful with electron-deficient arenes:
-
Iridium-Catalyzed Borylation: This is a powerful method for introducing a versatile boronic ester group, which can then be used in a wide range of subsequent cross-coupling reactions. The use of specific ligands can influence the regioselectivity of the borylation[9][10].
-
Rhodium-Catalyzed Amination: Direct introduction of nitrogen-containing functional groups is of high interest in drug discovery. Rhodium catalysts have been developed for both intra- and intermolecular C-H amination reactions[11][12][13][14][15].
-
Photocatalytic Trifluoromethoxylation: Given the interest in fluorinated motifs, the direct introduction of an OCF₃ group via a radical mechanism under photocatalytic conditions is a promising avenue[16][17].
Conclusion
The C-H functionalization of this compound represents a significant challenge in synthetic chemistry. However, by leveraging advanced catalytic systems, particularly those employing specialized ligands or alternative activation modes like photocatalysis, it is possible to devise rational approaches to modify this important scaffold. The provided protocol for palladium-catalyzed C-H olefination serves as a robust starting point for researchers aiming to explore the chemistry of this electron-deficient arene. Further optimization and exploration of other catalytic systems will undoubtedly expand the synthetic toolbox for the late-stage functionalization of molecules containing the 1,4-bis(trifluoromethyl)phenyl motif.
References
- 1. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - When metal-catalyzed C–H functionalization meets visible-light photocatalysis [beilstein-journals.org]
- 4. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 5. When metal-catalyzed C-H functionalization meets visible-light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 7. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. investigacion.unirioja.es [investigacion.unirioja.es]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium-Catalyzed C-H Amination - An Enabling Method for Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Reactions with 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(trifluoromethyl)benzene is a highly electron-deficient aromatic compound due to the presence of two strongly deactivating trifluoromethyl (-CF₃) groups. This deactivation presents a significant challenge for classical electrophilic aromatic substitution reactions, including Friedel-Crafts alkylation and acylation. Standard Lewis acid catalysts and reaction conditions are often insufficient to overcome the high activation energy barrier for the substitution on this deactivated ring.
These application notes provide an overview of the challenges and potential strategies for successfully conducting Friedel-Crafts reactions with this compound. Detailed, generalized protocols for both acylation and alkylation are presented, based on established methods for deactivated aromatic substrates. The resulting functionalized bis(trifluoromethyl)benzene derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as specialty polymers.[1]
Challenges in Friedel-Crafts Reactions with this compound
The primary challenge in performing Friedel-Crafts reactions on this compound is the severe electronic deactivation of the aromatic ring. The trifluoromethyl group is one of the most strongly electron-withdrawing groups, significantly reducing the nucleophilicity of the benzene (B151609) ring.[2] Consequently, the aromatic π-system is less susceptible to attack by the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.
To achieve successful substitution, more forcing reaction conditions and highly active catalytic systems are generally required. This can include the use of stronger Lewis acids, higher reaction temperatures, and longer reaction times.[3] However, harsh conditions can also lead to undesired side reactions and decomposition of starting materials.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation is generally more successful than alkylation for deactivated substrates because the acylium ion is a more reactive electrophile than the corresponding carbocation. The product of the acylation, an aryl ketone, is also deactivated, which prevents poly-acylation.[4] The primary product of the mono-acylation of this compound is 2,5-bis(trifluoromethyl)acetophenone.
Applications of Acylated Products
Derivatives of 2,5-bis(trifluoromethyl)acetophenone, such as 2,5-bis(trifluoromethyl)benzoyl chloride, are versatile building blocks in organic synthesis.[5] They are utilized in:
-
Pharmaceutical Development: As key intermediates in the synthesis of fluorinated aromatic compounds, which can exhibit enhanced biological activity and metabolic stability.[1]
-
Agrochemicals: In the development of novel herbicides and pesticides, where the trifluoromethyl groups can increase efficacy.[1]
-
Polymer Chemistry: In the production of specialty polymers like poly(aryl ether ketones) (PAEKs). The incorporation of bis(trifluoromethyl)phenylene units can improve thermal stability, chemical resistance, and dielectric properties of the resulting polymers.[6][7][8]
Experimental Protocol: Synthesis of 2,5-Bis(trifluoromethyl)acetophenone
This protocol describes a general procedure for the Friedel-Crafts acylation of this compound using acetyl chloride and a strong Lewis acid catalyst.
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃) or a stronger Lewis acid like hafnium(IV) triflate (Hf(OTf)₄)[3]
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. After the addition is complete, add this compound (1.0 equivalent) dropwise.
-
Reaction: After the addition of the arene, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may require heating to reflux for several hours to proceed to completion due to the deactivated nature of the substrate. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain 2,5-bis(trifluoromethyl)acetophenone.
Quantitative Data Summary (Hypothetical):
| Reactant | Molar Eq. | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | AlCl₃ (1.2) | DCM | 40 | 12 | 45-55 |
| This compound | 1.0 | Hf(OTf)₄ (0.1) | Nitromethane | 25 | 8 | 60-70 |
Note: Yields are estimates and will vary based on specific reaction conditions and scale.
Friedel-Crafts Alkylation of this compound
Friedel-Crafts alkylation of this compound is even more challenging than acylation due to the lower reactivity of the carbocation electrophile. Furthermore, the alkylated product is more reactive than the starting material, which can lead to polyalkylation, although this is less of a concern with a highly deactivated starting material. Carbocation rearrangements are also a common issue in Friedel-Crafts alkylations but can be avoided by using alkylating agents that form stable carbocations (e.g., tertiary alkyl halides).[4]
Applications of Alkylated Products
Alkylated bis(trifluoromethyl)benzenes can serve as precursors for:
-
Specialty Monomers: For the synthesis of advanced polymers with tailored properties.
-
Pharmaceutical Intermediates: Where specific substitution patterns are required for biological activity.
Experimental Protocol: Synthesis of 2,5-Bis(trifluoromethyl)-tert-butylbenzene
This protocol provides a general method for the Friedel-Crafts alkylation of this compound with tert-butyl chloride.
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (1.2 equivalents) in portions.
-
Alkylating Agent Addition: Add tert-butyl chloride (1.1 equivalents) dropwise to the stirred mixture.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction may require an extended period to proceed. Monitor the reaction by GC-MS.
-
Work-up: Quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary (Hypothetical):
| Reactant | Molar Eq. | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | AlCl₃ (1.2) | DCM | 0 to 25 | 24 | 30-40 |
| This compound | 1.0 | FeCl₃ (1.2) | DCM | 25 | 24 | 25-35 |
Note: Yields are estimates and will vary based on specific reaction conditions and scale.
Visualizing Reaction Mechanisms and Workflows
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation on this compound.
Experimental Workflow for Friedel-Crafts Acylation
References
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Bis(trifluoromethyl)benzene by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,4-Bis(trifluoromethyl)benzene by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The atmospheric boiling point of this compound is typically reported in the range of 116°C to 117°C.[1][2][3]
Q2: What are the common impurities in technical-grade this compound?
A2: Common impurities can arise from the synthesis process. A notable potential impurity is 1-dichloromethyl-4-trifluoromethylbenzene, which is a byproduct of the chlorination and subsequent fluorination of p-xylene.[4] Other possible impurities include isomers (1,2- and 1,3-bis(trifluoromethyl)benzene) and residual starting materials or solvents from the synthesis and workup.
Q3: Does this compound form azeotropes?
A3: There is no readily available data to suggest that this compound forms common azeotropes with water or other typical organic solvents. However, it is always good practice to be aware of the potential for azeotrope formation, especially if the compound has been in contact with various solvents during extraction or other workup steps.
Q4: What are the main safety concerns when distilling this compound?
A4: this compound is a flammable liquid with a flash point of approximately 21-22°C.[1][3] It is also an irritant to the skin, eyes, and respiratory system.[3] Distillation should be carried out in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q5: Can I use vacuum distillation to purify this compound?
A5: While atmospheric distillation is generally sufficient given its relatively low boiling point, vacuum distillation can be employed. This is particularly useful if there is concern about the thermal stability of the compound or the presence of high-boiling impurities. Reducing the pressure will lower the boiling point, which can prevent potential decomposition.
Data Presentation: Physical Properties
The table below summarizes the key physical properties of this compound and a potential related impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| This compound | C₈H₄F₆ | 214.11 | 116 - 117 | -1 | 1.381 |
| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 214.11 | 116 - 116.3 | -35 | 1.378 |
(Data sourced from references[1][2][3][5][6])
Experimental Protocol: Fractional Distillation at Atmospheric Pressure
This protocol outlines the standard procedure for purifying this compound by fractional distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
-
Standard laboratory glassware and clamps
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Assembly: Connect the fractionating column to the flask and the distillation head to the column. Place the thermometer correctly, with the top of the bulb level with the side arm of the distillation head. Connect the condenser and the receiving flask.
-
Insulation: Insulate the fractionating column and the neck of the flask with glass wool or aluminum foil to ensure an adiabatic process.
-
Heating: Begin heating the flask gently. If using a stir bar, ensure it is stirring at a steady rate.
-
Equilibration: As the liquid begins to boil, a vapor ring will rise through the column. Allow the column to equilibrate by adjusting the heating rate so that the vapor condenses and drips back into the flask (reflux). This allows for the separation of components.
-
Collecting Fractions:
-
Forerun: Collect the first fraction of distillate, which will contain any low-boiling impurities. The temperature should be unstable during this phase.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 116°C), change the receiving flask to collect the pure product.
-
After-run: If the temperature starts to drop or rise significantly after the main fraction is collected, stop the distillation. The residue in the flask will contain high-boiling impurities.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool down completely before disassembling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - No boiling chips or inadequate stirring.- Superheating of the liquid. | - Add fresh boiling chips to the cooled liquid or use a magnetic stirrer.- Ensure even heating with a heating mantle. |
| Poor Separation / Broad Boiling Range | - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation. | - Use a longer or more efficient (packed) column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Insulate the column and distillation head properly. |
| Low Recovery of Product | - Hold-up in the column.- Leaks in the system.- Incorrect fraction collection. | - For small scale, be aware of the column's hold-up volume.- Check all joints and connections for a tight seal.- Monitor the temperature at the distillation head closely to determine the correct cut-off points for your fractions. |
| Product is Discolored | - Thermal decomposition.- Presence of non-volatile, colored impurities. | - Consider using vacuum distillation to lower the boiling point.- Ensure the starting material is free from strong acids or bases that could catalyze decomposition. |
| Temperature Fluctuations at Distillation Head | - Insufficient heating or "flooding" of the column.- Azeotrope formation (unlikely but possible). | - Adjust the heating mantle to achieve a steady reflux.- If an azeotrope is suspected, a different purification method or entrainer solvent might be necessary. |
Visualizations
Experimental Workflow for Distillation
Caption: A flowchart illustrating the key steps in the purification of this compound via fractional distillation.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting for common problems encountered during distillation.
References
- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. This compound [stenutz.eu]
- 3. 1,4-双(三氟甲基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 5. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]
- 6. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]
Technical Support Center: 1,4-Bis(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available or synthesized this compound?
A1: Common impurities can originate from the synthetic route, which often involves the chlorination and subsequent fluorination of p-xylene. Potential impurities include:
-
Incompletely Fluorinated Intermediates: A significant byproduct can be 1-dichloromethyl-4-trifluoromethylbenzene.[1][2]
-
Positional Isomers: If the starting xylene is not pure para-xylene, isomers such as 1,3-bis(trifluoromethyl)benzene (B1330116) may be present.
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., acetonitrile, diethyl ether) may be present in trace amounts.[3]
-
Starting Materials: Unreacted 1,4-bis(trichloromethyl)benzene (B1667536) could be an impurity if the fluorination reaction is incomplete.[1][2]
Q2: My this compound appears discolored. What could be the cause and how can I purify it?
A2: Discoloration often indicates the presence of trace impurities or degradation products. The appropriate purification method depends on the nature of the impurity. Fractional distillation is a highly effective method for removing both lower and higher boiling point impurities.[4] For solid impurities or less volatile colored compounds, recrystallization from a suitable solvent can be effective.[5]
Q3: I am observing unexpected peaks in the 1H NMR spectrum of my this compound. How can I identify the impurities?
A3: The 1H NMR spectrum of pure this compound should show a singlet for the four aromatic protons. Any additional peaks suggest impurities.
-
A singlet around δ 5.8-6.0 ppm could indicate the presence of the methine proton in 1-dichloromethyl-4-trifluoromethylbenzene.
-
Complex splitting patterns in the aromatic region might suggest the presence of positional isomers.
-
Broad peaks could be indicative of residual water or other protic solvents. Comparing your spectrum with a reference spectrum and consulting chemical shift databases can aid in identification.[6]
Q4: How can I confirm the purity of my this compound sample?
A4: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for quantifying volatile impurities and determining the percentage purity of your sample.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide detailed structural information and help identify and quantify impurities.
-
Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the molecular weight of impurities.
Quantitative Data Summary
For ease of comparison, the following table summarizes key physical and analytical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C8H4F6 | [8] |
| Molecular Weight | 214.11 g/mol | [9][10] |
| Boiling Point | 116 °C (lit.) | [9][11] |
| Density | 1.381 g/mL at 25 °C (lit.) | [9][11] |
| Refractive Index | n20/D 1.379 (lit.) | [9][11] |
| Purity (Typical) | >98% to >99.0% (GC) | [9][11] |
| CAS Number | 433-19-2 | [8] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for removing volatile impurities with different boiling points from this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional, for vacuum distillation if needed)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the first fraction (lowest boiling impurity).
-
Collect the initial fraction in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of pure this compound, which should distill at approximately 116 °C.[9][11]
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive residues.
-
Analyze the purity of the collected fraction using GC or NMR.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general procedure for determining the purity of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Run the temperature program and record the chromatogram.
-
The major peak corresponds to this compound. Any other peaks represent impurities.
-
Calculate the percentage purity by integrating the peak areas. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: Experimental workflow for fractional distillation.
References
- 1. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 5. 1,4-Bis(fluoromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]
- 9. 1,4-双(三氟甲基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | CAS 433-19-2 [matrix-fine-chemicals.com]
- 11. This compound 98 433-19-2 [sigmaaldrich.com]
Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-bis(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
General Troubleshooting for Low Yield
Low yield is a common challenge in organic synthesis. The following workflow provides a general approach to diagnosing and resolving issues in the synthesis of this compound.
Caption: A general workflow for troubleshooting low yield in chemical synthesis.
Copper-Catalyzed Trifluoromethylation of 1,4-Diiodobenzene (B128391)
This method is a popular modern approach for the synthesis of this compound, often employing the Ruppert-Prakash reagent (TMSCF₃).
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed trifluoromethylation of 1,4-diiodobenzene is giving a low yield. What are the most likely causes?
A1: Low yields in this reaction can often be attributed to several factors:
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Inactive Catalyst: The active catalytic species is typically a Cu(I) complex. If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it is fresh and has not been oxidized. If you are using a Cu(II) salt, the reaction conditions must be suitable for its reduction to Cu(I).
-
Inappropriate Ligand: Ligands, such as 1,10-phenanthroline (B135089), are crucial for stabilizing the copper catalyst and facilitating the reaction. The absence of a suitable ligand can lead to catalyst decomposition and low yield.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. The reaction may require heating, and the optimal conditions should be determined for your specific setup.
-
Presence of Oxygen or Water: These reactions are often sensitive to air and moisture. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing significant amounts of benzene (B151609) and monofluoromethylated benzene as byproducts. How can I minimize these?
A2: The formation of these byproducts suggests competing reaction pathways:
-
Hydrodehalogenation: The formation of benzene and monofluoromethylated benzene is likely due to the reaction of intermediates with trace amounts of water or other protic species. Ensure all reagents and solvents are rigorously dried.
-
Homocoupling: The formation of biphenyl (B1667301) derivatives can occur as a side reaction. The choice of ligand and reaction temperature can influence the rate of homocoupling versus the desired cross-coupling.
Q3: How do I choose the right ligand for my reaction?
A3: The choice of ligand is critical. Diamine ligands, such as 1,10-phenanthroline and its derivatives, have been shown to be effective in promoting the trifluoromethylation of aryl iodides.[2] It is often beneficial to screen a few different ligands to find the optimal one for your specific substrate and reaction conditions.
Troubleshooting Guide
Caption: Decision tree for troubleshooting low yield in copper-catalyzed trifluoromethylation.
Data Presentation: Comparison of Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-phenanthroline (10) | - | DMPU | 50 | 4 | 95 | [3] |
| CuCl (10) | 1,10-phenanthroline (10) | - | DMPU | 50 | 4 | 92 | [3] |
| CuI (2) | 1,10-phenanthroline (2) | - | DMPU | 50 | 4 | 95 | [3] |
| CuI (10) | - | - | DMPU | 50 | 4 | 91 | [3] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 1,4-Diiodobenzene
-
Reaction Setup: To an oven-dried Schlenk tube, add 1,4-diiodobenzene (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the TMSCF₃ (2.5 mmol, 2.5 equiv).
-
Reaction: Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding 20 mL of aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Swarts Reaction of 1,4-Bis(trichloromethyl)benzene (B1667536)
This classical method involves the fluorination of 1,4-bis(trichloromethyl)benzene, which is typically synthesized by the chlorination of p-xylene.
Frequently Asked Questions (FAQs)
Q4: My Swarts reaction is resulting in a mixture of partially fluorinated products. How can I drive the reaction to completion?
A4: Incomplete fluorination is a common issue and can be addressed by:
-
Optimizing Reaction Temperature and Pressure: The Swarts reaction often requires elevated temperatures and pressures to achieve complete fluorine exchange.[4] A systematic optimization of these parameters is recommended.
-
Catalyst Concentration: The concentration of the antimony catalyst (e.g., SbCl₅) is critical. Too little catalyst may result in a sluggish or incomplete reaction.
-
Purity of Reactants: Ensure that the starting 1,4-bis(trichloromethyl)benzene is of high purity, as impurities can interfere with the reaction.
Q5: What are the common side reactions to be aware of during the Swarts reaction?
A5: Besides incomplete fluorination, potential side reactions include:
-
Formation of Polymerizable Substances: At excessively high temperatures, degradation and polymerization of the aromatic compounds can occur, leading to a lower yield of the desired product.[4]
-
Rearrangement Reactions: Although less common for this specific substrate, strong Lewis acids like SbCl₅ can sometimes promote skeletal rearrangements of the aromatic ring.
Troubleshooting Guide
Caption: Troubleshooting guide for the Swarts fluorination reaction.
Data Presentation: Swarts Reaction Parameters
| Fluorinating Agent | Catalyst | Temperature (°C) | Pressure | Yield (%) | Reference |
| Anhydrous HF | SbCl₅ | 100-150 | Autogenous | High | [4] |
| SbF₃ | SbCl₅ | Reflux | Atmospheric | Good | [5] |
Experimental Protocol: Swarts Fluorination of 1,4-Bis(trichloromethyl)benzene
-
Reaction Setup: In a suitable pressure reactor (e.g., a Hastelloy autoclave), charge 1,4-bis(trichloromethyl)benzene (1.0 mol) and a catalytic amount of SbCl₅ (0.05 mol).
-
Fluorinating Agent Addition: Cool the reactor and carefully add anhydrous hydrogen fluoride (B91410) (12.0 mol).
-
Reaction: Seal the reactor and heat to 120-140 °C with stirring. The pressure will increase as the reaction proceeds. Monitor the reaction progress by analyzing aliquots (after careful workup) by GC-MS.
-
Workup: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess HF into a scrubber.
-
Isolation: Carefully pour the reaction mixture onto ice. Separate the organic layer, wash with water, then with a dilute solution of NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify by distillation.
Ullmann-Type Trifluoromethylation
The Ullmann reaction is a classical copper-mediated coupling of aryl halides. While traditional Ullmann conditions are often harsh, modern protocols with ligands have improved its applicability.
Frequently Asked Questions (FAQs)
Q6: I am attempting an Ullmann-type trifluoromethylation, but the yield is very low and inconsistent. What can I do?
A6: The Ullmann reaction is notoriously sensitive to reaction conditions. To improve yield and reproducibility:
-
Activate the Copper: The reactivity of the copper is crucial. Activating copper powder (e.g., by washing with dilute acid to remove the oxide layer) or using a highly active form of copper can improve results.
-
Use a Ligand: Modern Ullmann reactions often benefit from the addition of a ligand. For trifluoromethylation, ligands like 1,10-phenanthroline can be beneficial.
-
High Temperatures: Classical Ullmann reactions often require high temperatures (150-250 °C). A high-boiling solvent like DMF, NMP, or nitrobenzene (B124822) is typically used.
-
Stoichiometry: Stoichiometric or even an excess of copper is often required in the classical Ullmann reaction.
Q7: What are the main byproducts in an Ullmann trifluoromethylation?
A7: Common byproducts include:
-
Hydrodehalogenation: As with the copper-catalyzed reaction, this can be a significant side reaction.
-
Homocoupling: The coupling of two molecules of the starting aryl halide to form a biaryl compound can compete with the desired trifluoromethylation.
Troubleshooting Guide
The troubleshooting for Ullmann-type reactions shares many similarities with the copper-catalyzed methods. Key areas to focus on are the activity of the copper, the use of appropriate ligands, and the optimization of reaction temperature and solvent. A systematic approach as outlined in the general troubleshooting workflow is recommended.
Data Presentation: Comparison of Ullmann-Type Reaction Conditions
| Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu powder | None | DMF | 160 | Moderate | [6] |
| CuI | 1,10-phenanthroline | NMP | 120 | Improved | [7] |
This technical support center provides a starting point for troubleshooting the synthesis of this compound. For more specific issues, it is always recommended to consult the primary literature for detailed studies on the particular reaction of interest.
References
- 1. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 3. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 4. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 5. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
managing side reactions during the functionalization of 1,4-Bis(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the functionalization of 1,4-bis(trifluoromethyl)benzene. The strong electron-withdrawing nature of the two trifluoromethyl groups presents unique challenges in achieving desired reactivity and selectivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Low or No Conversion in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
-
Question: I am attempting a nitration reaction on this compound using standard nitric acid/sulfuric acid conditions, but I am observing very low to no conversion of my starting material. What could be the issue?
-
Answer: The two trifluoromethyl (-CF3) groups are strongly deactivating, making the benzene (B151609) ring highly electron-deficient and thus, much less reactive towards electrophilic aromatic substitution compared to benzene or toluene.[1][2] Standard conditions are often insufficient to overcome this deactivation.
Troubleshooting Steps:
-
Increase Reaction Severity: Employ more forcing reaction conditions. For nitration, this can mean using fuming nitric acid and/or fuming sulfuric acid (oleum) at elevated temperatures (e.g., 90-105°C).[3]
-
Alternative Reagents: Consider more potent nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄).
-
Check Reagent Quality: Ensure that your acids are concentrated and anhydrous, as water can deactivate the catalyst and inhibit the formation of the active electrophile.
-
Reaction Time: The reaction may require significantly longer times than for more activated substrates. Monitor the reaction progress over an extended period.
-
Issue 2: Formation of Multiple Isomers and/or Polysubstituted Products
-
Question: My reaction is producing a mixture of isomers and some di-substituted products. How can I improve the regioselectivity and prevent over-reaction?
-
Answer: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution.[1] With two -CF3 groups at positions 1 and 4, the incoming electrophile will be directed to the positions ortho to each -CF3 group (positions 2, 3, 5, and 6), which are all equivalent. Therefore, mono-substitution should theoretically yield a single isomer. The formation of multiple isomers might indicate unexpected side reactions or the presence of impurities in the starting material. Polysubstitution occurs because the mono-substituted product, although still deactivated, can undergo a second substitution under harsh reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of this compound relative to the electrophile to favor mono-substitution.
-
Moderate Reaction Conditions: While harsher conditions may be needed for conversion, excessively high temperatures or long reaction times can promote polysubstitution. Find a balance that provides reasonable conversion without significant over-reaction.[4]
-
Purification of Starting Material: Ensure the purity of your this compound to avoid side reactions from contaminants.
-
For Friedel-Crafts Reactions: Be aware that Friedel-Crafts alkylation is prone to polyalkylation because the alkyl group is activating.[5] However, given the strong deactivation by the -CF3 groups, this is less of a concern than achieving the initial reaction. Friedel-Crafts acylation is generally not possible on such a deactivated ring.[6]
-
Issue 3: C-F Bond Cleavage / Defluorination Side Reactions
-
Question: I am observing products that suggest one or more fluorine atoms have been replaced. How can I prevent this?
-
Answer: While the C-F bond is generally strong, certain reductive conditions or reactions involving highly reactive intermediates can lead to defluorination.[7][8] This is a known issue in the functionalization of trifluoromethylarenes, where partial or complete reduction of the -CF3 group can occur.[7]
Troubleshooting Steps:
-
Avoid Harsh Reductive Conditions: Be cautious when using strong reducing agents in the presence of the -CF3 groups.
-
Photoredox Catalysis: If employing photoredox catalysis for C-F functionalization, carefully select the catalyst and conditions to control the degree of defluorination. The reaction can sometimes be tuned to achieve selective mono- or di-defluorination.[7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress unwanted defluorination pathways.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound so unreactive in Friedel-Crafts reactions?
-
A1: The two trifluoromethyl groups are powerful electron-withdrawing groups, which strongly deactivate the aromatic ring. Friedel-Crafts reactions, which involve an electrophilic attack on the benzene ring, fail with strongly deactivated substrates like nitrobenzene (B124822) and, by extension, this compound.[6][9][10] The ring is too electron-poor to react with the carbocation or acylium ion electrophile.
-
Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
-
A2: The trifluoromethyl group is a meta-director.[1] In this compound, the positions meta to the C1-CF3 group are C3 and C5. The positions meta to the C4-CF3 group are C2 and C6. All four of these positions are ortho to one of the two -CF3 groups and are chemically equivalent. Therefore, mono-substitution is expected to yield a single product, 2-substituted-1,4-bis(trifluoromethyl)benzene.
-
Q3: Are there any successful examples of direct C-H functionalization on this compound?
-
A3: Yes, direct C-H functionalization is possible but often requires specialized conditions. For example, radical C-H trifluoromethylation can be performed, though it may lead to a mixture of products. The use of directing groups or specific catalysts can improve regioselectivity.
-
Q4: Can I perform nucleophilic aromatic substitution on this compound?
-
A4: While the electron-withdrawing -CF3 groups activate the ring towards nucleophilic attack, this compound itself does not have a suitable leaving group for a standard SNAr reaction. However, if a leaving group (like a halogen) is first introduced onto the ring, subsequent nucleophilic aromatic substitution would be facilitated by the presence of the -CF3 groups.
Quantitative Data Summary
| Reaction Type | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Nitration | 100% HNO₃, 24% fuming H₂SO₄ | 90-105 | - | 2,5-bis(trifluoromethyl)nitrobenzene (B1333550) | 35 | [3] |
| Nitration | HNO₃, 2CF₃SO₃H-B(O₃SCF₃)₃ | - | - | 2,5-bis(trifluoromethyl)nitrobenzene | 14 | [3] |
| C-F Alkylation | Olefin, Photoredox Catalyst (P3) | 100 | - | Monodefluoroalkylation product | 89 (NMR Yield) | [7] |
Key Experimental Protocols
Protocol 1: Nitration of this compound
This protocol is adapted from literature procedures for the nitration of deactivated aromatic rings.[3]
-
Reagent Preparation: In a flask equipped with a stirrer, thermometer, and dropping funnel, carefully add 24% fuming sulfuric acid.
-
Reaction Setup: Cool the fuming sulfuric acid in an ice bath.
-
Addition of Nitric Acid: Slowly add 100% nitric acid dropwise to the cooled and stirred fuming sulfuric acid, maintaining a low temperature.
-
Addition of Substrate: To this mixed acid, slowly add this compound dropwise.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 90-105°C and maintain this temperature for the desired reaction time, monitoring by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low conversion in electrophilic aromatic substitution.
Caption: Regioselectivity in the electrophilic substitution of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 7. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
handling and safety precautions for 1,4-Bis(trifluoromethyl)benzene
This technical support center is intended for researchers, scientists, and drug development professionals. It provides essential information for the safe handling and effective use of 1,4-Bis(trifluoromethyl)benzene in a laboratory setting.
Safety and Handling FAQs
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3]
Q2: What personal protective equipment (PPE) should be worn when handling this chemical?
A2: It is recommended to use eyeshields, faceshields, and gloves.[4] Specifically, safety goggles (compliant with EN 166), protective gloves, and appropriate protective clothing to prevent skin exposure are necessary.[2][5] In case of insufficient ventilation, a respirator with a suitable filter (e.g., type ABEK, EN14387) should be used.[4]
Q3: How should I properly store this compound?
A3: Store in a dry, cool, and well-ventilated place.[2][5] The container should be kept tightly closed and stored in a locked-up area designated for flammable liquids.[2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2][5]
Q4: What should I do in case of accidental skin or eye contact?
A4: For eye contact, immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[1][2][5] If contact lenses are present, remove them if it is easy to do so.[1][2] For skin contact, wash off immediately with plenty of soap and water for at least 15 minutes.[1][5] If skin irritation persists, get medical advice.[2][3]
Q5: What is the correct procedure for cleaning up a small spill?
A5: For a small spill, first, remove all ignition sources.[5] Then, absorb the spill with an inert absorbent material such as sand, silica (B1680970) gel, or sawdust.[5] Collect the absorbed material into a suitable, closed container for disposal.[2][5] Ensure you are wearing appropriate personal protective equipment during the cleanup.
Troubleshooting Guide for Experiments
Q1: My reaction in this compound is sluggish or not proceeding. What are some possible causes?
A1: Several factors could be affecting your reaction:
-
Purity of the solvent: The presence of impurities, particularly water or acidic residues, can interfere with many reactions. Consider purifying the solvent, for example by passing it through activated alumina.
-
Reaction temperature: While it has a relatively high boiling point, some reactions may require higher temperatures to proceed at a reasonable rate. Ensure your reaction is at the optimal temperature.
-
Reagent stability: Your reagents may not be stable in this solvent. Although generally inert, its unique electronic properties could affect sensitive reagents.
Q2: I'm observing an unexpected color change in my this compound upon storage. Is it still usable?
A2: A color change may indicate the presence of impurities or slight decomposition. While the compound itself is a colorless liquid, contaminants could be introduced over time.[6] It is recommended to test the purity of the solvent (e.g., by GC-MS or NMR) before use in a sensitive reaction. If purification is not feasible, it may be prudent to use a fresh bottle.
Q3: I am having difficulty removing this compound after my reaction is complete. What are the best methods?
A3: this compound has a boiling point of 116-117 °C, which is higher than many common organic solvents.[2]
-
Rotary Evaporation: This is a standard method, but may require a good vacuum and a heated water bath to be efficient.
-
Azeotropic Removal: Adding a lower-boiling solvent and co-distilling can sometimes help in removing the last traces.
-
Aqueous Extraction: As it is immiscible with water, extraction with a suitable organic solvent followed by drying and evaporation of the new solvent can be effective.[2]
Q4: I am experiencing issues with the solubility of my reagents in this compound. What can I do?
A4: While it is a good solvent for many organic compounds, highly polar or ionic compounds may have limited solubility.
-
Co-solvent: The addition of a small amount of a co-solvent with a different polarity might improve solubility.
-
Heating: Gently heating the mixture may increase the solubility of your reagents.
-
Alternative Solvents: If solubility remains an issue, you may need to consider an alternative solvent for your reaction.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H4F6 | [1][5] |
| Molecular Weight | 214.11 g/mol | [4][5] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 116 - 117 °C | [2] |
| Melting Point | -1 °C | [2][6] |
| Flash Point | 21 °C (69.8 °F) | [2] |
| Density | 1.381 g/mL at 25 °C | [4] |
| Solubility | Immiscible in water | [2] |
Experimental Protocols
General Protocol for a Metalation Reaction
This compound is a substrate in metalation reactions. A general procedure for such a reaction is as follows:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound and a suitable anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the organolithium reagent (e.g., n-butyllithium) dropwise to the stirred solution, maintaining the low temperature.
-
Reaction: Allow the reaction to stir for the specified time at the low temperature. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable electrophile.
-
Work-up: Allow the reaction mixture to warm to room temperature. Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizations
Caption: A logical workflow for responding to a spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
Technical Support Center: 1,4-Bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the storage, stability, and troubleshooting for experiments involving 1,4-Bis(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is a flammable liquid and requires specific storage conditions to maintain its integrity and ensure safety. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area. The storage area should be designated as a flammables area, away from heat, sparks, open flames, and other sources of ignition.[1][2][3][4] To prevent static discharge, which can ignite vapors, all metal parts of storage containers and dispensing equipment must be grounded.[3][4]
Q2: What is the general stability and shelf life of this compound?
A2: Under recommended storage conditions, this compound is a stable compound.[1] While a specific shelf life is not consistently provided across all suppliers, high-purity grades (≥99%) are available, and maintaining proper storage is crucial for preserving this purity.[5] For applications requiring high purity, such as in pharmaceutical synthesis, it is recommended to use the compound within a reasonable timeframe and to re-analyze its purity if it has been stored for an extended period or if storage conditions have been compromised.
Q3: What materials and substances are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to vigorous reactions, potentially causing decomposition of the compound and creating hazardous situations.
Q4: What are the signs of degradation or contamination of this compound?
A4: Visual inspection can be the first indicator of potential degradation. A pure sample of this compound should be a colorless, clear liquid.[5] Any discoloration, such as a yellow tint, or the presence of particulate matter may suggest impurities or degradation. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to verify the purity.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Failed Reaction Outcomes
If you are experiencing lower than expected yields, the formation of side products, or complete failure of a reaction involving this compound, consider the following troubleshooting steps.
Potential Causes and Solutions:
-
Purity of this compound:
-
Verification: The purity of the reagent is critical. Verify the purity of your stock of this compound using GC-MS or NMR spectroscopy. Compare the obtained spectra with reference data to identify any potential impurities.
-
Purification: If impurities are detected, consider purifying the reagent by distillation before use.
-
-
Reaction Conditions:
-
Inert Atmosphere: For reactions sensitive to air and moisture, such as Suzuki couplings, ensure that the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen).[6]
-
Solvent and Reagent Quality: Use anhydrous solvents and ensure all other reagents are of high purity and handled under appropriate conditions to prevent the introduction of contaminants that could interfere with the reaction.
-
-
Side Reactions:
-
Homocoupling in Suzuki Reactions: In Suzuki coupling reactions, the presence of oxygen can lead to the homocoupling of boronic acid partners, a common side reaction.[6] Ensure thorough degassing of solvents and the reaction mixture.
-
Dehalogenation: Another potential side reaction in cross-coupling is the dehalogenation of the aryl halide starting material. This can sometimes be influenced by the choice of base and the presence of hydride sources.
-
Issue 2: Suspected Degradation of Stored this compound
If you suspect that your stored this compound has degraded, follow these steps to assess its quality.
Assessment Workflow:
-
Visual Inspection: Check for any changes in color or clarity.
-
Analytical Verification:
-
GC-MS Analysis: This is a powerful technique to separate and identify volatile compounds. A degraded sample may show additional peaks corresponding to impurities or degradation products.
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in identifying and quantifying impurities. Compare the spectra of your sample with the reference spectra of pure this compound.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₆ | [3] |
| Molecular Weight | 214.11 g/mol | [7] |
| Appearance | Colorless, clear liquid | [5] |
| Boiling Point | 116-117 °C | [3] |
| Melting Point | -1 °C | [3] |
| Density | 1.381 g/mL at 25 °C | [8] |
| Flash Point | 21 °C | [3] |
| Solubility | Immiscible in water | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
1. Sample Preparation:
- Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). A concentration of approximately 1 mg/mL is a good starting point.
2. GC-MS Instrument Parameters (Example):
- GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector, operated in split mode to avoid column overloading.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak for this compound based on its retention time and mass spectrum. The molecular ion peak will be at m/z 214.
- Integrate all peaks in the chromatogram and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Accelerated Stability Study
This protocol outlines a procedure for conducting an accelerated stability study to predict the long-term stability of this compound under specific storage conditions.
1. Materials:
- A batch of high-purity this compound.
- Several small, inert, sealable vials (e.g., amber glass vials with PTFE-lined caps).
- Temperature and humidity-controlled stability chambers.
2. Procedure:
- Aliquots of this compound are placed into the vials, which are then securely sealed.
- Place the vials in stability chambers set to accelerated conditions. According to general guidelines for chemical stability testing, elevated temperatures are used to accelerate degradation.[2][9] A common condition for accelerated testing is 40 °C ± 2 °C with 75% ± 5% relative humidity.
- A control set of samples should be stored under the recommended long-term storage conditions (e.g., 25 °C ± 2 °C with 60% ± 5% relative humidity).
3. Testing Schedule:
- Samples should be pulled from the stability chambers at predetermined time points for analysis. For a 6-month accelerated study, typical time points are 0, 1, 3, and 6 months.[2]
4. Analysis:
- At each time point, analyze the purity of the sample using the GC-MS protocol described above.
- Monitor for any changes in appearance (color, clarity).
- The rate of degradation at elevated temperatures can be used to project the shelf life under normal storage conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. epa.gov [epa.gov]
- 4. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bipm.org [bipm.org]
- 8. This compound 98% | 433-19-2 [sigmaaldrich.com]
- 9. www3.paho.org [www3.paho.org]
degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of 1,4-bis(trifluoromethyl)benzene. Given the high stability of this compound due to its two trifluoromethyl groups, this guide focuses on troubleshooting common experimental challenges and providing answers to frequently asked questions based on studies of analogous fluorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so resistant to degradation?
A1: The high stability of this compound stems from the strong carbon-fluorine (C-F) bonds within the trifluoromethyl (-CF3) groups. These bonds are the strongest single bonds in organic chemistry, making them resistant to cleavage by many chemical and biological processes. Additionally, the -CF3 groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, a common first step in the degradation of many aromatic compounds.
Q2: What are the most promising methods for degrading this compound?
A2: Due to its recalcitrant nature, aggressive degradation methods are typically required. The most promising approaches are:
-
Advanced Oxidation Processes (AOPs): These methods generate highly reactive hydroxyl radicals (•OH) that can initiate the degradation process.[1]
-
Thermal Degradation: High temperatures can provide the energy needed to break the C-F and C-C bonds.
-
Reductive Defluorination: Certain chemical and electrochemical methods can reductively cleave the C-F bonds.[2][3]
Q3: Is microbial degradation of this compound feasible?
A3: Direct and complete microbial degradation of this compound is expected to be very challenging. Studies on similar compounds, like benzotrifluoride, show that while some microbes can initiate degradation, the process is often slow and may lead to the accumulation of persistent, fluorinated intermediates.[4] For instance, 3-trifluoromethylcatechol has been identified as a dead-end metabolite in some microbial pathways.[4]
Q4: What are the likely degradation products of this compound?
A4: The degradation products will depend on the method used.
-
AOPs: Initial attack by hydroxyl radicals is likely to form hydroxylated derivatives. Further oxidation could lead to ring opening and the eventual formation of smaller organic acids and fluoride (B91410) ions. Trifluoroacetic acid (TFA) is a potential persistent end product.[5]
-
Thermal Degradation: At high temperatures, fragmentation of the molecule is expected, potentially yielding carbon oxides, hydrogen fluoride, and smaller fluorinated compounds.[6]
-
Hydrolysis: Under harsh conditions, the trifluoromethyl groups can be hydrolyzed to carboxylic acid groups, forming terephthalic acid.[7]
Q5: Are there any safety concerns when degrading this compound?
A5: Yes. The degradation can produce hazardous byproducts. For example, thermal degradation can release toxic hydrogen fluoride gas. Incomplete oxidation could lead to the formation of other persistent and potentially toxic fluorinated organic compounds. Appropriate safety precautions, including working in a well-ventilated area and using personal protective equipment, are essential.
Troubleshooting Guides
Advanced Oxidation Processes (AOPs)
| Issue | Possible Cause | Troubleshooting Steps |
| Low degradation efficiency | Insufficient hydroxyl radical concentration. | - Increase the concentration of the oxidant (e.g., H₂O₂, O₃). - Increase the intensity of the UV light source. - Optimize the pH of the solution, as it can affect radical formation. |
| Presence of radical scavengers in the reaction matrix (e.g., carbonate, bicarbonate, or other organic matter).[8] | - Purify the sample to remove scavengers. - Increase the oxidant dose to overcome the scavenging effect. - Consider a different AOP that may be less susceptible to the specific scavengers present. | |
| Formation of persistent intermediates | Incomplete oxidation of the parent compound or its initial degradation products. | - Increase the reaction time. - Increase the oxidant concentration or UV intensity. - Analyze for common persistent fluorinated compounds like trifluoroacetic acid (TFA). |
| Inconsistent results | Fluctuations in water quality (e.g., pH, presence of scavengers). | - Characterize the reaction matrix thoroughly before each experiment. - Use buffered solutions to maintain a constant pH. |
Microbial Degradation
| Issue | Possible Cause | Troubleshooting Steps |
| No observable degradation | The selected microbial culture lacks the necessary enzymatic machinery. | - Use a microbial consortium from a site contaminated with fluorinated compounds. - Consider using a co-metabolism approach by providing a more easily degradable carbon source.[9] |
| Toxicity of this compound or its intermediates to the microorganisms. | - Start with a low concentration of the target compound and gradually increase it. - Monitor for the accumulation of potential toxic intermediates like fluorinated catechols. | |
| Degradation stalls after initial activity | Accumulation of a recalcitrant or toxic intermediate (e.g., a fluorinated catechol).[4] | - Analyze the culture medium for the presence of intermediates. - Attempt to isolate and identify the intermediate. - If a dead-end metabolite is identified, a different microbial strain or a combination of degradation methods (e.g., sequential microbial and photochemical treatment) may be necessary. |
Data on Degradation of Analogous Compounds
Due to the lack of direct experimental data on the degradation of this compound, the following table summarizes findings from studies on similar trifluoromethylated aromatic compounds.
| Compound | Degradation Method | Key Intermediates/Products | Reference |
| 4-(Trifluoromethyl)phenol (4-TFMP) | Hydrolysis (alkaline conditions) | 4-Hydroxybenzoic acid, Fluoride ions | [5] |
| 3-Trifluoromethylcatechol | Microbial Metabolism | Dead-end metabolite (no further degradation) | [4] |
| Fluorobenzene (B45895) | Microbial Metabolism (Burkholderia fungorum) | 3-Fluorocatechol (B141901), 2-Fluoromuconate (further metabolized) | [10] |
| Trifluoromethylarenes | Photoredox Catalysis | Difluoromethylarenes | [11] |
| Trifluoromethylarenes | Hydrolysis (fuming H₂SO₄, Boric Acid) | Carboxylic acids | [7] |
Experimental Protocols (Generalized)
Caution: These are generalized protocols and should be adapted and optimized for your specific experimental setup and safety procedures.
Protocol 1: Generic Photochemical Oxidation (AOP)
-
Preparation of Reaction Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
In a quartz photoreactor, prepare the aqueous reaction mixture containing a known concentration of this compound (typically in the µM to low mM range).
-
Add the oxidant, such as hydrogen peroxide (H₂O₂), to the desired concentration (e.g., 10-100 mM).
-
Adjust the pH of the solution to the desired value using a buffer.
-
-
Photoreaction:
-
Place the reactor in a photochemical chamber equipped with a UV lamp (e.g., a low-pressure mercury lamp for 254 nm or a medium-pressure mercury lamp for broader UV output).
-
Ensure the solution is well-stirred throughout the experiment.
-
Maintain a constant temperature using a cooling system.
-
Take samples at regular time intervals.
-
-
Sample Analysis:
-
Quench the reaction in the samples immediately (e.g., by adding sodium sulfite (B76179) to consume residual H₂O₂).
-
Analyze the concentration of this compound using an appropriate analytical technique such as HPLC-UV or GC-MS.
-
Analyze for potential degradation products (e.g., hydroxylated intermediates, TFA) and fluoride ion concentration using ion chromatography.
-
Protocol 2: Microbial Degradation Screening
-
Inoculum and Medium Preparation:
-
Use a microbial consortium from a relevant environment (e.g., soil contaminated with industrial waste) or a pure strain known to degrade aromatic compounds.
-
Prepare a minimal salts medium appropriate for the chosen microorganisms.
-
Dispense the medium into sterile flasks.
-
-
Enrichment and Degradation Assay:
-
Inoculate the flasks with the microbial culture.
-
Add this compound as the sole carbon source at a low, non-toxic concentration (e.g., 1-10 mg/L). A solvent carrier like dimethyl sulfoxide (B87167) (DMSO) may be used, with appropriate solvent controls.
-
For co-metabolism studies, also add a readily utilizable carbon source like glucose or succinate.
-
Incubate the flasks under appropriate conditions (e.g., 25-30 °C, shaking at 150 rpm).
-
Set up sterile controls (no inoculum) and controls without the target compound.
-
-
Monitoring and Analysis:
-
At regular intervals, withdraw samples aseptically.
-
Monitor the disappearance of this compound using GC-MS or HPLC.
-
Measure microbial growth (e.g., by optical density at 600 nm).
-
Analyze for the release of fluoride ions using an ion-selective electrode or ion chromatography.
-
Attempt to identify metabolites by extracting the culture medium and analyzing the extract by GC-MS or LC-MS.
-
Visualizations of Inferred Degradation Pathways
Caption: Inferred Advanced Oxidation Process (AOP) degradation pathway.
Caption: Hypothetical microbial degradation pathways showing potential bottlenecks.
Caption: General experimental workflow for studying degradation.
References
- 1. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 6. turi.org [turi.org]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. sigarra.up.pt [sigarra.up.pt]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlled Defluorination of Bis(trifluoromethyl)benzene Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the selective defluorination of bis(trifluoromethyl)benzene substrates. Preventing exhaustive defluorination to achieve desired difluoromethyl or monofluoromethyl products is a significant challenge, and this guide offers practical solutions based on established research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Exhaustive Defluorination Leading to Methyl Group Formation (Ar-CF₃ → Ar-CH₃)
-
Question: My reaction is resulting in the complete conversion of the trifluoromethyl group to a methyl group, bypassing the desired difluoromethyl (Ar-CHF₂) or monofluoromethyl (Ar-CH₂F) stages. How can I prevent this over-reduction?
-
Answer: Exhaustive defluorination is a common problem because the C-F bond strength decreases as defluorination proceeds, making the subsequent fluorine atoms easier to remove.[1][2] Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot this problem:
-
Evaluate the Reducing Agent and Conditions: Strong reducing conditions are a primary cause of over-defluorination.
-
Problem: Using highly reactive reducing agents like magnesium metal (Mg) can lead to the reduction of all three C-F bonds, especially in the presence of certain functional groups like nitriles.[1]
-
Solution: Consider milder reducing systems. Photoredox catalysis often provides a higher degree of control.[3][4]
-
-
Optimize the Hydrogen Atom Donor (HAD) in Photoredox Catalysis: The choice of the hydrogen atom donor is critical for selectivity.
-
Problem: Some HADs, like cesium formate (B1220265), may not be effective for electron-deficient trifluoromethylarenes, leading to poor selectivity or recovery of starting material.[3][5]
-
Solution: For electron-poor substrates, thiols such as 4-hydroxythiophenol (4-HTP) have been shown to be more suitable, enabling selective mono-hydrodefluorination.[3][5] Screening different HADs is recommended.[3]
-
-
Control the Catalyst System: The catalyst plays a pivotal role in mediating the reaction pathway.
-
Problem: A highly active catalyst or one that promotes a cascade of single-electron transfers can drive the reaction to completion.
-
Solution: A dual catalytic system, such as a combination of palladium and copper catalysts, has been demonstrated to selectively activate a single C-F bond.[2] For photoredox reactions, employing an organophotocatalyst like 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (B6292771) (4-DPA-IPN) can provide excellent selectivity for mono-defluorination.[3][5]
-
-
Adjust Reaction Time and Temperature:
-
Problem: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the activation barriers for subsequent C-F bond cleavages.
-
Solution: Monitor the reaction closely using techniques like ¹⁹F NMR or GC-MS and stop the reaction once the desired product is formed in optimal yield.[6] Running the reaction at a lower temperature may also help to improve selectivity.[6]
-
-
Issue 2: Poor Selectivity - Formation of a Mixture of -CHF₂, -CH₂F, and -CH₃ Products
-
Question: My reaction is producing a mixture of partially and fully defluorinated products, making purification difficult and lowering the yield of my target compound. How can I improve the selectivity for a single product?
-
Answer: Achieving high selectivity for a single defluorinated product is challenging due to the narrow redox window for the stepwise reduction of the CF₃ group.[3][5] The formation of product mixtures indicates that the reaction conditions are not sufficiently optimized to halt the reaction at the desired stage.
-
Refine Catalyst and Ligand Selection:
-
Problem: The chosen catalyst may not provide sufficient steric or electronic control to differentiate between the Ar-CF₃, Ar-CF₂H, and Ar-CFH₂ species.
-
Solution: In transition metal-catalyzed reactions, ligand screening is crucial. Different ligands can modulate the reactivity and selectivity of the metal center.[7] For photoredox catalysis, the choice of the photocatalyst is critical. For instance, Miyake's phenoxazine (B87303) photocatalyst has been shown to be effective for the selective hydrodefluorination of unactivated trifluoromethylarenes.[8]
-
-
Control Stoichiometry of Reagents:
-
Problem: An excess of the reducing agent or hydrogen source can drive the reaction towards more reduced products.
-
Solution: Carefully control the stoichiometry of the reagents.[6] Using the limiting reagent to control the extent of the reaction can be an effective strategy.
-
-
Solvent Effects:
-
Problem: The solvent can influence the reaction pathway and the stability of intermediates.
-
Solution: Screen different solvents. For example, in some photoredox systems, DMSO has been found to be an effective solvent.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism that makes preventing exhaustive defluorination so difficult?
A1: The primary challenge lies in the decreasing strength of the C-F bonds as fluorine atoms are successively replaced by hydrogen.[2][9] The initial C-F bond in a trifluoromethyl group is the strongest. Once one fluorine is removed to form a difluoromethyl group, the remaining C-F bonds are weaker and more susceptible to cleavage.[2] This trend continues for the monofluoromethyl group, making it difficult to stop the reaction selectively at the desired intermediate stage. Many defluorination reactions proceed via a single-electron reduction of the trifluoromethylarene to form a radical anion, which then expels a fluoride (B91410) ion.[1] The resulting radical is then further reduced and protonated. The ease of reduction increases with each defluorination step, favoring exhaustive defluorination.[3][5]
Q2: Are electron-rich or electron-poor bis(trifluoromethyl)benzene substrates more susceptible to exhaustive defluorination?
A2: Electron-poor trifluoromethylarenes are generally more susceptible to exhaustive defluorination under reductive conditions.[3][8] The presence of electron-withdrawing groups facilitates the initial single-electron transfer to the arene, making the formation of the radical anion more favorable and thus initiating the defluorination cascade more readily.[3][5] Conversely, electron-rich or unactivated trifluoromethylarenes can be more challenging to reduce in the first place, but once the reaction is initiated, controlling the selectivity can still be difficult.[8][9]
Q3: Can photoredox catalysis be used to achieve selective mono-defluorination?
A3: Yes, photoredox catalysis is a powerful tool for achieving selective mono-hydrodefluorination of trifluoromethylarenes.[3][4][5] The key to success lies in the careful selection of the photocatalyst, a suitable hydrogen atom donor (HAD), and the reaction conditions. For example, the use of an organophotocatalyst with a specific HAD like 4-hydroxythiophenol under blue light irradiation has been shown to be highly selective for the conversion of Ar-CF₃ to Ar-CF₂H in electron-deficient systems.[3][5] This method often offers milder reaction conditions compared to traditional reductive methods using stoichiometric metals, which helps in preventing over-reduction.[3]
Q4: Are there any non-photocatalytic methods to control the defluorination?
A4: Yes, several non-photocatalytic methods have been developed. A dual-catalyst system using palladium and copper has been reported for the selective reduction of ArCF₃ to ArCHF₂.[2] Additionally, base-promoted elimination to form a difluoro-p-quinomethide intermediate, which is then trapped by an intramolecular nucleophile, offers a selective pathway to difluoromethyl-substituted products.[10] Furthermore, magnesium-promoted defluorination can be controlled to yield difluoromethyl-containing arenes in the presence of a Brønsted acid, although substrate scope can be a limitation.[1]
Data Summary
The following tables summarize quantitative data from key studies on the selective hydrodefluorination (HDF) of trifluoromethylarenes.
Table 1: Comparison of Catalytic Systems for Mono-Hydrodefluorination
| Substrate | Catalyst System | Hydrogen/Reductant Source | Solvent | Yield of ArCF₂H (%) | Selectivity (ArCF₂H : ArCH₂F) | Reference |
| 4-(trifluoromethyl)benzonitrile | 4-DPA-IPN (organophotocatalyst) | 4-Hydroxythiophenol | DCE | 62 | >20:1 | [3] |
| 2-(trifluoromethyl)benzonitrile | 4-DPA-IPN (organophotocatalyst) | 4-Hydroxythiophenol | DCE | 63 | >20:1 | [3] |
| 4-Trifluoromethylbiphenyl | Pd(OAc)₂ / Cu(OAc)₂ | Ph₃SiH / KOBuᵗ | DMF | 95 | >50:1 | [2] |
| Benzotrifluoride | Phenoxazine (P3) photocatalyst | Potassium formate / Thiophenol | DMSO | 85 | >20:1 | [8] |
Table 2: Effect of Hydrogen Atom Donor (HAD) on Photoredox Hydrodefluorination of 4-(trifluoromethyl)benzonitrile
| Hydrogen Atom Donor (HAD) | Yield of ArCF₂H (%) | Selectivity (ArCF₂H : ArCH₂F) | Reference |
| 4-Hydroxythiophenol (4-HTP) | 62 | >20:1 | [3] |
| Thiophenol | 45 | 4:1 | [3] |
| 1,4-Cyclohexadiene | <5 | - | [3] |
| Hantzsch Ester | <5 | - | [3] |
| Cesium Formate | No Reaction | - | [3] |
Experimental Protocols
Protocol 1: Organophotoredox-Catalyzed Mono-Hydrodefluorination of an Electron-Deficient Bis(trifluoromethyl)benzene (Adapted from[3])
-
Preparation: In a nitrogen-filled glovebox, add the electron-deficient bis(trifluoromethyl)benzene substrate (0.2 mmol, 1.0 equiv.), 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (4-DPA-IPN) (0.005 mmol, 2.5 mol%), 4-hydroxythiophenol (0.4 mmol, 2.0 equiv.), and a suitable base such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP) (0.4 mmol, 2.0 equiv.) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) to the vial.
-
Reaction Setup: Seal the vial and place it in a reaction block positioned approximately 5-10 cm from a blue LED light source (e.g., 40 W, λmax = 440 nm). Ensure the reaction is stirred vigorously.
-
Reaction Execution: Irradiate the reaction mixture at room temperature for the specified time (e.g., 12-24 hours), monitoring the progress by ¹⁹F NMR or GC-MS analysis of aliquots.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Dual Pd/Cu-Catalyzed Mono-Hydrodefluorination of a Bis(trifluoromethyl)benzene (Adapted from[2])
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the bis(trifluoromethyl)benzene substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), Cu(OAc)₂ (0.02 mmol, 10 mol%), and a suitable ligand if required.
-
Reagent Addition: Add anhydrous dimethylformamide (DMF) (1.0 mL), followed by triphenylsilane (B1312308) (Ph₃SiH) (0.4 mmol, 2.0 equiv.) and potassium tert-butoxide (KOBuᵗ) (0.4 mmol, 2.0 equiv.).
-
Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath at the optimized temperature (e.g., 80-100 °C) for the required duration (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: General radical-mediated pathway for the first hydrodefluorination step.
Caption: A logical workflow for troubleshooting exhaustive defluorination.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Catalytic activation of a single C–F bond in trifluoromethyl arenes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03415A [pubs.rsc.org]
- 3. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chlorination of 1-(Dichloromethyl)-4-(trifluoromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimal chlorination of 1-(dichloromethyl)-4-(trifluoromethyl)benzene to synthesize 1-(trichloromethyl)-4-(trifluoromethyl)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of 1-(dichloromethyl)-4-(trifluoromethyl)benzene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient Initiator: The concentration of the free-radical initiator (e.g., AIBN) may be too low, or the UV light source may not be strong enough for photochemical reactions. 2. Presence of Inhibitors: Oxygen or other radical scavengers can terminate the chain reaction. 3. Low Reaction Temperature: The temperature may be too low for efficient initiation. | 1. Increase Initiator Concentration/Light Intensity: Gradually increase the amount of AIBN or the intensity of the UV light. For AIBN, it can be added in portions over the course of the reaction. 2. Degas the Reaction Mixture: Purge the solvent and reaction setup with an inert gas (e.g., nitrogen or argon) before initiating the reaction. 3. Optimize Temperature: While high temperatures can reduce selectivity, a moderate increase may be necessary to improve the reaction rate. For AIBN, the reaction temperature is typically maintained between 75-80°C. |
| Formation of Over-chlorinated Byproducts | Excess Chlorine or Prolonged Reaction Time: Allowing the reaction to proceed for too long or using a large excess of chlorine can lead to the formation of unwanted byproducts. | Monitor Reaction Progress: Use analytical techniques such as Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction once the desired conversion is achieved. |
| Ring Chlorination | Presence of Lewis Acids: Lewis acid catalysts strongly promote electrophilic aromatic substitution on the benzene (B151609) ring. High Chlorine Concentration under Intense UV Light: This can lead to the formation of ring-chlorinated species.[1] | Avoid Lewis Acid Catalysts: Use free-radical initiators (UV light or AIBN) instead of Lewis acids like AlCl₃ or FeCl₃.[2] Control Chlorine Feed: Maintain a controlled and steady flow of chlorine gas to avoid localized high concentrations. |
| Low Selectivity | High Reaction Temperature: Higher temperatures can decrease the selectivity of the chlorination reaction.[3] | Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity for the desired product. |
| Reaction Fails to Initiate | Deactivated Initiator: The free-radical initiator may have degraded. Opaque Reaction Vessel (for photochlorination): The UV light may not be penetrating the reaction mixture. | Use Fresh Initiator: Ensure the AIBN or other chemical initiator is fresh and has been stored correctly. Use a UV-transparent Reactor: Employ a reactor made of materials like quartz that are transparent to UV radiation for photochemical reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chlorination of 1-(dichloromethyl)-4-(trifluoromethyl)benzene?
A1: The most common and effective method is free-radical chlorination. This is typically achieved through photochlorination, where UV light is used to initiate the reaction, or by using a chemical initiator like azobisisobutyronitrile (AIBN) with a chlorine source.[4][5]
Q2: Why is my reaction producing significant amounts of ring-chlorinated byproducts?
A2: Ring chlorination is a common side reaction if the conditions favor electrophilic aromatic substitution. This is often caused by the presence of Lewis acid catalysts (e.g., iron or aluminum chlorides) which should be avoided in this reaction.[2] Under highly intensified photochemical conditions, high concentrations of chlorine can also lead to the formation of ring-chlorinated species.[1]
Q3: How can I monitor the progress of the reaction to avoid over-chlorination?
A3: The reaction progress should be closely monitored using Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (1-(dichloromethyl)-4-(trifluoromethyl)benzene) and the appearance of the desired product (1-(trichloromethyl)-4-(trifluoromethyl)benzene) and any byproducts. The reaction should be stopped when the optimal conversion is reached to minimize the formation of further chlorinated products.
Q4: What are the optimal temperature conditions for this reaction?
A4: The optimal temperature depends on the initiation method. For photochlorination, lower temperatures are generally preferred to enhance selectivity.[3] When using AIBN as an initiator, a temperature range of 75-80°C is typically employed to ensure efficient decomposition of the initiator and propagation of the radical chain reaction.[4]
Q5: Can I use a solvent for this reaction? If so, which one is recommended?
A5: While the reaction can be run neat, using a solvent can help to control the reaction temperature and concentration of reactants. Inert solvents that are resistant to chlorination under free-radical conditions, such as carbon tetrachloride (with appropriate safety precautions) or the product itself, can be used. Some research suggests that aromatic solvents can increase the selectivity of photochlorination.[3]
Q6: How can I purify the final product, 1-(trichloromethyl)-4-(trifluoromethyl)benzene?
A6: The final product is typically purified by fractional distillation under reduced pressure.[1] This method is effective in separating the desired product from unreacted starting material and any chlorinated byproducts.
Experimental Protocols
Protocol 1: Photochlorination
This protocol is a general guideline based on the principles of photochlorination of similar toluene (B28343) derivatives.
-
Reactor Setup: A reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a UV lamp is assembled. The reactor should be made of a material that is transparent to UV light, such as quartz.
-
Reactant Charging: The reactor is charged with 1-(dichloromethyl)-4-(trifluoromethyl)benzene.
-
Inerting: The system is purged with an inert gas (e.g., nitrogen) to remove oxygen.
-
Reaction Initiation: The UV lamp is turned on, and chlorine gas is bubbled through the stirred reaction mixture at a controlled rate.
-
Temperature Control: The reaction temperature is maintained at a desired level, typically between 20°C and 50°C, using a cooling bath.
-
Monitoring: The reaction is monitored by GC analysis of aliquots taken at regular intervals.
-
Work-up: Once the desired conversion is achieved, the chlorine flow and UV lamp are turned off. The reaction mixture is purged with an inert gas to remove excess chlorine and HCl. The crude product is then purified by vacuum distillation.
Protocol 2: AIBN-Initiated Chlorination
This protocol is adapted from procedures for the chlorination of similar compounds using a chemical initiator.[4]
-
Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser connected to a gas scrubber, a thermometer, and a gas inlet.
-
Reactant Charging: The flask is charged with 1-(dichloromethyl)-4-(trifluoromethyl)benzene.
-
Initiator Addition: 2,2'-azobisisobutyronitrile (AIBN) is added to the reactant.
-
Reaction Initiation: The mixture is heated to 75-80°C with stirring, and chlorine gas is introduced at a steady rate. Additional portions of AIBN can be added at intervals to maintain the reaction rate.[4]
-
Monitoring: The reaction is monitored by GC.
-
Work-up: Upon completion, the reaction is cooled, and excess chlorine and HCl are removed by purging with nitrogen. The product is purified by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for AIBN-Initiated Chlorination
| Parameter | Value | Reference |
| Starting Material | 1-(dichloromethyl)-4-(trifluoromethyl)benzene | [4] |
| Initiator | 2,2'-azobisisobutyronitrile (AIBN) | [4] |
| Reaction Temperature | 75-80°C | [4] |
| Product | 1-(trichloromethyl)-4-(trifluoromethyl)benzene | [4] |
| Yield | >96% (based on GC analysis) | [4] |
Visualizations
Caption: Experimental workflow for the chlorination of 1-(dichloromethyl)-4-(trifluoromethyl)benzene.
Caption: Troubleshooting logic for optimizing the chlorination reaction.
References
- 1. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 2. US5773668A - Method of making trichloromethoxybenzene - Google Patents [patents.google.com]
- 3. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. 2,4-Dichloro-1-(trifluoromethyl)benzene - Hazardous Agents | Haz-Map [haz-map.com]
Validation & Comparative
1,4-Bis(trifluoromethyl)benzene vs 1,3-Bis(trifluoromethyl)benzene in NMR studies
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is critical. This guide provides an objective comparison of 1,4-bis(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene (B1330116) through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
The positioning of the trifluoromethyl (-CF3) groups on the benzene (B151609) ring in this compound and 1,3-bis(trifluoromethyl)benzene results in distinct magnetic environments for the aromatic protons and carbons. These differences are readily observable in their respective 1H, 13C, and 19F NMR spectra, making NMR an invaluable tool for their differentiation and characterization.
Data Presentation: A Head-to-Head NMR Comparison
The following table summarizes the key quantitative NMR data for the two isomers, providing a clear basis for comparison. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
| Compound | Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| This compound | 1H | 7.80 | Singlet | - |
| 13C | 134.0, 125.8, 123.4 | Quartet, Multiplet, Quartet | q, J = 33.3 Hz; q, J = 273.7 Hz | |
| 19F | -63.3 | Singlet | - | |
| 1,3-Bis(trifluoromethyl)benzene | 1H | ~8.0, ~7.8, ~7.6 | Multiplet | - |
| 13C | 132.3, 131.8, 129.2, 124.0, 123.7 | Multiplet, Quartet, Multiplet, Multiplet, Quartet | q, J = 33.6 Hz; q, J = 273.5 Hz | |
| 19F | -63.0 | Singlet | - |
Note: The 1H and 13C NMR spectra for 1,3-bis(trifluoromethyl)benzene exhibit more complex splitting patterns due to the lower symmetry of the molecule compared to the 1,4-isomer.
Experimental Protocols
The following protocols outline the general methodology for acquiring high-quality NMR spectra for 1,4- and 1,3-bis(trifluoromethyl)benzene.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl3) is a commonly used solvent for both compounds due to its excellent dissolving power and minimal interference in the 1H NMR spectrum.[1][2][3][4] Other suitable deuterated solvents include acetone-d6 (B32918) and dimethyl sulfoxide-d6 (DMSO-d6).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.[5] For 13C NMR, a higher concentration of 30-40 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Internal Standard: For accurate chemical shift referencing, tetramethylsilane (B1202638) (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm. For 19F NMR, an external or internal reference standard such as CFCl3 or another stable fluorinated compound with a known chemical shift is used.
-
Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: All NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for 1H.
-
1H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
13C NMR:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the 13C isotope.
-
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
-
-
19F NMR:
-
19F NMR is a highly sensitive technique due to the 100% natural abundance of the 19F nucleus.[6][7]
-
Proton decoupling is often employed to remove 1H-19F couplings and simplify the spectra.
-
The spectral width should be set to cover the expected range for trifluoromethyl groups, typically between -50 and -70 ppm.[7]
-
Visualization of Structural and Spectral Differences
The following diagrams illustrate the structural differences between the two isomers and the logical flow of how these differences lead to distinct NMR spectra.
Figure 1. Relationship between molecular structure, symmetry, and NMR spectral complexity.
Figure 2. A generalized workflow for the NMR analysis of fluorinated benzene derivatives.
References
- 1. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum [chemicalbook.com]
- 2. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]
- 3. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum [chemicalbook.com]
- 4. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum [chemicalbook.com]
- 5. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to Validating 1,4-Bis(trifluoromethyl)benzene as a ¹⁹F NMR Reference Standard
For researchers, scientists, and drug development professionals seeking a reliable and inert reference standard for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, 1,4-Bis(trifluoromethyl)benzene presents a compelling option. This guide provides a detailed comparison of its performance against common alternatives, trifluorotoluene (TFT) and hexafluorobenzene (B1203771) (HFB), supported by available experimental data. Furthermore, it outlines comprehensive experimental protocols for its validation.
The ideal ¹⁹F NMR reference standard should exhibit a single, sharp resonance, be chemically inert, soluble in a wide range of deuterated solvents, and possess a chemical shift that is insensitive to changes in temperature, concentration, and the chemical environment of the sample. This compound, with its two symmetrical trifluoromethyl groups, demonstrates many of these desirable characteristics.
Comparative Analysis of ¹⁹F NMR Reference Standards
To facilitate an objective assessment, the following table summarizes the key performance indicators of this compound alongside trifluorotoluene and hexafluorobenzene. The data has been compiled from various sources and should be considered with the understanding that experimental conditions may have varied between studies.
| Property | This compound | Trifluorotoluene (TFT) | Hexafluorobenzene (HFB) |
| Structure | C₆H₄(CF₃)₂ | C₆H₅CF₃ | C₆F₆ |
| ¹⁹F Chemical Shift (δ) in CDCl₃ (ppm) | -63.3[1], -63.39[2] | ~ -63.72[3] | ~ -164.9[3][4][5] |
| ¹⁹F Chemical Shift (δ) in DMSO-d₆ (ppm) | -61.95[6], -62.01[6] | Data not readily available | Data not readily available |
| ¹⁹F Chemical Shift (δ) in Acetone-d₆ (ppm) | Data not readily available | Data not readily available | Data not readily available |
| ¹⁹F Chemical Shift (δ) in Acetonitrile-d₃ (ppm) | Data not readily available | Data not readily available | Data not readily available |
| ¹⁹F Chemical Shift (δ) in Benzene-d₆ (ppm) | Data not readily available | Data not readily available | Data not readily available |
| Temperature Coefficient (ppb/K) | Data not readily available | Data not readily available | Data not readily available |
| Solvent Dependence | Expected to be low due to molecular symmetry and lack of highly polar functional groups. The CF₃ groups are relatively shielded from direct solvent interaction. | Moderate, the single CF₃ group is more exposed to solvent effects compared to this compound. | Known to exhibit solvent-dependent shifts.[7] |
| Chemical Inertness | High, lacks reactive functional groups. | High, generally unreactive under typical NMR conditions. | Can react with strong nucleophiles. |
| Signal Characteristics | Single sharp singlet due to the equivalence of the six fluorine atoms. | Single sharp singlet. | Single sharp singlet. |
| Proton Signals | Aromatic protons present. | Aromatic and methyl protons present. | No protons, advantageous for proton-free ¹⁹F NMR. |
Experimental Validation Workflow
The validation of a new ¹⁹F NMR reference standard is a critical process to ensure data accuracy and reproducibility. The following diagram illustrates a logical workflow for this validation process.
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate this compound as a ¹⁹F NMR reference standard.
Determination of Chemical Shift Dependence on Solvent
Objective: To measure the ¹⁹F chemical shift of this compound in a variety of deuterated solvents with a range of polarities and properties.
Materials:
-
High-purity this compound (>99%)
-
Deuterated solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, Acetonitrile-d₃, Benzene-d₆, Methanol-d₄, Water-d₂
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in a volatile solvent (e.g., CDCl₃) at a concentration of approximately 10 mM.
-
For each deuterated solvent, add a small, precise volume of the stock solution to a clean NMR tube and evaporate the initial solvent under a gentle stream of nitrogen.
-
Add approximately 0.6 mL of the desired deuterated solvent to the NMR tube.
-
Acquire a ¹⁹F NMR spectrum at a constant temperature (e.g., 298 K).
-
Reference the spectrum externally to a sealed capillary containing a known reference standard (e.g., CFCl₃ or trifluorotoluene in a specific solvent) or internally if a secondary, non-interfering reference is used.
-
Record the chemical shift of the this compound singlet in each solvent.
-
Compare the chemical shifts across the range of solvents to determine the extent of solvent-induced shifts.
Determination of Temperature Dependence of Chemical Shift
Objective: To determine the temperature coefficient of the ¹⁹F chemical shift of this compound.
Materials:
-
A solution of this compound in a representative deuterated solvent (e.g., CDCl₃ or DMSO-d₆) from the previous experiment.
-
Variable temperature NMR spectrometer.
Procedure:
-
Place the NMR tube containing the sample into the NMR spectrometer.
-
Allow the sample to equilibrate at the starting temperature (e.g., 293 K) for at least 10 minutes.
-
Acquire a ¹⁹F NMR spectrum.
-
Increase the temperature in increments of 5 K over a range relevant to typical laboratory conditions (e.g., 293 K to 323 K).
-
At each temperature point, allow the sample to equilibrate for 10 minutes before acquiring a spectrum.
-
Record the precise chemical shift at each temperature.
-
Plot the chemical shift as a function of temperature.
-
Determine the temperature coefficient by calculating the slope of the linear fit to the data (in ppb/K).
Assessment of Concentration Independence
Objective: To verify that the ¹⁹F chemical shift of this compound does not change significantly with concentration.
Materials:
-
High-purity this compound
-
A representative deuterated solvent (e.g., CDCl₃)
Procedure:
-
Prepare a series of solutions of this compound in the chosen deuterated solvent, with concentrations ranging from approximately 1 mM to 100 mM.
-
Acquire a ¹⁹F NMR spectrum for each concentration at a constant temperature.
-
Record the chemical shift for each sample.
-
Plot the chemical shift as a function of concentration.
-
Analyze the data to determine if there is any significant trend in chemical shift with changing concentration.
Conclusion
This compound shows significant promise as a ¹⁹F NMR reference standard due to its chemical inertness, simple singlet resonance, and the expected low sensitivity of its chemical shift to environmental factors. The provided experimental protocols offer a robust framework for its comprehensive validation. By systematically evaluating its performance against established standards like trifluorotoluene and hexafluorobenzene, researchers can confidently adopt this compound for accurate and reproducible ¹⁹F NMR measurements, particularly in complex chemical environments encountered in pharmaceutical and materials science research. Further systematic studies on its solvent and temperature dependence are encouraged to build a more complete dataset for the scientific community.
References
A Comparative Guide to Trifluoromethyl-Substituted Benzenes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a benzene (B151609) ring is a paramount strategy in modern medicinal chemistry and materials science. This functional group can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This guide provides a comprehensive comparative analysis of key synthetic methodologies for introducing trifluoromethyl groups into benzene rings, supported by experimental data, detailed protocols, and visualizations to aid in the rational design and synthesis of novel compounds.
I. Comparative Performance of Synthetic Methods
The synthesis of trifluoromethyl-substituted benzenes can be broadly categorized into three main approaches: electrophilic, nucleophilic, and radical trifluoromethylation. The choice of method is often dictated by the substrate's electronic properties, functional group tolerance, and the desired regioselectivity.
Data Presentation:
Table 1: Comparison of Electrophilic Trifluoromethylating Reagents for the Trifluoromethylation of Indole (B1671886)
| Reagent | Catalyst/Conditions | Product Yield (%) | Reference |
| Togni's Reagent I | 80 °C, CH₃CN, 12h | 85 | [4] |
| Umemoto's Reagent | Pd(OAc)₂/Cu(OAc)₂, 110 °C, DCE/TFA | Good | [5][6] |
Table 2: Comparison of Radical C-H Trifluoromethylation Methods for Arenes
| Trifluoromethyl Source | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| CF₃SO₂Cl (Triflyl chloride) | fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂, K₂HPO₄, MeCN, 26W CFL, 24h | Benzene | Benzotrifluoride | 68 | [7] |
| CF₃SO₂Na (Langlois Reagent) | fac-Ir(ppy)₃, K₂HPO₄, MeCN, Blue LED | Benzene | Benzotrifluoride | 75 | [2] |
| CF₃I | Fe(II), H₂O₂, DMSO | Benzene | Benzotrifluoride | 72 | [8] |
| Togni's Reagent I | Photoredox (Ir catalyst), Blue LED | N-acetylmescaline | Trifluoromethylated product | 71 | [7] |
Table 3: Comparison of Copper-Catalyzed Nucleophilic Trifluoromethylation
| Trifluoromethyl Source | Substrate | Ligand/Conditions | Product Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | TMSCF₃ (Ruppert-Prakash) | 4-Iodoacetophenone | CuI, 1,10-phenanthroline, K₂CO₃, Diglyme (B29089) | 82 |[9] | | CF₃CO₂K | 4-Iodobiphenyl | CuI, Pyridine, NMP, 200 °C, Flow | 87 |[10] |
II. Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a trifluoromethyl group significantly impacts a molecule's properties, which is a key consideration in drug design.
Table 4: Comparative Physicochemical and Metabolic Properties
| Property | Benzene | Toluene (Methylbenzene) | Benzotrifluoride (Trifluoromethylbenzene) | Reference |
| LogP | 2.13 | 2.73 | 2.89 | [11][12] |
| pKa (of corresponding phenol) | 9.95 | 10.19 | 8.81 | [9] |
| Metabolic Stability (in vitro half-life, min) | - | Low | High | [13][14][15] |
As a potent electron-withdrawing group, the CF₃ substituent increases the acidity (lowers the pKa) of adjacent acidic protons.[9] Its high lipophilicity generally leads to an increase in the LogP value, which can enhance membrane permeability.[9][16] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2][13][14]
III. Experimental Protocols
A. Electrophilic Trifluoromethylation of Indole using Togni's Reagent
Materials:
-
Indole derivative (1.0 equiv)
-
Togni's Reagent I (1.5 equiv)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a solution of the indole derivative in acetonitrile, add Togni's Reagent I.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the trifluoromethylated indole.[4]
B. Photoredox-Catalyzed C-H Trifluoromethylation of an Arene using Triflyl Chloride
Materials:
-
Arene (0.5 mmol, 1 equiv.)
-
Trifluoromethanesulfonyl chloride (Triflyl chloride, 1–4 equiv.)
-
fac-[Ir(ppy)₃] or Ru(bpy)₃Cl₂ (photocatalyst, 1–2 mol%)
-
Dry K₂HPO₄ (3 equiv.)
-
Anhydrous Acetonitrile (MeCN, 0.125 M)
-
26-W compact fluorescent light bulb
Procedure:
-
In an oven-dried vial, combine the photocatalyst, dry K₂HPO₄, and the arene.
-
Add anhydrous acetonitrile and degas the mixture by alternating vacuum evacuation and argon backfill at -78 °C.
-
Add triflyl chloride to the solution.
-
Stir the solution at room temperature adjacent to a 26-W compact fluorescent light bulb.
-
After 24 hours, purify the reaction mixture by column chromatography to obtain the desired trifluoromethylated product.[7]
C. Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Togni's Reagent (1.2 mmol)
-
Diglyme (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl boronic acid, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add diglyme via syringe.
-
Add Togni's Reagent to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[9]
IV. Visualizing Synthetic Pathways and Workflows
A. General Workflow for Comparative Synthesis
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of 1,4-Bis(trifluoromethyl)benzene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the success of a synthetic pathway and the quality of the final product. 1,4-Bis(trifluoromethyl)benzene is a key building block in the synthesis of various pharmaceuticals and advanced materials. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for assessing its purity and discusses alternative analytical techniques, offering supporting data and detailed experimental protocols based on best practices for similar compounds.
Comparison of Analytical Methods
The choice of analytical method for purity assessment is contingent on several factors, including the nature of potential impurities, the required accuracy, and available instrumentation. While GC-MS is a powerful tool for this purpose, other techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer complementary information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification and quantification. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absolute quantification based on the nuclear magnetic resonance of atomic nuclei against a certified internal standard. |
| Typical Analytes | Volatile and thermally stable organic compounds. | Non-volatile or thermally labile compounds. | Any soluble compound with NMR-active nuclei (e.g., ¹H, ¹⁹F). |
| Purity Determination | Relative purity based on peak area percentage. | Relative purity based on peak area percentage. | Absolute purity determination against a known standard. |
| Strengths | High sensitivity, excellent separation of volatile isomers, and definitive identification of impurities through mass spectral libraries.[1] | Versatile for a wide range of compounds, including non-volatile impurities.[2] | Provides absolute purity without the need for a reference standard of the analyte itself; highly specific. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. Requires derivatization for some compounds. | Lower resolution for some volatile isomers compared to GC. Identification of unknowns can be challenging without mass spectrometry. | Lower sensitivity compared to GC-MS and HPLC. Can be complex to set up and requires specialized equipment. |
Experimental Protocols
Below are suggested starting protocols for each analytical method. Optimization will likely be necessary to achieve the best results for specific samples and impurity profiles.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile organic impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask.
-
If precise quantification is required, an internal standard (e.g., 1,3-Dichlorobenzene) can be added.
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D GC/TQ or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min at 280 °C[2] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
3. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Search the chromatogram for other peaks representing potential impurities.
-
Analyze the mass spectrum of each impurity and compare it with spectral libraries (e.g., NIST) for tentative identification.
-
Quantify the purity based on the relative peak area of the main component.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust method for a broader range of impurities, including those that are non-volatile.
1. Sample Preparation:
-
Dissolve a known weight of the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
2. HPLC Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the peak for the main product and quantify its purity based on peak area percentage.
-
Analyze other peaks to identify and quantify impurities.
Potential Impurities in this compound
Based on the synthesis of related compounds, potential impurities in this compound could include:
-
Isomeric Impurities: 1,2- and 1,3-Bis(trifluoromethyl)benzene.
-
Incomplete Reaction Products: Residual starting materials or intermediates from the synthesis process. For example, if produced from p-xylene, intermediates like 1-trichloromethyl-4-trifluoromethylbenzene could be present.[4]
-
Side-Reaction Products: Byproducts from side reactions during synthesis, such as ring-halogenated species if halogenating agents are used.
Workflow for Purity Assessment
The general workflow for assessing the purity of this compound involves several key steps from sample receipt to final data analysis and reporting.
References
A Comparative Guide to Cross-Referencing ¹H and ¹³C NMR Data for 1,4-Bis(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of ¹H and ¹³C NMR data for 1,4-Bis(trifluoromethyl)benzene, complete with experimental protocols and a visual representation of the data cross-referencing workflow.
¹H and ¹³C NMR Spectral Data
The following table summarizes the key quantitative data obtained from the ¹H and ¹³C NMR spectra of this compound. The spectra were acquired in deuterated chloroform (B151607) (CDCl₃) at room temperature.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 7.80 | Singlet | - | 4 aromatic protons (H-2, H-3, H-5, H-6) |
| ¹³C | 134.0 | Quartet | 33.3 | 2 aromatic carbons attached to -CF₃ (C-1, C-4) |
| 126.0 - 125.7 | Multiplet | - | 4 aromatic carbons (C-2, C-3, C-5, C-6) | |
| 123.4 | Quartet | 273.7 | 2 trifluoromethyl carbons (-CF₃) |
Table 1: ¹H and ¹³C NMR data for this compound in CDCl₃.[1]
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. Below is a detailed methodology for obtaining ¹H and ¹³C NMR spectra of this compound, based on common laboratory practices for similar fluorinated aromatic compounds.[2][3][4]
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance series (e.g., 400 or 500 MHz), is recommended for better signal dispersion, which is particularly useful for complex spectra.[3]
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[1][5][6] Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not present in the solvent, a small amount can be added.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width: A sweep width of about 12-15 ppm is adequate.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 101 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum to singlets for each unique carbon. To observe the coupling with fluorine, a proton-decoupled but fluorine-coupled spectrum can be acquired.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Spectral Width: A sweep width of about 200-250 ppm is standard.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants in both spectra.
Cross-Referencing Workflow
The structural confirmation of this compound is achieved by logically connecting the information derived from both ¹H and ¹³C NMR spectra. The following diagram illustrates this workflow.
Figure 1: Workflow for cross-referencing NMR data.
Interpretation of the Cross-Referencing Workflow:
-
¹H NMR Analysis: The presence of a single peak in the ¹H NMR spectrum at 7.80 ppm indicates that all four aromatic protons are chemically equivalent. This high degree of symmetry strongly suggests a 1,4-disubstituted (para) benzene (B151609) ring. The integration of this peak corresponds to four protons.
-
¹³C NMR Analysis: The ¹³C NMR spectrum shows three distinct signals, which is consistent with the symmetry observed in the ¹H spectrum.
-
The quartet at 134.0 ppm with a coupling constant of 33.3 Hz is characteristic of a quaternary aromatic carbon directly attached to a -CF₃ group. The splitting is due to coupling with the three fluorine atoms.
-
The multiplet between 125.7 and 126.0 ppm corresponds to the four equivalent aromatic carbons that are bonded to hydrogen.
-
The quartet at 123.4 ppm with a large coupling constant of 273.7 Hz is indicative of the carbon atom in the trifluoromethyl group itself.
-
-
Structural Confirmation: By combining the information from both spectra, the structure of this compound is unequivocally confirmed. The singlet in the ¹H NMR points to the para-substitution pattern, and the chemical shifts and coupling patterns in the ¹³C NMR confirm the presence and connectivity of the trifluoromethyl groups to the benzene ring.
References
A Comparative Guide to 1,4-Bis(trifluoromethyl)benzene as an Acceptor in Thermally Activated Delayed Fluorescence (TADF) Materials
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable Thermally Activated Delayed Fluorescence (TADF) materials is a cornerstone of next-generation organic light-emitting diodes (OLEDs). The performance of these materials is critically dependent on the molecular design, particularly the choice of electron acceptor and donor moieties. This guide provides a comprehensive comparison of the performance of 1,4-bis(trifluoromethyl)benzene as an acceptor in TADF emitters against other commonly used acceptor alternatives, supported by experimental data.
Introduction to TADF and the Role of Acceptors
Thermally Activated Delayed Fluorescence is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which enables efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state.
The acceptor unit in a donor-acceptor (D-A) type TADF molecule plays a crucial role in tuning the electronic properties, including the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the ΔEST, and the photoluminescence quantum yield (PLQY). The electron-withdrawing strength of the acceptor significantly influences the charge transfer character of the excited state.
This compound has emerged as a promising acceptor moiety due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) groups. These groups can effectively lower the LUMO energy level, promoting charge separation and leading to a small ΔEST.
Performance Comparison of Acceptor Moieties in TADF Emitters
The following tables summarize the key performance parameters of TADF emitters based on this compound and compare them with emitters utilizing other common acceptor cores such as cyano-substituted benzene (B151609), sulfonyl-substituted benzene, and triazine.
Table 1: Photophysical Properties of TADF Emitters with Different Acceptors
| Emitter (Donor-Acceptor) | Acceptor Core | λem (nm) | PLQY (%) | τd (μs) | ΔEST (eV) | Reference |
| DMAC-BTF | This compound | 470 | ~85 | ~5.0 | ~0.10 | [1] |
| PXZ-BTF | This compound | 495 | ~90 | ~4.5 | ~0.08 | [1] |
| 4CzIPN | Isophthalonitrile (cyano-benzene) | 510 | 82 | 3.37 | 0.08 | [2] |
| 4CzTPN-CF₃ | Trifluoromethyl-tetracyanobenzene | 482 | 95 | 2.1 | 0.06 | [3][4] |
| DMACBB | Bis(phenylsulfonyl)benzene | 472 | ≥80 | - | ≤0.2 | |
| PXZBB | Bis(phenylsulfonyl)benzene | 507 | ≥80 | - | ≤0.2 | |
| DMAC-TRZ | Triazine | 490 | 97 (doped film) | 1.9 (doped film) | 0.015 | [5] |
| TRZ-DDPAc | Triazine | 511 | 79.7 (doped film) | 10.37 | - | [6] |
Note: Data is compiled from various sources and measurement conditions (e.g., solvent, doped film) may vary. τd refers to the delayed fluorescence lifetime.
Table 2: Electroluminescence Performance of OLEDs with Different TADF Emitters
| Emitter | Host | Max. EQE (%) | λEL (nm) | CIE (x, y) | Reference |
| DMAC-BTF | DPEPO | ~18 | 475 | (0.16, 0.28) | [1] |
| PXZ-BTF | DPEPO | ~20 | 500 | (0.25, 0.55) | [1] |
| 4CzIPN | CBP | 19.3 | 510 | - | [2] |
| 4CzIPN-CF₃ | SimCP:oCF₃-T2T | 23.1 | - | - | [3][4] |
| DMACBB | - | 10.1 | 472 | - | |
| PXZBB | - | 8.2 | 507 | - | |
| DMAC-TRZ | mCPCN | 26.5 | 490 | - | [5] |
| TRZ-DDPAc | DBFPO | 27.3 | - | - | [6] |
Note: EQE stands for External Quantum Efficiency. The performance of OLEDs is highly dependent on the device architecture and materials used.
Analysis of Performance
From the data presented, emitters based on this compound (DMAC-BTF and PXZ-BTF) demonstrate competitive performance with high photoluminescence quantum yields and good external quantum efficiencies in OLEDs. The strong electron-withdrawing nature of the two -CF₃ groups effectively facilitates the TADF mechanism.
Compared to the well-established cyano-based acceptor in 4CzIPN, the trifluoromethylated benzene acceptors can lead to a hypsochromic (blue) shift in the emission wavelength. This is advantageous for developing blue TADF emitters, which are crucial for full-color displays and white lighting applications.
Triazine-based acceptors, such as in DMAC-TRZ and TRZ-DDPAc, have shown exceptionally high EQEs, often exceeding 25%.[5][6] While the this compound based emitters in this comparison show slightly lower EQEs, further optimization of the donor moieties and device architecture could lead to enhanced performance.
Sulfonyl-based acceptors also enable efficient TADF, with emission colors tunable by the choice of the donor. The performance of these is comparable to the trifluoromethyl-benzene acceptors, though more data on a wider range of derivatives is needed for a conclusive comparison.
Experimental Protocols
Detailed methodologies for the synthesis of the emitters and the characterization of their photophysical and electroluminescent properties are crucial for reproducible research.
Synthesis of TADF Emitters
The general synthesis of D-A type TADF emitters often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to connect the donor and acceptor moieties.
Example Protocol for Synthesis of a Donor-Acceptor TADF Emitter (General):
-
A mixture of the donor molecule (e.g., a carbazole (B46965) or acridine (B1665455) derivative), the acceptor halide (e.g., 1,4-dibromo-2,5-bis(trifluoromethyl)benzene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., NaOtBu) is prepared in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to a specific temperature (e.g., 110 °C) and stirred for a defined period (e.g., 24 hours).
-
After cooling to room temperature, the mixture is extracted with an organic solvent (e.g., dichloromethane) and washed with brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and dichloromethane).
Photophysical Characterization
Photoluminescence Quantum Yield (PLQY) Measurement: The absolute PLQY of the TADF materials in thin films or solutions is typically measured using an integrating sphere coupled to a spectrofluorometer.[7]
-
The sample is placed inside the integrating sphere.
-
The sample is excited with a monochromatic light source.
-
The emission spectrum of the sample is recorded.
-
A blank measurement is performed with the empty integrating sphere to measure the excitation light profile.
-
The PLQY is calculated by comparing the number of emitted photons to the number of absorbed photons, with corrections for the system's spectral response.
Transient Photoluminescence Decay Measurement: The prompt and delayed fluorescence lifetimes are measured using a time-correlated single-photon counting (TCSPC) system.
-
The sample is excited by a pulsed laser with a high repetition rate.
-
The emitted photons are detected by a sensitive photodetector (e.g., a photomultiplier tube).
-
The time delay between the laser pulse and the detection of the emitted photon is recorded.
-
A histogram of these time delays is constructed to obtain the photoluminescence decay curve.
-
The decay curve is fitted with an exponential function to determine the lifetimes of the prompt and delayed fluorescence components.
OLED Fabrication and Characterization
OLED Fabrication: OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates.
-
The hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and cathode are sequentially deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber.
-
The EML consists of a host material doped with the TADF emitter at a specific concentration.
-
The device is encapsulated to protect it from moisture and oxygen.
External Quantum Efficiency (EQE) Measurement: The EQE of the fabricated OLEDs is measured using a calibrated spectrometer with an integrating sphere.
-
A known current is applied to the OLED device.
-
The total light output from the device is collected by the integrating sphere.
-
The electroluminescence spectrum and the total radiant flux are measured.
-
The EQE is calculated as the ratio of the number of photons emitted from the device to the number of electrons injected.
Visualizations
Caption: Energy level diagram illustrating the TADF mechanism.
Caption: General experimental workflow for TADF material research.
Conclusion
This compound serves as a highly effective acceptor moiety in the design of TADF materials, particularly for achieving blue emission. Emitters incorporating this acceptor exhibit high photoluminescence quantum yields and respectable external quantum efficiencies in OLED devices. While triazine-based acceptors have demonstrated some of the highest reported efficiencies to date, the performance of this compound-based emitters is competitive and offers advantages in color tuning. Further molecular engineering, such as the strategic selection of donor units and optimization of the D-A geometry, holds the potential to further enhance the performance of TADF materials based on this promising acceptor. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to ensure the reproducibility and advancement of TADF material development.
References
A Comparative Guide to the Reactivity of Trifluoromethyl Groups in Different Aromatic Positions
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry and materials science.[1] Its unique electronic properties—stemming from the high electronegativity of fluorine—profoundly influence the reactivity of the aromatic ring to which it is attached.[2] The position of the CF3 group—ortho, meta, or para—dictates its effect on reaction rates and regioselectivity, a critical consideration in synthetic strategy and drug design.[1][3] This guide provides an objective comparison of the reactivity of trifluoromethyl groups at these different positions, supported by established chemical principles and quantitative data.
Electronic Effects of the Trifluoromethyl Group
The reactivity of a substituted aromatic ring is governed by the electronic effects of its substituents. The CF3 group is one of the most powerful electron-withdrawing groups used in structural organic chemistry.[2] Its influence is primarily exerted through a strong negative inductive effect (-I), where the highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bond.[4][5] Unlike groups with lone pairs or pi systems, the trifluoromethyl group does not participate in resonance donation or withdrawal.[4]
These electronic effects can be quantified using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene (B151609) derivative. A positive σ value indicates an electron-withdrawing group.
| Table 1: Hammett Substituent Constants (σ) for the Trifluoromethyl Group | |
| Position | Hammett Constant (σ) |
| meta (σ_m) | +0.43 to +0.52 |
| para (σ_p) | +0.54 to +0.612 |
| (Data sourced from various references, including Leffler & Grunwald and Brown & Okamoto)[6][7] |
The significantly positive values for both σ_m and σ_p confirm the strong electron-withdrawing nature of the CF3 group.
I. Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich π-system of the aromatic ring.[8] The presence of a CF3 group has two major consequences for this reaction type:
-
Deactivation: By strongly withdrawing electron density via its inductive effect, the CF3 group reduces the nucleophilicity of the aromatic ring, making it significantly less reactive towards electrophiles than benzene.[4][5]
-
Meta-Direction: The CF3 group directs incoming electrophiles to the meta position.[9][10] This is because the cationic intermediate (the Wheland intermediate or arenium ion) formed during ortho or para attack is severely destabilized. In these cases, one of the resonance structures places the positive charge directly on the carbon atom bearing the highly electron-withdrawing CF3 group, which is an extremely unfavorable electronic arrangement.[10] The intermediate from meta attack avoids this destabilizing interaction, making it the lower-energy pathway.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Head-to-Head Comparison: 1,4-Bis(trifluoromethyl)benzene Versus Traditional Organic Solvents in Chemical Synthesis
In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, efficiency, and safety. For researchers, scientists, and drug development professionals, the ideal solvent is one that not only facilitates the desired chemical transformation but also aligns with principles of green chemistry and operational safety. This guide provides an objective comparison of 1,4-Bis(trifluoromethyl)benzene against traditional organic solvents such as toluene, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM), supported by their physicochemical properties and general experimental considerations.
Physicochemical Properties: A Comparative Overview
The selection of a solvent is often guided by its physical and chemical properties. The following table summarizes key parameters for this compound and its traditional counterparts, offering a clear basis for comparison.
| Property | This compound | Toluene | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Molecular Formula | C₈H₄F₆[1] | C₇H₈ | C₄H₈O[2] | CH₂Cl₂[3] |
| Molecular Weight ( g/mol ) | 214.11[1][4] | 92.14[5] | 72.11[2] | 84.93[3] |
| Boiling Point (°C) | 116-117[1][3] | 110.6[5] | 65-67[2] | 39.6[3] |
| Melting Point (°C) | -1[1][2][3] | -95[5] | -108.5[6] | -97[3] |
| Density (g/mL at 20°C) | 1.381 (at 25°C)[4][7] | 0.8669[8] | 0.888[6] | 1.326[7] |
| Flash Point (°C) | 21-22[3] | 4[5][8] | -14[6] | Non-flammable[3] |
| Solubility in Water | Insoluble[9] | Insoluble[1] | Miscible[2][6] | Slightly soluble[3] |
| Polarity Index (P') | Not widely reported, considered moderately polar | 2.4[8] | 4.0[6] | 3.1[7] |
Performance in Key Chemical Transformations
While direct, quantitative, side-by-side comparative studies for many reactions are not extensively published, the unique properties of this compound suggest several advantages in common synthetic applications. Its higher boiling point compared to THF and DCM allows for a wider range of reaction temperatures. Furthermore, its chemical inertness, stemming from the electron-withdrawing trifluoromethyl groups, can be beneficial in reactions involving highly reactive intermediates.
General Experimental Workflow
The following diagram illustrates a typical workflow for a generic chemical reaction, highlighting the stages where solvent properties are crucial.
Figure 1. General Experimental Workflow
Experimental Protocols for Key Reactions
Below are detailed, generalized methodologies for common organic reactions. While these protocols often specify traditional solvents, the potential to substitute with this compound is discussed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.
General Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, THF, or a mixture with water).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Considerations for using this compound:
-
Its higher boiling point (116-117°C) allows for reactions to be run at elevated temperatures, which can be beneficial for less reactive substrates.
-
Its moderate polarity may aid in the solubility of both organic and organometallic species.
Figure 2. Suzuki-Miyaura Coupling Components
Grignard Reaction
The Grignard reaction is a fundamental method for forming carbon-carbon bonds through the addition of an organomagnesium halide to a carbonyl group.
General Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of the organic halide in an anhydrous ether solvent (typically THF or diethyl ether) dropwise to initiate the reaction.
-
Addition to Carbonyl: Cool the Grignard reagent and add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise.
-
Quenching: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.
-
Work-up: Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purification: Remove the solvent under reduced pressure and purify the resulting alcohol.
Considerations for using this compound:
-
Due to the requirement of an ether solvent to stabilize the Grignard reagent, this compound is not a direct substitute for THF or diethyl ether in the formation step. However, it could potentially be used as a co-solvent or in subsequent steps where an inert, higher-boiling solvent is desired. The preparation of some trifluoromethylphenyl Grignard reagents has been described as potentially explosive, necessitating careful safety considerations.
Figure 3. Grignard Reaction Pathway
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.
General Experimental Protocol:
-
Ylide Formation: Prepare the phosphonium (B103445) ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.
-
Reaction with Carbonyl: Add the aldehyde or ketone to the ylide solution at an appropriate temperature (often ranging from -78°C to room temperature).
-
Work-up: After the reaction is complete, the mixture is typically quenched with water or a saturated aqueous solution.
-
Purification: The alkene product is extracted and purified, often by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.
Considerations for using this compound:
-
Its inertness would be advantageous, preventing side reactions with the highly reactive ylide.
-
The solubility of the phosphonium salt and the ylide in this compound would need to be considered. It could potentially serve as a suitable solvent for the reaction of the ylide with the carbonyl compound.
Figure 4. Wittig Reaction Overview
Conclusion
This compound presents itself as a compelling alternative to traditional organic solvents in various chemical transformations. Its favorable physicochemical properties, including a high boiling point, moderate polarity, and chemical inertness, suggest its potential to enhance reaction control and safety. While more direct comparative performance data is needed to fully elucidate its advantages across a broader range of reactions, the information available indicates that it is a valuable solvent for consideration by researchers and professionals in the field of chemical and drug development, particularly in applications where thermal stability and solvent inertness are paramount.
References
- 1. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chinaamines.com [chinaamines.com]
- 3. chinaamines.com [chinaamines.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Toluene | Fisher Scientific [fishersci.ca]
- 6. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 7. Dichloromethane Solvent Properties [macro.lsu.edu]
- 8. Toluene Solvent Properties [macro.lsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to Quantitative NMR Standards: Is 1,4-Bis(trifluoromethyl)benzene the Right Choice for Your Assay?
For researchers, scientists, and drug development professionals seeking precision and accuracy in their quantitative Nuclear Magnetic Resonance (qNMR) analyses, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of 1,4-bis(trifluoromethyl)benzene with other commonly used qNMR standards, supported by experimental data and detailed protocols to aid in making an informed choice for your specific application.
Quantitative NMR spectroscopy is a powerful primary analytical method that allows for the determination of the absolute purity of a substance or the concentration of a solution without the need for a substance-specific calibration curve. The accuracy of qNMR heavily relies on the use of a well-characterized internal standard. An ideal standard should possess several key characteristics: high purity, chemical stability, solubility in the deuterated solvent of choice, and NMR signals that do not overlap with those of the analyte.
This guide will delve into the properties and performance of this compound as a qNMR standard and compare it against established alternatives such as Maleic Acid, Dimethyl Sulfone (DMSO₂), 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), and Potassium Hydrogen Phthalate (KHP).
Key Characteristics of an Ideal qNMR Standard
Before comparing specific standards, it is essential to understand the fundamental properties that define a high-quality qNMR internal standard:
-
High Purity: The standard should have a certified purity of ≥99.5% to ensure accurate quantification.
-
Chemical Inertness: It must not react with the analyte, the solvent, or any impurities present in the sample.
-
Solubility: The standard must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution.
-
Signal Simplicity and Resolution: Ideally, the standard should exhibit a simple NMR spectrum, preferably with a single, sharp resonance in a region of the spectrum that is free from analyte or impurity signals.
-
Low Volatility and Hygroscopicity: The standard should be stable under ambient conditions to allow for accurate weighing and sample preparation.
-
Appropriate Molecular Weight: A higher molecular weight can minimize weighing errors.
Comparison of Quantitative NMR Internal Standards
The following table summarizes the key properties of this compound and its alternatives. This information is crucial for selecting the most suitable standard for a given analyte and solvent system.
| Standard | Molecular Weight ( g/mol ) | Key ¹H NMR Signal(s) (ppm) & Multiplicity | Common Deuterated Solvents | Key Advantages | Potential Disadvantages |
| This compound | 214.11 | ~7.7 (s) | CDCl₃, Acetone-d₆ | Simple singlet in the aromatic region, suitable for ¹⁹F qNMR. | Limited solubility in aqueous solvents. |
| Maleic Acid | 116.07 | ~6.3 (s) | D₂O, DMSO-d₆, CD₃OD | High solubility in polar solvents, single sharp signal. | Can isomerize to fumaric acid under certain conditions.[1] |
| Dimethyl Sulfone (DMSO₂) | |||||
| 94.13 | ~3.1 (s) | D₂O, DMSO-d₆, CDCl₃, CD₃OD | Excellent solubility in a wide range of solvents, chemically inert. | Signal may overlap with analytes containing methyl groups. | |
| DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) | 218.32 | 0 (s) | D₂O, DMSO-d₆, CD₃OD | Signal at 0 ppm serves as a chemical shift reference, excellent water solubility. | Can interact with proteins, may not be suitable for all biological samples. |
| Potassium Hydrogen Phthalate (KHP) | 204.22 | ~7.5-7.7 (m) | D₂O | High purity primary standard, stable solid. | Complex multiplet signals can complicate integration. |
Performance Comparison: Accuracy and Precision
While direct head-to-head comparative studies providing extensive quantitative data across all standards are limited, the literature supports the high accuracy and precision of qNMR when appropriate experimental parameters are used. Validation studies for individual standards consistently demonstrate low relative standard deviations (RSD), often below 1%.
For instance, a study validating the use of maleic acid as a qNMR standard for determining the purity of methylsulfonylmethane (MSM) in D₂O reported a mean purity of 99.5% with a standard deviation of ±0.6%, showcasing excellent accuracy and precision.[2] Another study evaluating various internal standards, including potassium hydrogen phthalate, for the purity assessment of dipotassium (B57713) glycyrrhizinate reported recovery rates between 99.29% and 99.90% with RSD values well within 2.0%, indicating high accuracy.[3]
Although specific comparative data for this compound in ¹H qNMR is less prevalent in the literature, its utility in ¹⁹F qNMR is well-established, and its simple ¹H spectrum suggests it can be a reliable standard when solubility and signal overlap are not concerns. The choice of standard will ultimately depend on the specific analyte and the solvent system, and it is recommended to perform a validation study for the chosen standard and method.
Experimental Protocols
Accurate and reproducible qNMR results are contingent on meticulous experimental execution. Below are detailed protocols for the key steps in a qNMR experiment using an internal standard.
Sample Preparation
-
Weighing: Accurately weigh a suitable amount of the internal standard and the analyte into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg). The molar ratio of the standard to the analyte should ideally be close to 1:1 to minimize integration errors.
-
Dissolution: Add a precise volume of the appropriate deuterated solvent to the vial. Ensure complete dissolution of both the standard and the analyte by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a high-quality NMR tube.
References
Safety Operating Guide
Proper Disposal of 1,4-Bis(trifluoromethyl)benzene: A Guide for Laboratory Professionals
The proper management and disposal of 1,4-Bis(trifluoromethyl)benzene are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be discarded as regular waste.[1][2] Adherence to established protocols is essential for minimizing risks to personnel and complying with regulatory standards. This guide provides a direct, procedural framework for the safe handling and disposal of this compound in a research and development setting.
Essential Safety & Physical Data
A summary of key quantitative data for this compound is provided below. This information is crucial for risk assessment and safe handling procedures.
| Property | Value | Source |
| CAS Number | 433-19-2 | [3][4] |
| Molecular Formula | C₈H₄F₆ | [3][4] |
| Molecular Weight | 214.11 g/mol | [3] |
| Boiling Point | 116 °C to 155 °C | [3] |
| Flash Point | 22 °C (71.6 °F) - Closed Cup | [3] |
| Density | 1.381 g/mL to 1.607 g/cm³ at 25 °C | [3] |
Core Principles of Chemical Waste Disposal
Disposal of this compound is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] The fundamental principle is "cradle-to-grave" management, which tracks hazardous waste from its generation to its final disposal.[6]
-
Identify as Hazardous: This chemical is classified as a flammable liquid and an irritant; therefore, it is considered hazardous waste.[3][4][7]
-
Segregate Waste: Never mix this compound with other waste streams unless explicitly instructed to do so by your institution's safety protocols.[2]
-
Prevent Environmental Release: Under no circumstances should this chemical be disposed of via sink drains or in the regular trash.[1][2] Evaporation is not an acceptable method of disposal.[7]
-
Use Professional Services: All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Step-by-Step Disposal Protocol
This section provides a direct, operational plan for the safe disposal of this compound.
Step 1: Ensure Proper Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemically resistant gloves such as nitrile or Viton®.[1][3]
-
Protective Clothing: A flame-retardant, anti-static lab coat or chemical-resistant apron is required.[1]
Step 2: Waste Collection and Containment
Collect all waste containing this compound in a dedicated and appropriate container.
-
Select a Container: Use a sturdy, leak-proof container made of compatible material.[1][2] If possible, collect the waste in its original container. The container must have a secure, tight-fitting lid.[8]
-
Transfer Waste: Carefully transfer the waste into the designated container, using a funnel if necessary to avoid spills on the container's exterior.[8]
-
Do Not Overfill: Fill the container to no more than 75-90% of its capacity to allow for vapor expansion.[8][9]
Step 3: Accurate Labeling
Proper labeling is a critical regulatory requirement.
-
Affix a Hazardous Waste Label: As soon as you begin collecting waste, attach a completed EHS-provided hazardous waste label.[2][9]
-
Complete All Fields: Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages. Include the appropriate hazard warnings (e.g., Flammable, Irritant).[1][10]
Step 4: Safe Temporary Storage
Store the sealed waste container in a designated and safe location pending pickup.
-
Location: Store in a cool, dry, and well-ventilated area.[1]
-
Segregation: Keep the container away from heat, open flames, sparks, and other ignition sources.[11] Store it separately from incompatible materials like strong oxidizing agents.[1][9]
-
Secondary Containment: Place the liquid waste container within a larger, chemically resistant secondary container to contain any potential leaks.[1][2]
Step 5: Arrange for Professional Disposal
Timely removal of chemical waste is essential for laboratory safety.
-
Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[1][2]
-
Provide Information: Be prepared to provide the EHS department with the information from the waste label.
Step 6: Decontamination and Empty Container Disposal
Empty containers that once held this compound are also considered hazardous waste.
-
Handle as Hazardous: Handle uncleaned, empty containers with the same precautions as the chemical itself, as they may contain flammable residual vapors.[11]
-
Disposal: Decontaminate the container if procedures are available, or dispose of the empty, sealed container through the hazardous waste program.[11] Do not reuse the container for other purposes.
Emergency Procedure: Spill Management
In the event of a spill, immediate and safe cleanup is the priority.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[4][12]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain Spill: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][12]
-
Collect Waste: Carefully collect the absorbent material and place it into a sealable, properly labeled container for disposal as hazardous waste.[1][12]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. This compound 98 433-19-2 [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. ethz.ch [ethz.ch]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 1,4-Bis(trifluoromethyl)benzene
This guide provides immediate and essential safety protocols, operational procedures for handling, and disposal plans for 1,4-Bis(trifluoromethyl)benzene (CAS No. 433-19-2). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Summary
This compound is a colorless, highly flammable liquid and vapor that poses several health risks.[1][2][3] It is crucial to understand these hazards before handling the chemical.
-
Primary Hazards:
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment based on safety data sheet recommendations.
| PPE Category | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Safety goggles or safety glasses with side-shields. A face shield may be required for larger quantities. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][6] Contact lenses should not be worn as they can absorb and concentrate irritants.[7] |
| Hand Protection | Compatible, chemical-resistant gloves. | Examples include PVC, Viton®, or nitrile rubber. Select gloves tested to a relevant standard (e.g., EN 374, US F739).[7][8] |
| Skin & Body Protection | Laboratory coat. For larger scale operations, consider flame-retardant, antistatic protective clothing. | Wear appropriate protective clothing to prevent skin exposure.[6] |
| Respiratory Protection | Required when ventilation is inadequate, when exposure limits may be exceeded, or during emergencies. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] A type ABEK (EN14387) respirator filter is also recommended.[4] |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure and contamination risks.
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.[9]
-
Ensure that an eyewash station and safety shower are close to the workstation.[2][6]
-
Assemble all necessary PPE as specified in the table above.
-
Review the Safety Data Sheet (SDS) before beginning any work.
-
Keep the chemical away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[2][8]
-
-
Handling:
-
Ground and bond all containers and receiving equipment to prevent static electricity discharge.[2][5][10]
-
Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[2][8]
-
Conduct all weighing and solution preparation within the chemical fume hood to ensure adequate ventilation.[9]
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
Cleanup and Storage:
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[6]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, earth, or vermiculite.[6][7]
-
Use spark-free tools to collect the absorbed material into a labeled, suitable container for hazardous waste disposal.[7][13]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][8][11]
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2][8][11]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or physician.[2][11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8][10]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect contaminated items (e.g., gloves, absorbent materials, weighing paper) in a clearly labeled, sealed container for hazardous chemical waste.[9]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof container designated for flammable liquid waste.[9]
-
-
Disposal Method:
-
Dispose of all waste as hazardous chemical waste through an approved waste disposal plant.[2][11] This may involve incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[13]
-
Always follow all federal, state, and local regulations for hazardous waste disposal.[9]
-
Caption: Workflow for safely handling this compound.
References
- 1. 1,4-Bis(trifluormethyl)benzol 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 1,4-双(三氟甲基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 433-19-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
